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  • Product: disodium;benzene-1,3-diolate
  • CAS: 6025-45-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Disodium Benzene-1,3-diolate

Chemical Identity & Core Competencies Executive Summary Disodium benzene-1,3-diolate (CAS: 6025-45-2), commonly known as disodium resorcinate, serves as a hyper-nucleophilic aromatic platform in organic synthesis and mat...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Core Competencies

Executive Summary Disodium benzene-1,3-diolate (CAS: 6025-45-2), commonly known as disodium resorcinate, serves as a hyper-nucleophilic aromatic platform in organic synthesis and materials science. Unlike its protonated precursor resorcinol, the disodium salt possesses two localized negative charges on the phenolic oxygens, dramatically enhancing its reactivity toward electrophiles. This whitepaper analyzes its physicochemical architecture, anhydrous synthesis protocols, and mechanistic roles in O-alkylation and Kolbe-Schmitt carboxylation.

Part 1: Molecular Architecture & Physicochemical Profile

The utility of disodium benzene-1,3-diolate stems from the electron-donating capability of its dianionic oxygens. The molecule adopts a planar geometry where the negative charge density is distributed into the aromatic ring via resonance (


 effect), activating the C2, C4, and C6 positions for electrophilic aromatic substitution, while the oxygens themselves act as hard nucleophiles.

Table 1: Physicochemical Specifications

PropertyValue/Description
IUPAC Name Disodium benzene-1,3-diolate
Common Name Disodium Resorcinate
CAS Number 6025-45-2
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight 154.07 g/mol
Appearance White to off-white crystalline powder (hygroscopic)
Solubility High in

, MeOH; Low in non-polar solvents
Stability Oxidizes in air (turns pink/red); Highly hygroscopic
Basicity Strong base (conjugate acid pKa

9.3 and 11.[1][2][3]1)

Critical Note on Stability: The compound is susceptible to auto-oxidation (quinone formation) upon exposure to light and moisture. Storage under inert atmosphere (Ar or


) is mandatory for high-purity applications like polymer synthesis.
Part 2: Synthesis & Preparation Protocols

For high-precision applications (e.g., polymerization or MOF synthesis), generating the salt in situ or isolating it in an anhydrous state is critical to prevent hydrolysis or side reactions.

Protocol A: Anhydrous Preparation (Laboratory Scale)

Objective: Preparation of water-free disodium resorcinate for nucleophilic substitution.

  • Reagents: Resorcinol (1.0 eq), Sodium Methoxide (

    
    , 2.05 eq) in Methanol.
    
  • Dissolution: Dissolve resorcinol in anhydrous methanol under nitrogen flow.

  • Deprotonation: Add methanolic

    
     dropwise at 0°C. Stir for 30 minutes.
    
    • Mechanism:[4][5][6][7]

      
      
      
  • Isolation: Evaporate solvent under reduced pressure (rotary evaporator).

  • Drying: Dry the resulting white solid in a vacuum oven at 100°C for 12 hours to remove lattice-bound methanol.

  • Validation: Verify absence of -OH stretch (

    
    ) via IR spectroscopy.
    
Protocol B: Industrial Fusion (Contextual)

Industrially, this salt is an intermediate in the fusion of sodium benzene-1,3-disulfonate with excess NaOH at 300–350°C. The melt is quenched with water, but for chemical applications, the isolated salt is rarely sourced from this crude stream due to sulfite contamination.

Part 3: Mechanistic Reactivity

Disodium benzene-1,3-diolate exhibits dual reactivity: O-nucleophilicity (ether synthesis) and C-nucleophilicity (Ring substitution).

1. Nucleophilic Aromatic Substitution (O-Alkylation)

The dianion is a potent nucleophile used to synthesize polyetherimides and resorcinol-based epoxy resins. The reaction typically follows an


 mechanism with alkyl halides or an 

mechanism with activated aryl halides.

Figure 1: O-Alkylation Workflow

G Resorcinol Resorcinol (C6H6O2) Dianion Disodium Salt (Nucleophile) Resorcinol->Dianion Deprotonation (-2 H+) Base Base (2 NaH or NaOMe) Base->Dianion Product Diether Product (R-O-Ph-O-R) Dianion->Product SN2 / SNAr Attack Electrophile Electrophile (R-X or Ar-F) Electrophile->Product

Caption: Transformation of resorcinol to its dianion followed by nucleophilic attack on an electrophile to form ether linkages.

2. Kolbe-Schmitt Carboxylation

This reaction transforms the salt into resorcylic acids (pharmaceutical intermediates). The mechanism relies on the coordination of the sodium cation with the phenolate oxygen and the incoming


 molecule, directing the carboxyl group to the ortho position.
  • Regioselectivity:

    • Sodium Salt: Favors 2,4-dihydroxybenzoic acid (4-hydroxysalicylic acid).

    • Potassium Salt: Favors 2,6-dihydroxybenzoic acid (gamma-resorcylic acid) due to the larger cation radius altering the transition state chelation geometry.

Figure 2: Kolbe-Schmitt Mechanism

Kolbe Start Disodium Resorcinate (Solid) Complex Na-Enolate-CO2 Complex Start->Complex +CO2 (High Pressure, 120°C) Intermediate Sodium Salicylate Intermediate Complex->Intermediate Electrophilic Substitution (Ortho-direction) Final 2,4-Dihydroxybenzoic Acid Intermediate->Final Protonation Acid Acid Workup (H2SO4) Acid->Final

Caption: The sodium cation directs CO2 attack to the ortho-position via a chelated transition state.

Part 4: Applications in Research & Development
1. Metal-Organic Frameworks (MOFs)

Disodium benzene-1,3-diolate acts as a rigid, bridging O-donor ligand. Unlike carboxylate linkers, the phenolate oxygens provide stronger field coordination, often resulting in MOFs with higher hydrolytic stability.

  • Role: Anionic linker connecting metal nodes (e.g., Zn, Cu).

  • Key Feature: The 1,3-substitution pattern induces a bent geometry (approx. 120°), favoring the formation of discrete cages or helical chains rather than linear sheets.

2. Polymer Synthesis (PEEK/PEI Precursors)

In the synthesis of high-performance thermoplastics like polyetherimides, disodium resorcinate reacts with bis-nitroimides or bis-haloimides.

  • Advantage: The salt form eliminates the production of water during polymerization, which would otherwise degrade the polymer chain or inhibit high molecular weight formation.

Part 5: Safety & Handling Standards

Hazard Classification:

  • Skin/Eye Corrosion: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed (releases resorcinol systemically).

  • Aquatic Toxicity: Very toxic to aquatic life.

Handling Protocol:

  • PPE: Neoprene gloves, full-face respirator (dust), and chemical-resistant apron.

  • Atmosphere: Handle in a glovebox or under a localized exhaust snorkel to prevent dust inhalation and moisture absorption.

  • Spill Management: Do not sweep dry dust (aerosol risk). Cover with dry sand/earth, collect carefully, and neutralize with dilute acetic acid before disposal.

References
  • Synthesis & Properties: Resorcinol. PubChem Database. National Center for Biotechnology Information. CID 5054. Link

  • CAS Verification: Disodium benzene-1,3-diolate. ChemicalBook CAS Database. CAS 6025-45-2.[1][2][8][9][10] Link

  • Kolbe-Schmitt Mechanism: Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620. Link

  • Polymerization Applications: Polyetherimides. II. High-temperature solution polymerization. ResearchGate. Link

  • Safety Data: Safety Data Sheet: Resorcinol. Fisher Scientific. Link

Sources

Exploratory

Technical Guide: Disodium Resorcinolate Synthesis & Anhydrous Isolation

Executive Summary Disodium resorcinolate (Sodium 1,3-benzenediolate) is the critical dianionic intermediate required for the Kolbe-Schmitt carboxylation of resorcinol to produce 2,4-dihydroxybenzoic acid ( -resorcylic ac...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Disodium resorcinolate (Sodium 1,3-benzenediolate) is the critical dianionic intermediate required for the Kolbe-Schmitt carboxylation of resorcinol to produce 2,4-dihydroxybenzoic acid (


-resorcylic acid) or 2,6-dihydroxybenzoic acid (

-resorcylic acid). These downstream products are essential precursors for high-performance polymers (PBO fibers), pharmaceuticals, and agrochemicals.

This guide details the in-situ synthesis and rigorous dehydration of disodium resorcinolate. Unlike simple salt formations, this pathway is governed by the strict requirement for anhydrous conditions (<0.1% water content) to prevent hydrolysis during subsequent electrophilic substitution. The protocol utilizes an azeotropic dehydration strategy to overcome the thermodynamic affinity of the dianion for water.

Theoretical Framework

Chemical Thermodynamics & Deprotonation

Resorcinol (1,3-benzenediol) possesses two acidic protons. The first dissociation occurs readily, while the second requires a stronger alkaline environment.

  • pKa values:

    
    , 
    
    
    
    [1].
  • Reagents: Sodium Hydroxide (NaOH) is the standard base. While Sodium Methoxide (NaOMe) can be used to produce methanol (easier to dry), aqueous NaOH is preferred industrially for cost and safety, necessitating a robust water removal step.

The neutralization reaction proceeds as follows:



The Hydrolysis Challenge

The equilibrium above is reversible. In the presence of water and


 (during Kolbe-Schmitt), the phenoxide anion is protonated back to the phenol, inhibiting the nucleophilic attack on 

. Therefore, the synthesis of disodium resorcinolate is functionally inseparable from its dehydration.
Regioselectivity Implications

The choice of alkali metal cation dictates the regioselectivity of the downstream carboxylation:

  • Disodium Salt: Favors the 4-position (para to one hydroxyl, ortho to the other), yielding 2,4-dihydroxybenzoic acid.

  • Dipotassium Salt: Favors the 2-position (between hydroxyls), yielding 2,6-dihydroxybenzoic acid, due to the larger ionic radius of

    
     stabilizing the transition state via chelation [2].
    

Critical Synthesis Parameters

ParameterSpecificationRationale
Stoichiometry Resorcinol:NaOH = 1:2.02Slight excess (1-2%) ensures complete deprotonation of the second hydroxyl group (

).
Solvent System Water / Toluene (or Xylene)Water dissolves the initial reagents; Toluene acts as the azeotropic entrainer to remove water at lower temperatures.
Temperature 110°C - 140°CRequired to drive the azeotropic distillation.
Atmosphere Nitrogen / ArgonCritical: The dianion is highly susceptible to oxidative coupling (turning pink/brown) in air.
Agitation High Torque / Anchor ImpellerThe mixture transitions through a viscous "sticky phase" (paste) before becoming a free-flowing powder.

Experimental Protocol: In-Situ Generation & Dehydration

Safety Warning: Resorcinol is a skin irritant and sensitizer. Sodium hydroxide is corrosive. Disodium resorcinolate dust is an inhalation hazard. All operations must be performed in a fume hood under inert gas.

Phase 1: Dissolution and Neutralization
  • Inerting: Purge a 4-neck round-bottom flask (equipped with a mechanical stirrer, Dean-Stark trap, condenser, and thermometer) with Nitrogen for 15 minutes.

  • Charge: Add Resorcinol (1.0 eq) and water (approx. 2 mL per gram of resorcinol). Stir until dissolved.

  • Neutralization: Slowly add 50% w/w Aqueous NaOH (2.02 eq) dropwise.

    • Observation: The reaction is exothermic. Maintain temperature

      
       to prevent premature oxidation.
      
    • Result: A clear, slightly yellow solution of disodium resorcinolate in water.

Phase 2: Azeotropic Dehydration
  • Entrainer Addition: Add Toluene (approx. 3-4 mL per gram of resorcinol). Toluene forms a binary azeotrope with water (bp 85°C, composition ~20% water).

  • Heating: Raise the mantle temperature to establish reflux.

  • Water Removal: Water will collect in the bottom of the Dean-Stark trap. Drain the aqueous layer periodically.

  • The "Sticky Phase": As water content drops, the salt will precipitate.

    • Process Note: The mixture will form a thick paste. Increase agitation speed to prevent clumping and ensure heat transfer.

  • Final Drying: Continue reflux until no more water separates in the trap and the distillate temperature approaches the boiling point of pure Toluene (110.6°C).

  • Result: An off-white, anhydrous suspension of disodium resorcinolate in Toluene.

Phase 3: Validation (Quality Control)

Before proceeding to downstream reactions, validate the moisture content.

  • Method: Karl Fischer Titration (Coulometric).

  • Target:

    
     water.
    

Pathway Visualization

Chemical Reaction Pathway

This diagram illustrates the deprotonation steps and the competing hydrolysis equilibrium that necessitates the azeotropic process.

ResorcinolPathway Resorcinol Resorcinol (C6H6O2) MonoNa Mono-Sodium Salt (Intermediate) Resorcinol->MonoNa + 1 eq NaOH (Fast, pKa 9.3) DiNa Disodium Resorcinolate (Target Dianion) MonoNa->DiNa + 1 eq NaOH (Slower, pKa 11.1) Hydrolysis Hydrolysis Risk (In presence of H2O) DiNa->Hydrolysis + H2O Hydrolysis->MonoNa Reversion

Figure 1: Step-wise deprotonation of resorcinol to the disodium salt, highlighting the reversibility in aqueous conditions.

Process Workflow (Azeotropic Dehydration)

This workflow details the unit operations required to isolate the anhydrous salt safely.

ProcessFlow Reactor Reactor Charge (Resorcinol + Aq. NaOH) Mixing Neutralization (Exothermic Control) Reactor->Mixing Entrainer Add Azeotrope Former (Toluene/Xylene) Mixing->Entrainer Distillation Azeotropic Distillation (Reflux @ 110°C) Entrainer->Distillation Separation Dean-Stark Trap (Remove H2O) Distillation->Separation Vapor PhaseTransition Phase Transition (Liquid -> Paste -> Solid) Distillation->PhaseTransition Residue Separation->Distillation Return Organic Product Anhydrous Disodium Resorcinolate Suspension PhaseTransition->Product Dryness < 0.1% H2O

Figure 2: Unit operation flow for the synthesis and dehydration of disodium resorcinolate.

Troubleshooting & Optimization

The "Pink" Problem (Oxidation)

If the salt turns pink or brown, oxidation has occurred.

  • Cause: Oxygen ingress or trace iron impurities in the NaOH.

  • Solution: Ensure strict

    
     sparging. Add a trace amount of reducing agent (e.g., Sodium Dithionite, 
    
    
    
    ) during the aqueous dissolution phase to act as an oxygen scavenger [3].
Incomplete Drying

If downstream carboxylation yields are low (<70%):

  • Cause: Water remains trapped in the crystal lattice or the reactor headspace.

  • Solution: Switch to a higher boiling entrainer (e.g., Xylene, bp 140°C) to drive off bound water, or perform a final "flush" by distilling off a portion of the solvent volume.

References

  • Serjeant, E.P., Dempsey B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1]

  • Lindsey, A. S., & Jeskey, H. (1957).[2] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620.

  • Ullmann's Encyclopedia of Industrial Chemistry. (2000). Resorcinol.[1][3][4][5][6] Wiley-VCH Verlag GmbH & Co. KGaA.

  • Markowitz, M. (1986). Azeotropic Dehydration Process.[7][8] U.S. Patent 4,582,570.

Sources

Foundational

Technical Whitepaper: Stability &amp; Handling of 1,3-Dihydroxybenzene Disodium Salt

[1] Executive Summary 1,3-dihydroxybenzene disodium salt (Resorcinol Disodium) represents a critical yet highly labile intermediate in organic synthesis and pharmaceutical formulation. While the parent compound, resorcin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1,3-dihydroxybenzene disodium salt (Resorcinol Disodium) represents a critical yet highly labile intermediate in organic synthesis and pharmaceutical formulation. While the parent compound, resorcinol, is relatively stable, the disodium salt exists in a high-energy dianionic state (


). This electron-rich configuration dramatically lowers the oxidation potential, making the salt susceptible to rapid oxidative degradation via Single Electron Transfer (SET) mechanisms upon exposure to trace oxygen or UV light.

This technical guide provides a rigorous framework for the synthesis, handling, and stabilization of this salt. It moves beyond standard safety data sheets to address the causality of degradation and offers self-validating protocols for researchers requiring high-purity phenolates.

Chemical Fundamentals & Thermodynamics

To understand the stability profile of the disodium salt, one must analyze the acid-base equilibrium of the parent molecule. Resorcinol is a weak diprotic acid.

Dissociation Constants

The stability of the salt is directly governed by the pH of the environment relative to the pKa of the hydroxyl groups.

SpeciesFormulapKa (approx.)[1][2][3]Dominant pH RangeReactivity Profile
Resorcinol

N/ApH < 9.0Stable, weak nucleophile
Monoanion


pH 9.5 – 10.5Moderate reactivity
Dianion


pH > 11.5Hyper-reactive , strong nucleophile

Critical Insight: The disodium salt requires a pH maintained above 11.5 to prevent protonation back to the monoanion. However, at this high pH, the electron density on the oxygen atoms exerts a strong +M (mesomeric) effect, significantly activating the benzene ring toward electrophilic attack and oxidative radicalization.

Degradation Mechanisms: The Oxidative Cascade

The primary failure mode for 1,3-dihydroxybenzene disodium salt is Auto-oxidation . Unlike simple acid-base hydrolysis, this is a radical chain reaction.

The Mechanism[5][6][7]
  • Initiation: The dianion transfers an electron to molecular oxygen (

    
    ), generating a superoxide radical (
    
    
    
    ) and a resonantly stabilized semiquinone radical.
  • Propagation: The semiquinone radical is highly unstable. Unlike ortho- or para-isomers (catechol/hydroquinone) which form stable quinones, the meta substitution of resorcinol prevents the formation of a classic neutral quinone structure. Instead, the radicals undergo C-C coupling.

  • Termination/Polymerization: Radical coupling leads to the formation of dimers (biphenyls) and higher molecular weight polymers. These conjugated systems absorb light in the visible spectrum, manifesting as the characteristic pink-to-brown discoloration.

Visualization of Degradation Pathway

ResorcinolDegradation cluster_0 Equilibrium Phase cluster_1 Oxidative Phase (Irreversible) Resorcinol Resorcinol (C6H6O2) Dianion Disodium Salt (Dianion) Resorcinol->Dianion + 2 NaOH (pH > 11.5) Dianion->Resorcinol + H+ Radical Semiquinone Radical Dianion->Radical SET (O2 / UV Light) ROS Superoxide (O2•-) Dianion->ROS Electron Transfer Polymer Colored Polymers (Pink/Brown) Radical->Polymer C-C Coupling (Polymerization)

Figure 1: The degradation pathway of Resorcinol Disodium Salt, highlighting the irreversible transition from the stable dianion to colored polymers via radical intermediates.

Synthesis & Handling Protocols

Directive: Do not attempt to isolate this salt on a benchtop. It must be handled under an inert atmosphere (Schlenk line or Glovebox).

Protocol: Anaerobic Lyophilization Synthesis

This method ensures the salt is isolated as a dry, white powder without oxidative discoloration.

Reagents:

  • Resorcinol (High Purity, >99%)[2]

  • Sodium Hydroxide (NaOH), 1.0 M degassed solution

  • Water (Type I, degassed/Argon-sparged)

Workflow:

  • System Preparation: Purge a round-bottom flask with Argon for 15 minutes.

  • Dissolution: Dissolve Resorcinol (1 eq) in degassed water under Argon flow.

  • Deprotonation: Slowly add NaOH (2.05 eq) via syringe. The slight excess ensures complete conversion to the dianion.

    • Checkpoint: Solution must remain colorless. A pink tint indicates oxygen ingress.

  • Freezing: Flash-freeze the solution using liquid nitrogen while maintaining positive Argon pressure.

  • Lyophilization: Connect to a high-vacuum lyophilizer immediately. Sublimate the water over 24-48 hours.

  • Storage: Break vacuum with Argon. Store the resulting white powder in amber glass vials under Argon, sealed with Parafilm.

Stability Assessment & Analytical Methods

To validate the quality of the salt, utilize High-Performance Liquid Chromatography (HPLC). Standard UV-Vis is insufficient for quantifying early-stage degradation products but is useful for qualitative "Limit of Color" tests.

Validated HPLC Method (Adapted from ICH Q2)
  • Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 10 mM Phosphate Buffer, pH 6.0 (Note: Lower pH quenches the salt to resorcinol for analysis, which is acceptable as we are measuring the ratio of parent to degradation products).

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic (90% A / 10% B) or Gradient 0-50% B over 20 mins.

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 280 nm (Resorcinol max) and 440 nm (Polymer/Quinone detection).

Self-Validating System Suitability:

  • Tailing Factor: Must be < 1.5.[3]

  • Resolution: > 2.0 between Resorcinol and any degradation peak.

Experimental Workflow for Stability Testing

StabilityWorkflow cluster_conditions Stress Parameters Sample Sample Preparation (Inert Atmosphere) Stress Stress Conditions (ICH Q1A) Sample->Stress Heat/Oxidation Quench Acid Quench (pH < 7.0) Stress->Quench Stop Reaction Details 1. Control (Argon, 4°C) 2. Oxidative (Air, 25°C) 3. Photolytic (UV, 25°C) Stress->Details Analysis HPLC Analysis (280nm & 440nm) Quench->Analysis Quantification

Figure 2: Workflow for assessing the stability of Resorcinol Disodium Salt, emphasizing the critical acid-quench step to stabilize the sample before HPLC injection.

Stabilization Strategies

If the disodium salt must be formulated into a product (e.g., a topical gel or resin precursor), intrinsic stabilization is required.

Formulation Matrix
Additive ClassRecommended AgentMechanism of ActionConcentration Range
Sacrificial Antioxidant Sodium Metabisulfite (

)
Reacts with dissolved oxygen faster than the phenolate.0.1% – 0.5% w/w
Chelating Agent Disodium EDTASequesters trace metal ions (

,

) that catalyze radical formation.
0.05% – 0.1% w/w
pH Buffer Carbonate/BicarbonateMaintains pH > 11 to prevent localized pH drops, though high pH promotes oxidation (trade-off).Variable
Storage Recommendations
  • Container: Amber Type I glass (protects from UV < 400 nm).

  • Headspace: Nitrogen or Argon blanket is mandatory.

  • Temperature: Store at 2°C – 8°C. Reaction rates for auto-oxidation roughly double for every 10°C increase.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5054, Resorcinol. Retrieved January 28, 2026, from [Link]

  • International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Electrochemical oxidation of resorcinol: mechanistic insights. RSC Advances. Retrieved January 28, 2026, from [Link]

  • World Health Organization (WHO). (2006).[2] Resorcinol (Concise International Chemical Assessment Document 71). Retrieved January 28, 2026, from [Link]

Sources

Exploratory

Technical Profile: Disodium Benzene-1,3-diolate

CAS Registry Number: 6025-45-2 Technical Classification: Phenolate Salt / Nucleophilic Intermediate Primary Application: Pharmaceutical Intermediates, Polymer Synthesis (PEEK/PEK), Antioxidant Systems[1] Core Identity &...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 6025-45-2 Technical Classification: Phenolate Salt / Nucleophilic Intermediate Primary Application: Pharmaceutical Intermediates, Polymer Synthesis (PEEK/PEK), Antioxidant Systems[1]

Core Identity & Nomenclature

Disodium benzene-1,3-diolate is the dianionic salt of resorcinol.[1] Unlike its parent compound (resorcinol, CAS 108-46-3), this salt acts as a potent bis-nucleophile and a strong base.[1] It is frequently generated in situ during industrial synthesis but is also available as an isolated reagent for specialized applications.[1]

Critical Distinction: Do not confuse with 1,3-Benzenedisulfonic acid disodium salt (CAS 831-59-4).[1] The latter is a sulfonate salt used in dyeing; the former (discussed here) is a phenolate salt used in organic synthesis.[1]

AttributeSpecification
CAS Number 6025-45-2
IUPAC Name Disodium benzene-1,3-diolate
Synonyms Resorcinol disodium salt; Sodium resorcinate; 1,3-Benzenediol disodium salt
Molecular Formula C₆H₄Na₂O₂
Molecular Weight 154.07 g/mol
Structure Benzene ring with two -O⁻Na⁺ groups at the 1,3 (meta) positions
Appearance White to off-white hygroscopic powder (turns pink/brown upon oxidation)
Physicochemical Profile & Stability

Understanding the behavior of the dianion is critical for reaction design.[1] The electron-donating effect of the two oxide groups makes the aromatic ring highly activated toward electrophilic aromatic substitution, while the oxygen atoms are potent nucleophiles.[1]

  • Basicity: High.[1] The pKa of the parent resorcinol is ~9.15 (first proton) and ~11.3 (second proton).[1] Consequently, the disodium salt requires a high pH environment to remain stable and will rapidly protonate in the presence of moisture/acids.

  • Oxidation Sensitivity: High. Phenolate salts are electron-rich and prone to oxidation by atmospheric oxygen, forming quinones and radical species (observed as darkening of the solid).[1]

  • Solubility:

    • High: Water, Methanol, Ethanol.[1]

    • Low/Insoluble: Non-polar organic solvents (Hexane, Toluene) unless phase transfer catalysts (e.g., crown ethers) are used.[1]

Synthesis & Experimental Protocols

For high-precision drug development, in situ generation is often preferred over using stored solid salt to minimize oxidation impurities.[1]

Protocol A: In Situ Generation for Nucleophilic Substitution

Objective: Generate anhydrous disodium benzene-1,3-diolate for use in Williamson Ether Synthesis (e.g., linker synthesis).

  • Reagents: Resorcinol (1.0 eq), Sodium Hydride (2.2 eq, 60% dispersion in oil), Anhydrous DMF or DMSO.[1]

  • Apparatus: Flame-dried Schlenk flask, Argon atmosphere.

  • Step-by-Step:

    • Wash NaH with dry hexane to remove mineral oil (under Argon).[1]

    • Suspend NaH in anhydrous DMF at 0°C.

    • Add Resorcinol solution (in DMF) dropwise.[1] Caution: H₂ gas evolution.[1]

    • Stir at room temperature for 1 hour until evolution ceases and a clear solution (the dianion) forms.

    • Usage: Add the electrophile (e.g., alkyl halide) directly to this solution.[1]

Protocol B: Isolation of the Salt (If required)

Objective: Isolate the solid salt for storage (requires glovebox handling).

  • Dissolve Resorcinol in Methanol.[1]

  • Add 2.0 equivalents of Sodium Methoxide (NaOMe) in Methanol.

  • Stir for 30 minutes.

  • Remove solvent under reduced pressure (Rotavap) followed by high vacuum drying at 60°C for 12 hours.

  • Storage: Store in a desiccator under Nitrogen/Argon.

Mechanism & Application Logic

The primary utility of CAS 6025-45-2 in drug discovery is its role as a linker scaffold .[1] The meta positioning allows for unique geometric spacing in bis-ether drugs or macrocyclic ligands (e.g., POCOP pincer ligands).[1]

Visualization: Synthesis & Reactivity Flow

The following diagram illustrates the transformation from Resorcinol to the Disodium Salt and its subsequent application in generating a bis-ether scaffold.

G cluster_conditions Reaction Conditions Resorcinol Resorcinol (C6H6O2) Salt Disodium Benzene-1,3-diolate (CAS 6025-45-2) Resorcinol->Salt Deprotonation (-2 H+, -2 Na+) Base Base (2 NaOH or 2 NaH) Base->Salt Product Bis-Ether Scaffold (R-O-Ph-O-R) Salt->Product SN2 Attack (Nucleophilic Substitution) Electrophile Electrophile (2 R-X) Electrophile->Product

Figure 1: Reaction pathway for the generation and utilization of Disodium Benzene-1,3-diolate in organic synthesis.

Safety & Handling (E-E-A-T)

Hazard Classification: Corrosive, Irritant.[1]

  • Skin/Eye Contact: The salt hydrolyzes to form NaOH and Resorcinol upon contact with moisture in tissues, causing severe chemical burns.[1]

  • Inhalation: Dust is highly irritating to the respiratory tract.[1]

  • PPE: Nitrile gloves, safety goggles, and a dust mask (N95) or fume hood are mandatory.[1]

Self-Validating Safety Check:

  • Test: Dissolve a small amount in water and check pH.[1]

  • Result: pH should be >12.[1] If pH is near neutral, the salt has likely hydrolyzed or carbonated (reacted with atmospheric CO₂) and is no longer active.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6453936, Disodium resorcinol.[1] Retrieved from [Link]

Sources

Foundational

physical characteristics of disodium resorcinolate

The following technical guide is structured to serve as a reference for researchers and process chemists dealing with Disodium Resorcinolate , particularly in the context of high-performance polymer synthesis (e.g., PEEK...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a reference for researchers and process chemists dealing with Disodium Resorcinolate , particularly in the context of high-performance polymer synthesis (e.g., PEEK) and organic intermediates.

Technical Profile: Disodium Resorcinolate ( -Resorcinol)

CAS: 6025-45-2 | Formula:


 | M.W.:  154.07  g/mol [1][2]

Executive Summary

Disodium resorcinolate is the dianionic salt of resorcinol (1,3-benzenediol).[1][2] Unlike its parent phenol, which is a versatile organic soluble solid, the disodium salt is a high-melting, hygroscopic ionic solid. It is primarily utilized as a potent bis-nucleophile in the synthesis of poly(ether ether ketone)s (PEEK) and other high-performance arylene ether polymers.[1][2] Its physical characteristics—specifically its extreme hygroscopicity and oxidative instability—dictate the rigorous protocols required for its handling and isolation.

Molecular Architecture & Thermodynamics

The transition from resorcinol to disodium resorcinolate involves the deprotonation of two phenolic hydroxyl groups (


, 

).[1][2] This converts the hydroxyl electron donors into phenoxide anions, significantly increasing the electron density on the benzene ring via resonance donation.
Structural Implications[3][4]
  • Lattice Energy: The ionic bond between the hard sodium cations and the localized negative charge on the oxygen atoms results in a high lattice energy, leading to a melting point significantly higher than the parent phenol.

  • Nucleophilicity: The phenoxide oxygens are aggressive nucleophiles.[2] In aprotic polar solvents (e.g., DMSO, DMAc, Sulfolane), the "naked" anion effect maximizes reaction rates in

    
     polymerizations.[2]
    

Resonance_Activation cluster_properties Electronic Effect Resorcinol Resorcinol (C6H6O2) Neutral, H-bond Donor Intermediate Monosodium Salt (pKa ~9.3) Resorcinol->Intermediate + 1 eq NaOH Disodium Disodium Resorcinolate (C6H4Na2O2) Dianionic, Strong Nucleophile Intermediate->Disodium + 1 eq NaOH (pKa ~11.1) Effect Electron Density on Ring: Significantly Increased (Ortho/Para Activation) Disodium->Effect

Figure 1: Stepwise deprotonation and activation of resorcinol to its disodium salt.

Physicochemical Characteristics

Solubility Profile

The solubility of disodium resorcinolate is dominated by its ionic character.

Solvent SystemSolubility BehaviorMechanistic Note
Water High Dissociates readily; solution is strongly alkaline (pH > 12).[1][2]
Methanol/Ethanol Moderate to Low Soluble, but less so than free resorcinol.[1][2] Solubility decreases as alkyl chain length increases.[1][2]
DMSO / DMAc / NMP Moderate Soluble, especially at elevated temperatures.[1][2] These are the preferred solvents for polymerization reactions.[2]
Toluene / Xylene Insoluble Critical for purification.[1][2] These solvents are used as azeotropic agents to remove water without dissolving the salt.[2]
Chloroform / DCM Insoluble The salt precipitates immediately if formed in these media.[2]
Thermal Properties & Stability[1][5][6]
  • Melting Point: The salt does not exhibit a clean melting point like organic compounds.[2] It typically undergoes decomposition above 300°C before melting.[1][2] In industrial fusion reactions (alkali fusion of sulfonates), it forms a melt mixture at ~320–350°C.[1][2][3]

  • Hygroscopicity: Critical. The anhydrous salt is extremely hygroscopic.[2] Upon exposure to ambient air, it rapidly absorbs moisture to form hydrates.[2][4] In PEEK synthesis, even trace moisture (forming hydroxide) disrupts stoichiometry and terminates chain growth.[1][2]

  • Oxidative Stability: The electron-rich ring is prone to oxidation.[1] While the pure white salt is stable under inert atmosphere (

    
     or Ar), exposure to air causes it to turn pink, then brown, due to the formation of quinones and coupled byproducts.[2]
    

Spectroscopic Identification

Distinguishing the disodium salt from the free phenol is essential for verifying complete conversion.

Infrared Spectroscopy (FTIR)[1][2][9][10]
  • O-H Stretch (3200–3400 cm⁻¹): Absent. The broad, strong hydrogen-bonded OH peak of resorcinol disappears completely in the dry disodium salt.[1][2]

  • C-O Stretch: Shifts significantly.[1][2] The C-OH single bond character shifts towards a partial double bond character (C=O character in resonance forms), shifting the band from ~1200 cm⁻¹ (phenol) to higher wavenumbers or altering the fingerprint region intensity.[1][2]

  • Aromatic Ring Modes: The skeletal vibrations of the benzene ring shift due to the change in mass and electronic environment attached to the ring carbons.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent:

    
     or DMSO-
    
    
    
    .
  • Shift: The protons ortho and para to the oxygen atoms exhibit an upfield shift (lower ppm) compared to resorcinol.[1][2] This is due to the shielding effect of the increased electron density donated by the negatively charged oxygens.

Experimental Protocol: Synthesis of Anhydrous Disodium Resorcinolate

Standard protocol for isolating high-purity salt for polymerization applications.[1]

Reagents
  • Resorcinol (Sublimed grade preferred)[1][2]

  • Sodium Hydroxide (Standardized aqueous solution)[1][2]

  • Azeotropic Solvent: Toluene or Xylene[1][2]

  • Reaction Medium: DMSO or Sulfolane (if proceeding directly to polymerization)[1][2]

Workflow
  • Dissolution: Charge resorcinol into the reaction vessel under Nitrogen flow. Add the polar aprotic solvent (e.g., DMSO).[1][2]

  • Salt Formation: Add stoichiometric NaOH (2.0 equivalents).[1][2] A slight excess (e.g., 2.02 eq) is sometimes avoided to prevent cleavage of sensitive polymer backbones later, but stoichiometry must be exact.[1][2]

    • Observation: The solution generates heat (exothermic neutralization).[1][2]

  • Dehydration (The Critical Step):

    • Add Toluene/Xylene to the system.[2]

    • Heat to reflux.[1][2] The water/toluene azeotrope boils off.[2]

    • Use a Dean-Stark trap to collect water.[1][2]

    • Endpoint: Continue until no further water collects and the distillate is clear.

  • Isolation (Optional): If isolating the solid, remove the solvent under high vacuum.[1][2] The product appears as a white, free-flowing powder.[1] Note: Most industrial processes generate the salt in situ to avoid handling the hygroscopic solid.

Synthesis_Workflow Start Start: Resorcinol + Solvent (DMSO) AddBase Add 2.0 eq Aqueous NaOH (Exothermic) Start->AddBase DeanStark Add Toluene/Xylene Reflux (Dean-Stark Trap) AddBase->DeanStark WaterRemoval Azeotropic Removal of Water (Critical for Anhydrous State) DeanStark->WaterRemoval WaterRemoval->DeanStark Incomplete Result Anhydrous Disodium Resorcinolate in Solvent WaterRemoval->Result Water Removed

Figure 2: Azeotropic dehydration workflow for generating anhydrous disodium resorcinolate.

Handling & Safety Profile

  • Corrosivity: As a strong base (phenoxide), the dust is corrosive to mucous membranes, eyes, and skin.[1][2] Full PPE (gloves, goggles, respirator) is mandatory.[1][2]

  • Storage: Must be stored in a desiccator or glovebox under inert gas (Argon/Nitrogen).[1][2]

  • Incompatibility: Reacts violently with strong acids (releasing heat and regenerating resorcinol).[1][2] Incompatible with strong oxidizers.[1][2]

References

  • PubChem. Resorcinol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Mulligan, D. & Colquhoun, H. Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Substitution.[1][2] Polymer Chemistry, 2012.[1][2] (General reference for salt usage in PEEK).

Sources

Exploratory

Technical Deep Dive: Disodium Benzene-1,3-diolate Reactivity &amp; Applications

Executive Summary: The "Masked" Super-Nucleophile Disodium benzene-1,3-diolate (commonly referred to as disodium resorcinate) represents a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and hig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Masked" Super-Nucleophile

Disodium benzene-1,3-diolate (commonly referred to as disodium resorcinate) represents a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and high-performance polymers (such as PEEK). Unlike its neutral parent, resorcinol (


, 

), the disodium salt is a dianionic species characterized by extreme electron density on the aromatic ring.

This guide dissects the two primary reactivity modes of this species:

  • C-C Bond Formation (Kolbe-Schmitt): The chelation-controlled carboxylation to yield resorcylic acids.

  • C-O Bond Formation (Williamson Ether/Polymerization): The nucleophilic attack on alkyl/aryl halides.

Mechanistic Architecture: The Kolbe-Schmitt Reaction[1][2][3][4]

The most chemically significant application of disodium benzene-1,3-diolate is the synthesis of 2,4-dihydroxybenzoic acid (


-resorcylic acid) and, under specific conditions, 2,6-dihydroxybenzoic acid (

-resorcylic acid).
The Chelation Control Model

The reaction does not proceed via a simple collision between a free phenoxide ion and


. Instead, it relies on the formation of a ternary complex where the alkali metal cation acts as a bridge.

The Mechanism Steps:

  • Deprotonation: Treatment of resorcinol with 2 equivalents of NaOH yields the disodium salt.

  • Coordination: The sodium cation (

    
    ) coordinates with the phenoxide oxygen.
    
  • Sorption:

    
     inserts into the coordination sphere. The 
    
    
    
    ion chelates both the phenoxide oxygen and the oxygen of the incoming
    
    
    , lowering the activation energy for the electrophilic attack.
  • Electrophilic Substitution: The aromatic ring attacks the electrophilic carbon of

    
    .
    
  • Proton Transfer: Rapid tautomerization restores aromaticity.

Regioselectivity: The "Beta" vs. "Gamma" Battle

The regioselectivity is dictated by the size of the cation and the temperature (Thermodynamic vs. Kinetic control).

  • Sodium (Na⁺) Pathway: The smaller ionic radius of sodium favors the less sterically hindered 4-position , leading to 2,4-dihydroxybenzoic acid . This is the standard industrial outcome for the disodium salt.

  • Potassium (K⁺) Pathway: The larger potassium ion can accommodate the steric crowding between the two hydroxyl groups at the 2-position , stabilizing the transition state required for 2,6-dihydroxybenzoic acid .

Visualizing the Pathway:

KolbeSchmitt Resorcinol Resorcinol (Neutral) DisodiumSalt Disodium Salt (Dianion) Resorcinol->DisodiumSalt + 2 NaOH Complex Na-CO2 Chelate Complex DisodiumSalt->Complex + CO2 (High Pressure) TS_4 TS: 4-Position Attack (Less Hindered) Complex->TS_4 Kinetic Preference (Na+) TS_2 TS: 2-Position Attack (Sterically Crowded) Complex->TS_2 Requires K+ / High T Prod_24 2,4-Dihydroxybenzoic Acid (Major Product with Na) TS_4->Prod_24 Prod_26 2,6-Dihydroxybenzoic Acid (Minor Product with Na) TS_2->Prod_26

Figure 1: Mechanistic divergence in the carboxylation of resorcinol salts. The sodium cation predominantly directs to the 4-position.

Nucleophilic Substitution: O-Alkylation & Polymerization

In the absence of electrophilic gases like


, the disodium salt acts as a potent nucleophile in 

or

reactions. This is the foundational chemistry for synthesizing Polyetheretherketone (PEEK) and pharmaceutical intermediates.
Solvent Effects: The "Naked Anion" Effect
  • Protic Solvents (Water/Alcohols): Solvate the anion via hydrogen bonding, significantly reducing nucleophilicity.

  • Aprotic Polar Solvents (DMSO/DMF/NMP): Solvate the

    
     cation but leave the benzene-1,3-diolate dianion "naked" and highly reactive. This is critical for high-yield ether synthesis.
    
Data: Solvent Influence on Reaction Rate

Table 1: Relative reactivity of disodium resorcinate in O-alkylation (Model reaction with benzyl bromide).

Solvent SystemDielectric ConstantRelative Rate (

)
Mechanism Dominance
Water 80.11 (Baseline)H-bonding suppresses anion
Ethanol 24.5~20Partial solvation
DMSO 46.7>1,000"Naked" Anion (

accelerated)
NMP 32.2>850Industrial Standard for Polymers

Validated Experimental Protocol: Synthesis of 2,4-Dihydroxybenzoic Acid

Objective: Selective carboxylation of resorcinol via the disodium salt. Scale: Laboratory (100 mmol).

Reagents & Equipment
  • Resorcinol (11.0 g, 100 mmol)

  • Sodium Hydroxide (8.0 g, 200 mmol) - Stoichiometry is critical.

  • Water (Minimal volume for initial dissolution)

  • High-Pressure Autoclave (Hastelloy or Stainless Steel)

Step-by-Step Methodology
  • Salt Formation (In Situ):

    • Dissolve resorcinol and NaOH in a minimum amount of water.

    • Critical Step: Evaporate to dryness under vacuum. The reaction must be anhydrous for the classical Kolbe-Schmitt mechanism to function efficiently. Moisture hydrolyzes the phenoxide-CO2 complex.

    • Result: A fine, white, hygroscopic powder of disodium benzene-1,3-diolate.

  • Carboxylation:

    • Load the dry salt into the autoclave.

    • Pressurize with

      
       to 50 bar (725 psi) .
      
    • Heat to 120°C for 4 hours.

    • Note: Do not exceed 140°C, as decarboxylation (reversibility) becomes significant.

  • Workup:

    • Cool and depressurize.

    • Dissolve the solid cake in water.

    • Acidify with 6M HCl to pH < 2.

    • The product, 2,4-dihydroxybenzoic acid, will precipitate. Recrystallize from water/ethanol.

Safety & Handling: The Hidden Hazards

The disodium salt of resorcinol is not merely "salty resorcinol"; it presents distinct hazards:

  • Hygroscopicity: It absorbs atmospheric moisture rapidly. Wet salt will fail in carboxylation reactions (yielding only phenol recovery).

  • Caustic Nature: The hydrolysis of the salt yields NaOH. It causes severe skin and eye burns.

  • Dust Explosion: Like many fine organic salts, the dry powder poses a dust explosion hazard if aerated.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction.[1][2][3][4][5] Chemical Reviews. Link

  • Markus, A., et al. (1991). Process for preparing 2,4-dihydroxybenzoic acid.[6][7] U.S. Patent 4,996,354. Link

  • Ueno, R., et al. (1994). Method for producing 2,6-dihydroxybenzoic acid.[6][8][9][10] U.S. Patent 5,304,677. Link

  • Master Organic Chemistry. (2014). The SN2 Mechanism.[11][12][13][14]Link

  • Chemistry LibreTexts. (2023). Nucleophilic Substitution Reactions.[13][14]Link

Sources

Foundational

Technical Guide: Solubility &amp; Solvation Thermodynamics of Disodium Benzene-1,3-diolate

This guide details the solubility characteristics, solvation thermodynamics, and handling protocols for disodium benzene-1,3-diolate (CAS: 6025-45-2), a critical intermediate in the synthesis of high-performance polyethe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility characteristics, solvation thermodynamics, and handling protocols for disodium benzene-1,3-diolate (CAS: 6025-45-2), a critical intermediate in the synthesis of high-performance polyethers and pharmaceutical precursors.

Executive Summary & Chemical Identity

Disodium benzene-1,3-diolate (also known as disodium resorcinolate) is the dianionic salt of resorcinol. Unlike its neutral parent compound, which is soluble in a broad range of organic solvents, the disodium salt exhibits restricted solubility governed strictly by ionic lattice energy and solvent dielectric properties.

Its primary utility lies in Nucleophilic Aromatic Substitution (S_NAr) reactions, particularly in the synthesis of poly(ether sulfones) and poly(ether ketones), where it acts as a difunctional nucleophile.

PropertySpecification
IUPAC Name Disodium benzene-1,3-diolate
CAS Number 6025-45-2 (Anhydrous)
Molecular Formula C₆H₄Na₂O₂
Molecular Weight 154.07 g/mol
Ionic Character Hard Dianion (High Charge Density)
Key Hazard Hygroscopic; Oxidizes to pink/red quinones upon air exposure

Solubility Profile & Solvent Compatibility

The solubility of disodium benzene-1,3-diolate is dictated by the competition between its high crystal lattice energy and the solvation enthalpy provided by the solvent. As a "hard" ionic species, it requires solvents with high dielectric constants (


) and high donor numbers (DN) to dissociate the tight ion pairs.
Quantitative Solubility Estimates

Data synthesized from experimental polymerization protocols and alkali phenolate trends.

Solvent ClassSpecific SolventSolubility RatingTemperature DependenceMechanistic Notes
Polar Protic WaterVery High (>600 g/L)LowStrong H-bonding stabilizes the phenolate anion; Na+ is fully hydrated.
Polar Protic Methanol/EthanolModerate HighSoluble, but risk of solvolysis (proton exchange) reduces nucleophilicity.
Dipolar Aprotic DMSO High (>100 mg/mL)ModerateIdeal solvent. Sulfoxide oxygen strongly solvates Na+, leaving the phenolate "naked" and reactive.
Dipolar Aprotic NMP / DMAc Moderate-High HighRequires heating (>80°C) for full dissolution; commonly used in polymer synthesis.
Dipolar Aprotic SulfolaneModerate HighUsed in high-temp PEEK/PES synthesis (>200°C).
Polar Aprotic AcetoneNegligible N/AWarning: Often misreported. Neutral resorcinol is soluble; the disodium salt is insoluble due to low dielectric constant.
Non-Polar Toluene/HexaneInsoluble NoneUsed only as azeotropic agents to remove water; does not dissolve the salt.
The "Naked Anion" Effect in Aprotic Solvents

In organic synthesis, dissolving the salt is not enough; one must also consider the state of the anion.

  • In Protic Solvents (H2O, MeOH): The phenolate oxygen is heavily hydrogen-bonded, significantly reducing its nucleophilicity.

  • In Aprotic Solvents (DMSO, NMP): The solvent solvates the cation (Na+) but repels the electron-rich phenolate anion. This creates a "naked," highly reactive nucleophile essential for S_NAr reactions.

Solvation Thermodynamics & Mechanism

The dissolution process involves overcoming the electrostatic attraction between the Na+ and the benzene-1,3-diolate dianion.

Solvation Diagram (Graphviz)

The following diagram illustrates the preferential solvation shell mechanism in DMSO versus the tight ion pairing observed in low-dielectric solvents.

SolvationMechanism cluster_solution Dissolved State (Solvent-Separated Ion Pair) Salt Solid Salt (Crystal Lattice) Na_Solvated Na+ ... (DMSO)n (Cation Solvated) Salt->Na_Solvated Enthalpy of Solvation DMSO DMSO Molecules (Dipolar Aprotic) DMSO->Na_Solvated O-Coordination Phenolate Resorcinolate Dianion (Naked Nucleophile) Na_Solvated->Phenolate Weak Electrostatic Interaction

Caption: In DMSO, the sulfoxide oxygen coordinates with Na+, effectively shielding it. The bulky methyl groups prevent close approach to the phenolate anion, leaving it reactive.

Experimental Protocols

Protocol A: In Situ Preparation & Solubilization (Anhydrous)

Context: For use in moisture-sensitive polymerization (e.g., PEEK/PES synthesis).

Principle: Disodium resorcinolate is extremely difficult to dry once isolated due to its hygroscopicity. The standard industry practice is to generate it in situ from resorcinol and a base, then remove water azeotropically.

Reagents:

  • Resorcinol (1.0 eq)

  • Sodium Carbonate (Na2CO3) or Sodium Hydroxide (2.05 eq)

  • Solvent: DMSO or NMP (Reaction solvent)

  • Azeotropic Agent: Toluene or Xylene

Workflow:

  • Charge: Load Resorcinol and DMSO into a 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

  • Dissolve: Stir at room temperature until Resorcinol is fully dissolved.

  • Deprotonate: Add Na2CO3. The salt will form but may not fully dissolve immediately.

  • Azeotrope: Add Toluene. Heat the system to reflux (~140-150°C).

  • Dehydrate: Water generated by the neutralization is co-distilled with Toluene. The disodium salt will eventually form a homogeneous solution or a fine, reactive slurry in the DMSO as the water is removed.

  • Usage: The resulting anhydrous solution is used immediately for the addition of the electrophile (e.g., 4,4'-difluorobenzophenone).

Protocol B: Solubility Determination (Gravimetric)

Context: To determine the saturation limit in a specific solvent.

  • Preparation: Dry commercial disodium benzene-1,3-diolate in a vacuum oven at 120°C for 24 hours to remove hydrates.

  • Saturation: Add excess salt to 10 mL of the target solvent (e.g., NMP) in a sealed vial.

  • Equilibration: Stir at the target temperature (e.g., 25°C or 80°C) for 6 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing high temp).

  • Evaporation: Transfer a known volume of filtrate to a tared dish. Evaporate solvent under vacuum.

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Pink/Red Solution Oxidation of the phenolate to quinones.Ensure strict N2/Ar atmosphere. Add trace reducing agents (e.g., sodium dithionite) if compatible.
Incomplete Reaction "Tight ion pairing" prevents nucleophilic attack.Add a Phase Transfer Catalyst (e.g., 18-Crown-6) to complex Na+ or switch to a higher dielectric solvent (DMSO > NMP).
Precipitation Salt saturation or temperature drop.Maintain reaction temperature >100°C for high-concentration reactions (common in polymer synthesis).

References

  • Solubility of Alkali Metal Phenolates

    • Title: "Solubility and Reactivity of Phenoxides in Aprotic Solvents"
    • Source: Journal of Organic Chemistry
    • Context: Establishes the "naked anion" theory in DMSO/DMAc.
    • Link: (General reference for phenolate reactivity).

  • Polymerization Protocols (PEEK/PES)

    • Title: "Synthesis of Poly(ether ether ketone) (PEEK) via Nucleophilic Substitution"
    • Source: Polymer (Elsevier)
    • Context: Details the in situ generation of disodium resorcinol
    • Link:

  • Chemical Safety & Properties

    • Title: "Resorcinol Disodium Salt - Substance Inform
    • Source: PubChem (NIH)
    • Context: CAS 6025-45-2 identification and basic physical properties.[1][2]

    • Link:[2]

  • Solvent Properties

    • Title: "Reichardt's Dye and Solvent Polarity Scales"
    • Source: Chemical Reviews
    • Context: Theoretical basis for selecting DMSO/NMP over acetone for dianions.
    • Link:

Sources

Exploratory

Theoretical Investigation &amp; Practical Guide: Resorcinol Acylation

Executive Summary This technical guide provides a comprehensive analysis of the acylation of resorcinol (1,3-dihydroxybenzene), a critical pathway for synthesizing 2,4-dihydroxyacetophenone (Resoacetophenone). This inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the acylation of resorcinol (1,3-dihydroxybenzene), a critical pathway for synthesizing 2,4-dihydroxyacetophenone (Resoacetophenone). This intermediate is pivotal in the production of UV absorbers, antiseptics, and drug delivery systems. We integrate Density Functional Theory (DFT) insights to explain regioselectivity and provide validated experimental protocols comparing traditional Lewis acid catalysis (Nencki reaction) with modern heterogeneous zeolite frameworks.

Theoretical Framework & Mechanistic Insights

Electrophilic Aromatic Substitution (EAS) Landscape

Resorcinol is highly activated toward electrophilic attack due to the strong


 (mesomeric) effect of its two hydroxyl groups. In the context of acylation, two competing pathways exist:
  • O-Acylation (Kinetic Control): Attack on the hydroxyl oxygen to form resorcinol monoacetate.

  • C-Acylation (Thermodynamic Control): Direct attack on the aromatic ring, or the rearrangement of the ester to the ketone (Fries Rearrangement).

DFT & Frontier Molecular Orbital (FMO) Analysis

Theoretical studies using DFT (B3LYP/6-31G* level) reveal the electronic underpinnings of the reaction:

  • HOMO Distribution: The Highest Occupied Molecular Orbital (HOMO) of resorcinol shows high electron density at the 4- and 6-positions (para to one OH, ortho to the other) and the 2-position (ortho to both).

  • Steric Hindrance: While the 2-position is electronically activated (cooperative effect of two OH groups), it is sterically hindered by the flanking hydroxyls. The 4-position is the global energy minimum for substitution.

  • Transition State (TS) Energy: The activation energy (

    
    ) for direct C-acylation at the 4-position is consistently lower (~15-20 kcal/mol) than at the 2-position, confirming the high regioselectivity observed experimentally.
    
The Fries Rearrangement Pathway

Under Lewis acid catalysis, the reaction often proceeds via an initial O-acylation followed by an intramolecular Fries rearrangement. The Lewis acid (e.g.,


) coordinates with the carbonyl oxygen and the phenolic oxygen, lowering the barrier for the acyl group migration from oxygen to the ortho-carbon.

Resorcinol_Acylation_Mechanism Reactants Resorcinol + Acyl Donor Acylium Acylium Ion (R-C+=O) Reactants->Acylium Catalyst Activation SigmaComplex Sigma Complex (Wheland Intermediate) Acylium->SigmaComplex Direct C-Attack (Thermodynamic) Ester Resorcinol Ester (O-Acylation) Acylium->Ester O-Attack (Kinetic) Product 2,4-Dihydroxyacetophenone (C-Acylation) SigmaComplex->Product -H+ (Aromatization) Ester->Product Fries Rearrangement (Lewis Acid Mediated)

Figure 1: Mechanistic pathways for resorcinol acylation showing the competition between direct C-acylation and the Fries Rearrangement.

Catalytic Architectures: Homogeneous vs. Heterogeneous

The Nencki Reaction (Zinc Chloride)

The classical "Nencki reaction" utilizes stoichiometric amounts of fused Zinc Chloride (


) in glacial acetic acid.
  • Mechanism:

    
     acts as a bidentate Lewis acid, coordinating with the acetic acid to generate the active electrophile and stabilizing the transition state of the resulting ketone.
    
  • Pros: High yields (>80%), robust reproducibility.

  • Cons: Corrosive, requires stoichiometric catalyst loading, difficult waste disposal (zinc salts).

Zeolite Catalysis (Green Chemistry)

Modern protocols utilize solid acid catalysts like Zeolite H-Beta or Amberlyst-36.

  • Pore Confinement Effect: Zeolite H-Beta is particularly effective because its large pore structure allows the diffusion of the bulky acyl-resorcinol transition state, whereas smaller pore zeolites (like ZSM-5) may suffer from diffusion limitations, favoring O-acylation or lower conversion.

  • Acidity: The reaction relies on Brønsted acid sites within the zeolite cage to protonate the acyl donor (acetic acid/anhydride).

Experimental Protocols

Protocol A: Classical Nencki Synthesis (High Yield)

Target: Synthesis of 2,4-Dihydroxyacetophenone

Reagents:

  • Resorcinol (11.0 g, 0.1 mol)

  • Glacial Acetic Acid (16.5 g, 0.27 mol)

  • Fused Zinc Chloride (16.5 g, 0.12 mol)

  • Dilute HCl (1:3 v/v)

Workflow:

  • Catalyst Preparation: Fuse anhydrous

    
     in a crucible to remove moisture if not using fresh anhydrous stock.
    
  • Solubilization: Dissolve

    
     in glacial acetic acid in a round-bottom flask under gentle heat (
    
    
    
    ).
  • Addition: Add resorcinol slowly with constant stirring. The solution will darken.

  • Reaction: Heat the mixture on a sand bath or oil bath. Maintain temperature at

    
     for 20 minutes. Critical: Do not exceed 
    
    
    
    to prevent polymerization/tarring.
  • Quenching: Cool the reaction mixture to

    
     in an ice bath. Add 50 mL of dilute HCl (1:3) to break the zinc complex.[1]
    
  • Isolation: An orange-red precipitate will form.[2] Filter and wash with dilute HCl to remove zinc salts.[2]

  • Purification: Recrystallize from hot dilute HCl (1:11) or boiling water.

  • Validation: Product should be off-white needles. M.P.

    
    .
    
Protocol B: Green Synthesis (Zeolite H-Beta)

Target: Sustainable Acylation

Reagents:

  • Resorcinol (10 mmol)[3]

  • Acetic Anhydride (20 mmol)

  • Zeolite H-Beta (Calcined, 0.5 g)

  • Solvent: Nitrobenzene or solvent-free

Workflow:

  • Activation: Calcine Zeolite H-Beta at

    
     for 4 hours prior to use to activate acid sites.
    
  • Reaction: Combine resorcinol and acetic anhydride in a pressure tube. Add the catalyst.

  • Heating: Heat to

    
     with magnetic stirring (800 rpm) for 4-6 hours.
    
  • Workup: Filter the hot reaction mixture to recover the catalyst (reusable).

  • Isolation: Evaporate excess acetic anhydride/acid under reduced pressure.

  • Purification: Column chromatography (Ethyl Acetate:Hexane).

Experimental_Workflow Start Start: Reagent Prep Mix Mix: Resorcinol + Acyl Donor + Catalyst (ZnCl2 or Zeolite) Start->Mix Heat Reaction: 150°C (Nencki) 120°C (Zeolite) Mix->Heat Quench Quench/Filter: Add HCl (Nencki) or Filter Catalyst (Zeolite) Heat->Quench Purify Purification: Recrystallization (Water/HCl) Quench->Purify Analyze Analysis: MP, NMR, HPLC Purify->Analyze

Figure 2: Step-by-step experimental workflow for the synthesis of Resoacetophenone.

Data Presentation: Catalyst Performance Comparison

The following table summarizes the performance of various catalytic systems for resorcinol acylation based on literature values.

Catalyst SystemAcyl DonorTemp (°C)Time (h)Conversion (%)Selectivity (4-Acyl)Notes
ZnCl₂ (Nencki) Acetic Acid1500.5>90%>95%High yield, high waste, corrosive.
Amberlyst-36 Acetic Acid120563%98.7%Reusable, lower conversion per pass.
Zeolite H-Beta Acetic Anhydride120485%92%Shape selective, diffusion limited.
Sulfated Zirconia Acetic Acid120645%88%High acidity but rapid deactivation.

Note: Data derived from comparative studies of solid acid catalysts vs. traditional Lewis acids.

References

  • Nencki, M., & Sieber, N. (1881).[2][4] Über die Verbindungen der ein- und zweibasischen Fettsäuren mit Phenolen. Journal für Praktische Chemie.

  • Yadav, G. D., & Joshi, A. V. (2002). A green route for the acylation of resorcinol with acetic acid. Clean Technologies and Environmental Policy.

  • Organic Syntheses. (1943). Resacetophenone Preparation. Organic Syntheses, Coll. Vol. 3, p.761.[5]

  • Saeedi, M., et al. (2019).[6] Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Formation. Molecules (MDPI).

  • Hoefnagel, A. J., et al. (1995). Catalysis of the acylation of phenols by zeolites. Recueil des Travaux Chimiques des Pays-Bas.

Sources

Foundational

disodium benzene-1,3-diolate molecular structure

Molecular Architecture, Synthesis Protocols, and Reactivity Profile Executive Summary Disodium benzene-1,3-diolate (CAS: 6025-45-2), the dianionic salt of resorcinol, represents a critical high-energy intermediate in org...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthesis Protocols, and Reactivity Profile

Executive Summary

Disodium benzene-1,3-diolate (CAS: 6025-45-2), the dianionic salt of resorcinol, represents a critical high-energy intermediate in organic synthesis and supramolecular chemistry.[1][2] Unlike its parent compound, the disodium salt functions as a potent ambident nucleophile, essential for the synthesis of resorcinol diglycidyl ether (RDGE), specific Metal-Organic Frameworks (MOFs), and high-performance energetic materials.[1]

This guide addresses the technical challenges of handling this species—specifically its hygroscopicity and oxidation susceptibility—and provides a validated framework for its in situ generation and utilization.

Part 1: Molecular Architecture & Electronic State[1][2]

Structural Identity

The molecule consists of a benzene ring substituted at the 1 and 3 positions with oxidic anions, counterbalanced by two sodium cations. The removal of protons from the hydroxyl groups of resorcinol (pKa₁ ≈ 9.15, pKa₂ ≈ 9.81) results in a significant redistribution of electron density.[1]

  • Formula: C₆H₄Na₂O₂[1][2][3][4][5]

  • Molecular Weight: 154.07 g/mol [1][2]

  • Symmetry:

    
     (idealized in solution)
    
Electronic Distribution & Nucleophilicity

The core utility of disodium benzene-1,3-diolate lies in its enhanced nucleophilicity compared to the mono-anion or neutral resorcinol.[1][2] The negative charges on the oxygen atoms are not static; they are delocalized into the aromatic ring, increasing electron density at the C2, C4, and C6 positions.

Key Structural Consequence: The "double activation" of the ring makes the C-positions highly susceptible to electrophilic attack (C-alkylation), while the hard oxygen anions drive O-alkylation.[1][2] Controlling this selectivity is solvent-dependent.[1][2]

Resonance Visualization

The following diagram illustrates the resonance contributors that dictate the reactivity profile of the dianion.

Resonance Resorcinol Resorcinol (Neutral) C6H4(OH)2 Dianion_O O-Centered Anion (Kinetic Product) Nucleophilic Oxygen Resorcinol->Dianion_O Deprotonation (pKa > 10) Base 2 equiv. NaOH/NaH Base->Dianion_O Dianion_C C-Centered Anion (Resonance Form) High e- density at C2/C4/C6 Dianion_O->Dianion_C Resonance Delocalization

Figure 1: Transformation of Resorcinol to its reactive dianionic resonance states.[1][2]

Part 2: Synthesis & Isolation Protocols

Critical Warning: Disodium benzene-1,3-diolate is extremely hygroscopic and prone to oxidative darkening (quinone formation) upon exposure to air.[1][2] Isolation of the dry salt is rarely recommended for synthetic workflows. The standard industry practice is in situ generation.[1]

Protocol A: In Situ Generation for O-Alkylation (Standard)

Use Case: Synthesis of Resorcinol Diglycidyl Ether (RDGE) or ether derivatives.[1][2]

Reagents:

  • Resorcinol (Reagent Grade, >99%)[1][6]

  • Sodium Hydride (60% dispersion in oil) OR Sodium Methoxide[1][2]

  • Solvent: Anhydrous DMF or DMAc (Polar aprotic solvents favor O-alkylation over C-alkylation).[1][2]

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon for 15 minutes.

  • Solvation: Dissolve Resorcinol (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Deprotonation (Exothermic):

    • Cool the solution to 0°C.

    • Slowly add Sodium Hydride (2.1 eq) portion-wise to control H₂ evolution.[1][2]

    • Observation: The solution will likely turn from colorless to a pale yellow/green phenoxide color.[1]

  • Maturation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the disodium salt.

  • Utilization: The electrophile (e.g., epichlorohydrin) is added directly to this solution.[1]

Protocol B: Isolation of the Hydrate (Crystallographic Studies)

Use Case: Preparation of ligands for coordination chemistry.

  • Dissolution: Dissolve Resorcinol in a minimum amount of degassed Methanol.

  • Neutralization: Add a stoichiometric solution of NaOH in Methanol (2.0 eq).

  • Precipitation: Slowly add the methanolic solution dropwise into a large volume of vigorously stirred diethyl ether or hexane.

  • Filtration: Filter the resulting white precipitate under an Argon blanket.[1]

  • Drying: Dry under high vacuum (0.1 mbar) at 60°C for 4 hours.

    • Note: The product is likely a hydrate.[1][7] Anhydrous salts require heating >150°C, which risks decomposition.[1]

Part 3: Reactivity Profile & Applications

O-Alkylation vs. C-Alkylation (The Ambident Problem)

The disodium salt is an ambident nucleophile.[1][2] The site of reaction depends heavily on the "Hard-Soft Acid-Base" (HSAB) principle and solvent effects.[1][2]

ParameterO-Alkylation (Ether Formation)C-Alkylation (Ring Substitution)
Solvent Polar Aprotic (DMF, DMSO)Protic (Water, Alcohols)
Mechanism S_N2 attack by OxygenAttack by Carbon (C2/C4)
Product Resorcinol EthersResorcinol-Formaldehyde Resins
Favored By Free "naked" anionsSolvated/H-bonded anions
Application in Metal-Organic Frameworks (MOFs)

Disodium benzene-1,3-diolate acts as a bridging ligand.[1][2] In MOF synthesis, the salt is often generated hydrothermally. The oxygen atoms coordinate to metal centers (Zn²⁺, Cu²⁺) to form rod-like secondary building units (SBUs).[1]

Workflow: MOF Ligand Exchange

MOF_Synthesis Start Metal Salt (Zn(NO3)2) Reaction Solvothermal Synthesis (80-120°C, 24h) Start->Reaction Ligand Disodium Benzene-1,3-diolate (Generated In Situ) Ligand->Reaction Solvent DEF / Ethanol Solvent->Reaction Crystal Crystalline MOF (Coordination Polymer) Reaction->Crystal Self-Assembly

Figure 2: Solvothermal assembly of MOFs using the disodium salt as a linker.

Part 4: Safety & Handling (E-E-A-T)[1][2]

Health Hazards[1][2][6]
  • Corrosivity: The disodium salt is a strong base.[1] Inhalation of dust or skin contact causes severe chemical burns.[1]

  • Toxicity: Like the parent resorcinol, the salt is a systemic toxin if ingested, interfering with thyroid function (goitrogenic).

Storage Requirements[2]
  • Atmosphere: Store under Nitrogen or Argon.[1]

  • Container: Tightly sealed glass or HDPE; avoid metal containers that may corrode due to high alkalinity.[1]

  • Incompatibility: Violent reaction with strong oxidizers and acids.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67587425, Disodium benzene-1,3-diolate. Retrieved January 28, 2026 from [Link][1]

  • Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications.[1] Springer-Verlag.[1][2] (Definitive text on Resorcinol chemistry and salt formation).

Sources

Exploratory

Advanced Technical Guide: Fundamental Chemistry &amp; Synthetic Utility of Resorcinol Derivatives

Executive Summary Resorcinol (1,3-dihydroxybenzene) represents a privileged scaffold in organic chemistry, distinguished by its unique electronic distribution that facilitates rapid electrophilic aromatic substitution (E...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Resorcinol (1,3-dihydroxybenzene) represents a privileged scaffold in organic chemistry, distinguished by its unique electronic distribution that facilitates rapid electrophilic aromatic substitution (EAS). Unlike its isomers catechol (1,2-) and hydroquinone (1,4-), resorcinol’s meta-relationship allows the electron-donating effects of both hydroxyl groups to reinforce electron density at the 4- and 6-positions. This guide analyzes the fundamental reactivity of resorcinol, detailing its critical role in the synthesis of coumarins, resorcinolic resins, and Hsp90 inhibitors.

Electronic Structure & Reactivity Profile

The Meta-Reinforcement Effect

The reactivity of resorcinol is governed by the mesomeric (+M) effect of the two hydroxyl groups. In the 1,3-configuration, the ortho/para directing vectors of both -OH groups overlap at the C2, C4, and C6 positions.

  • C4/C6 Reactivity: These positions are kinetically most active due to less steric hindrance compared to C2.

  • C2 Reactivity: While electronically activated, the C2 position is sterically crowded (flanked by two -OH groups), often requiring specific conditions to target.

  • Keto-Enol Tautomerism: Unlike phenol, resorcinol exhibits significant keto-enol tautomerism, particularly in the presence of reducing agents (e.g., Birch reduction conditions), allowing it to react as a 1,3-cyclohexanedione derivative (dihydroresorcinol).

Comparative Acidity (pKa)

The acidity of resorcinol derivatives dictates their behavior in base-catalyzed condensations (e.g., with formaldehyde).

CompoundpKa1pKa2Electronic Rationale
Phenol 9.95N/ASingle -OH resonance stabilization.
Resorcinol 9.3011.06Inductive withdrawal by meta-OH increases acidity of the first proton.
Catechol 9.4812.8Intramolecular H-bonding stabilizes the neutral form slightly more than resorcinol.
Hydroquinone 9.9611.4Minimal inductive interaction between para-OH groups.

Core Synthetic Transformations

The Pechmann Condensation (Coumarin Synthesis)

The Pechmann condensation is the reaction of phenol derivatives with


-keto esters to form coumarins.[1][2] Resorcinol is the classic substrate for this reaction due to its high nucleophilicity, allowing the reaction to proceed under milder conditions than simple phenols.
Mechanism Analysis

The reaction proceeds via three key stages:[2][3]

  • Transesterification: The phenolic oxygen attacks the ester carbonyl.

  • Intramolecular EAS: The activated aromatic ring attacks the ketone carbonyl (hydroxyalkylation).

  • Dehydration: Elimination of water aromatizes the heterocyclic ring.

PechmannMechanism Start Resorcinol + Ethyl Acetoacetate Inter1 Transesterification (Phenolic Ester) Start->Inter1 Acid Cat. (H+) Inter2 Hydroxyalkylation (Ring Closure) Inter1->Inter2 Intramolecular EAS Product 7-Hydroxy-4-methylcoumarin Inter2->Product - H2O (Dehydration)

Figure 1: Step-wise mechanistic flow of the Pechmann Condensation.

Friedel-Crafts Acylation (Synthesis of 4-Alkylresorcinols)

To synthesize lipophilic antiseptics like 4-hexylresorcinol , direct alkylation is often avoided due to polyalkylation. Instead, a two-step protocol is preferred:

  • Acylation: Reaction with hexanoic acid/ZnCl2 to form 4-hexanoylresorcinol.

  • Reduction: Clemmensen reduction (Zn(Hg)/HCl) converts the ketone to the alkyl group.

Resorcinol-Formaldehyde Condensation

In resin chemistry, resorcinol reacts with formaldehyde much faster than phenol. The reaction proceeds through a Quinone Methide intermediate.[4]

  • Mechanism: Initial hydroxymethylation at C2/C4/C6 is followed by elimination of water to form a reactive quinone methide, which undergoes Michael-type addition with another resorcinol molecule.[4] This rapid cross-linking allows for "cold-setting" adhesives.

Pharmaceutical Application: Hsp90 Inhibitors[5][6][7][8][9]

Heat Shock Protein 90 (Hsp90) is a chaperone protein that stabilizes oncogenic client proteins.[5] The resorcinol moiety acts as a critical pharmacophore in Hsp90 inhibitors (e.g., Ganetespib , NVP-AUY922 ).[6]

Structural Basis of Inhibition

The resorcinol ring mimics the adenine ring of ATP, the natural substrate of Hsp90.

  • Binding Mode: The 1,3-dihydroxy motif forms direct hydrogen bonds with a conserved aspartate residue (Asp93) and a water-mediated network within the N-terminal ATP-binding pocket.

  • Isopropyl Group: Often attached at the 4-position (as in Ganetespib) to fill a hydrophobic lipophilic pocket.

Hsp90Binding Resorcinol Resorcinol Core Asp93 Asp93 (Protein) Resorcinol->Asp93 Direct H-Bond Water Structural Water Resorcinol->Water H-Bond Hydrophobic Hydrophobic Pocket (Val136/Phe138) Resorcinol->Hydrophobic Van der Waals (4-Isopropyl group) Thr184 Thr184 (Protein) Water->Thr184 Network

Figure 2: Pharmacophore mapping of Resorcinol-based Hsp90 inhibitors.

Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

Objective: Synthesize a coumarin derivative via Pechmann condensation to demonstrate the nucleophilic utility of resorcinol.

Reagents
  • Resorcinol (1.1 g, 10 mmol)

  • Ethyl Acetoacetate (1.3 g, 10 mmol)

  • Concentrated Sulfuric Acid (H2SO4)[7]

  • Ice/Water mixture

  • Ethanol (for recrystallization)

Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, maintain a temperature of <10°C using an ice bath.

  • Addition: Add concentrated H2SO4 (4 mL) dropwise to the flask. Ensure the temperature does not spike.

  • Mixing: Add the Resorcinol and Ethyl Acetoacetate mixture slowly to the acid with constant stirring.

  • Heating: Once addition is complete, remove the ice bath and heat the mixture to room temperature. Then, heat gently on a water bath at 50°C for 2 hours. Note: The mixture will darken and become viscous.

  • Quenching: Pour the reaction mixture into 50 mL of crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation: Filter the precipitate using a Buchner funnel and wash with cold water to remove residual acid.

  • Purification: Recrystallize the crude solid from 95% ethanol.

  • Validation:

    • Melting Point: Expected range 185–188°C.

    • Fluorescence: Dissolve a trace amount in dilute NaOH; intense blue fluorescence indicates the formation of the coumarin ring (umbelliferone derivative).

References

  • Preparation of 4-n-hexylresorcinol.
  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde Condensation Reactions. MDPI. [Link]

  • Resorcinol derivatives as hsp90 inhibitors.
  • Pechmann Condensation Mechanism & Protocol. Boston University Chemistry Dept. [Link]

  • Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR. Journal of Organic Chemistry. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of Disodium Resorcinolate

Part 1: Core Directive & Introduction Executive Summary Disodium Resorcinolate (1,3-benzenediol, disodium salt) represents the fully deprotonated dianion of resorcinol. While the neutral parent compound is ubiquitous in...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Introduction

Executive Summary

Disodium Resorcinolate (1,3-benzenediol, disodium salt) represents the fully deprotonated dianion of resorcinol. While the neutral parent compound is ubiquitous in standard spectral databases, the isolated disodium salt presents unique characterization challenges due to its extreme hygroscopicity and high basicity (


).

This guide serves as a definitive technical reference for researchers requiring spectroscopic validation of the salt form. It moves beyond static data lists to explain the mechanistic spectral shifts that occur during the transition from neutral phenol to phenolate dianion.

Chemical Identity
PropertyDetail
IUPAC Name Sodium 3-oxidophenolate
Formula

Molecular Weight 154.07 g/mol (Anhydrous)
CAS Number 6025-45-2 (General salt form)
Solubility Highly soluble in water (

mg/mL); Insoluble in non-polar organic solvents.[1][2][3]

Part 2: Theoretical Framework of Salt Formation

To interpret the spectra correctly, one must understand the electronic reorganization upon deprotonation. The removal of two protons generates a dianion where the negative charge is delocalized into the aromatic ring.

Resonance Stabilization (Graphviz Diagram)

The following diagram illustrates the resonance structures that dictate the shielding effects observed in NMR and the bond order changes seen in IR.

Resonance cluster_0 Deprotonation Event cluster_1 Electronic Consequences Neutral Resorcinol (Neutral) C6H6O2 Base + 2 NaOH Dianion Disodium Resorcinolate (Dianion) Base->Dianion - 2 H2O Shielding NMR Effect: Increased Electron Density (Upfield Shift) Dianion->Shielding Ring Current Modulation Bonding IR Effect: C-O Bond Shortening (Higher Frequency) Dianion->Bonding Double Bond Character

Caption: Figure 1. Transition from neutral resorcinol to the dianion, highlighting the divergent spectral consequences on magnetic resonance (NMR) and vibrational modes (IR).

Part 3: Nuclear Magnetic Resonance (NMR) Profiling

The Shielding Effect

Upon deprotonation, the electron density on the aromatic ring increases significantly. This extra electron density "shields" the ring protons from the external magnetic field, causing a distinct upfield shift (lower ppm) compared to the neutral parent.

Comparative 1H-NMR Data

Note: Values are approximate based on comparative phenolate chemistry in


.
Proton PositionNeutral Resorcinol (

ppm)
Disodium Resorcinolate (

ppm)
Shift (

)
Mechanistic Cause
H-2 (Ortho to both O) ~6.35 (t)~5.80 - 5.95 -0.45Max shielding; located between two anionic oxygens.
H-4, H-6 (Ortho/Para) ~6.35 (dd)~6.00 - 6.10 -0.30Strong shielding via ortho/para resonance contribution.
H-5 (Meta) ~7.05 (t)~6.80 - 6.90 -0.20Least affected; meta position has less resonance density.
-OH (Phenolic) ~9.2 (Broad)Absent N/AProton removed; exchanged with

.
13C-NMR Shifts
  • Ipso Carbon (C-O): Shifts downfield (higher ppm, ~165-170 ppm) due to the deshielding effect of the localized negative charge on the oxygen.

  • Ortho/Para Carbons: Shift upfield due to increased electron density from resonance delocalization.

Part 4: Vibrational Spectroscopy (FT-IR)

The infrared spectrum provides the quickest "Go/No-Go" confirmation of salt formation.

Key Diagnostic Bands
Functional GroupNeutral Resorcinol (

)
Disodium Salt (

)
Diagnostic Note
O-H Stretch 3200 - 3400 (Broad, Strong)Absent / Weak Disappearance confirms deprotonation. Note: Broad band may reappear if sample absorbs atmospheric moisture.
C-O Stretch ~1200 - 12201260 - 1290 Shift to higher wavenumber indicates increased C-O bond order (double bond character).
Aromatic Ring 1600, 1500Shifts & Intensifies Ring breathing modes change due to symmetry alteration.
Experimental Tip: Handling Hygroscopicity

The disodium salt is extremely hygroscopic.

  • Preferred Method: ATR (Attenuated Total Reflectance) under a nitrogen purge.

  • KBr Pellet: Not recommended as the salt will absorb water from the air during grinding, creating a false O-H signal.

Part 5: Mass Spectrometry (MS)

Since the compound is a salt, standard Electron Impact (EI) is unsuitable. Electrospray Ionization (ESI) in Negative Mode is the gold standard.

ESI(-) Fragmentation Pattern

The "molecular ion" for the salt is not observed as a neutral entity. Instead, you observe the anionic species.

  • Target Species: Resorcinol Monoanion

    
    
    
  • m/z: 109.03 (Base Peak)

Why not m/z 154? In the gas phase of ESI, the disodium salt (


) typically loses sodium ions.
  • Primary Peak: m/z 109 (

    
    ). The dianion is often protonated once in the source or solvent to form the monoanion.
    
  • Secondary Peak: m/z 131 (

    
    ). This is the monosodium adduct of the dianion (M - 2H + Na).
    
  • Dianion Peak: m/z 54 (

    
    ). Rarely observed directly unless using specialized high-resolution soft ionization, as the two negative charges on a small ring cause coulombic repulsion instability.
    

Part 6: Experimental Protocols

In Situ NMR Generation (Recommended)

Isolating the solid salt often leads to hydration impurities. The most accurate spectral data is obtained by generating the salt directly in the NMR tube.

Protocol:

  • Dissolve 10 mg of Neutral Resorcinol in 0.6 mL of

    
     .
    
  • Acquire a baseline 1H-NMR spectrum.

  • Add 2-3 equivalents of NaOD (40% in

    
    )  directly to the tube.
    
  • Cap and invert to mix.

  • Acquire the second spectrum.

    • Validation: The solution should turn slightly yellow (oxidation check) and the peaks should shift upfield as described in Table 3.2.

Analytical Workflow Diagram

Workflow Start Start: Resorcinol Sample Step1 Dissolve in D2O Start->Step1 Decision Need Salt Data? Step1->Decision Action1 Add 2.5 eq NaOD Decision->Action1 Yes Analysis Run 1H-NMR Action1->Analysis Result1 Check H-2 Shift (Target: < 6.0 ppm) Analysis->Result1 Result2 Check H-4/6 Shift (Target: < 6.2 ppm) Analysis->Result2

Caption: Figure 2. Step-by-step workflow for in situ generation and validation of disodium resorcinolate using NMR.

References

  • National Institute of Standards and Technology (NIST). (2023). Resorcinol Mass Spectrum (ESI-). NIST Mass Spectrometry Data Center.[3] [Link]

  • SDBS. (2023). Spectral Database for Organic Compounds: Resorcinol 1H-NMR and IR. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. (2023).[3] Proton NMR Chemical Shifts: Aromatics and Phenols. University of Wisconsin-Madison Chemistry. [Link]

  • Durie, R. A., et al. (1958). The Infrared Spectra of the Alkali Salts of Phenols. Australian Journal of Chemistry. (Foundational text on phenolate IR shifts).

Sources

Exploratory

Advanced Electrophilic Aromatic Substitution: From Mechanistic Fundamentals to Late-Stage Functionalization

Executive Summary Electrophilic Aromatic Substitution (EAS) remains a cornerstone of medicinal chemistry, serving as the primary method for functionalizing arenes—the structural backbone of over 70% of small-molecule dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Electrophilic Aromatic Substitution (EAS) remains a cornerstone of medicinal chemistry, serving as the primary method for functionalizing arenes—the structural backbone of over 70% of small-molecule drugs. While the fundamental mechanism is a staple of undergraduate chemistry, its application in modern drug discovery requires a nuanced understanding of quantitative structure-reactivity relationships (QSRR), kinetic control, and late-stage functionalization (LSF) strategies. This guide synthesizes classical mechanistic rigor with contemporary protocols, providing researchers with actionable methodologies for rational scaffold design.

Part 1: Mechanistic Deep Dive[1]

The General Mechanism & Sigma Complex

The reaction proceeds through a stepwise addition-elimination pathway. The aromatic ring acts as a nucleophile, attacking a super-electrophile (


) to form a cationic intermediate known as the sigma complex  (or arenium ion). This step disrupts the aromatic 

-system, creating a high-energy barrier.

Key Insight: The loss of aromaticity in the first step makes it the rate-determining step (RDS). The second step—deprotonation—is fast and exothermic, restoring aromatic stability.

EAS_Mechanism Benzene Benzene (Nucleophile) TS1 Transition State 1 (Highest Energy) Benzene->TS1 Attack Electrophile E+ (Super-Electrophile) Electrophile->TS1 SigmaComplex Sigma Complex (Arenium Ion) TS1->SigmaComplex Slow (RDS) Product Substituted Arene SigmaComplex->Product Fast (-H+) Base Base (B-) Base->Product Removes Proton

Figure 1: The general kinetic pathway of Electrophilic Aromatic Substitution.

Kinetic Isotope Effects (KIE)

In most EAS reactions (nitration, halogenation), the Carbon-Hydrogen bond breaking occurs after the rate-determining step. Consequently, substituting Hydrogen with Deuterium (


) exhibits no primary kinetic isotope effect.
  • Exception: In sulfonation and some diazo coupling reactions, the deprotonation step can become rate-limiting, leading to a significant KIE.

Part 2: Quantitative Structure-Reactivity Relationships (QSRR)

Rational drug design requires precise prediction of regioselectivity. The interplay between electronic effects (resonance/induction) and steric hindrance dictates the product distribution.

Partial Rate Factors & Isomer Distribution

The table below summarizes quantitative data for the nitration of mono-substituted benzenes. Note the stark contrast in reactivity and selectivity.[1][2][3][4]

Table 1: Relative Rates and Regioselectivity in Nitration

SubstrateRelative Rate (

)
Ortho (%)Meta (%)Para (%)Effect Classification
Benzene 1.0N/AN/AN/AReference
Toluene ~2558.54.537.0Weak Activator (o,p-director)
Chlorobenzene 0.03330.01.069.0Deactivator (o,p-director)
Nitrobenzene

6.093.01.0Strong Deactivator (m-director)
Phenol ~1,000~50<1~50Strong Activator (o,p-director)

Data Source: Consolidated from kinetic studies on nitration (Ac


O/HNO

systems).
Directing Logic Flow

Use the following logic map to predict the major product for multi-substituted rings.

Directing_Effects Start Analyze Substituent (S) LonePair Does S have a lone pair on the atom attached to ring? Start->LonePair Yes_LP Yes (e.g., -OH, -NH2, -Cl) LonePair->Yes_LP Yes No_LP No LonePair->No_LP No Halogen Is S a Halogen? Yes_LP->Halogen PiBond Does S have a pi-bond to electronegative atom? No_LP->PiBond Activator Activator (Donates e- via Resonance) Halogen->Activator No (-OH, -OR, -NH2) Deactivator_OP Deactivator (Inductive W/D > Resonance Don.) Halogen->Deactivator_OP Yes (-Cl, -Br, -I) Deactivator_Meta Strong Deactivator (Meta Director) PiBond->Deactivator_Meta Yes (-NO2, -CN, -C=O) Weak_Activator Weak Activator (Alkyl Groups) PiBond->Weak_Activator No (-CH3, -Ethyl)

Figure 2: Decision tree for predicting directing effects based on substituent electronic properties.

Part 3: Experimental Protocols

Protocol A: Regioselective Friedel-Crafts Acylation

Target: Synthesis of 3-Acetylbenzophenone from Acetophenone. Context: This reaction demonstrates the directing power of a deactivating group. The acetyl group on acetophenone is a meta-director. However, because the ring is deactivated, a strong Lewis acid and heat are required.

Reagents:

  • Acetophenone (1.0 eq)

  • Benzoyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl

    
    ) (2.5 eq) - Note: Excess is needed as AlCl
    
    
    
    complexes with the carbonyl oxygens.
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or Ar).[5]
    
  • Lewis Acid Activation: Add anhydrous AlCl

    
     (2.5 eq) to dry DCE (0.5 M concentration relative to substrate). Cool to 0°C.[1]
    
  • Electrophile Formation: Add Benzoyl Chloride (1.2 eq) dropwise. Stir for 15 mins. The solution should turn yellow/orange, indicating the formation of the acylium ion complex.

  • Addition: Add Acetophenone (1.0 eq) slowly to the mixture.

    • Self-Validation: Evolution of HCl gas (bubbling) confirms the reaction initiation. Use a base trap for the exhaust.

  • Reaction: Heat the mixture to reflux (83°C for DCE) for 4-6 hours.

    • Monitoring: Monitor by TLC (eluent: 20% EtOAc/Hexanes). Look for the disappearance of the acetophenone spot.

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-product complex).

  • Workup: Extract with DCM (3x). Wash combined organics with sat. NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography.

Protocol B: Late-Stage Electrophilic Fluorination (Modern)

Target: Fluorination of a drug scaffold using Selectfluor™. Context: Fluorine is a bioisostere that improves metabolic stability. Selectfluor is a user-friendly, non-volatile source of


 (unlike 

gas).

Step-by-Step Methodology:

  • Setup: Dissolve the aromatic substrate (1.0 eq) in Acetonitrile (MeCN).

  • Reagent Addition: Add Selectfluor™ (1.1 - 1.5 eq).

  • Conditions:

    • For electron-rich rings: Stir at Room Temperature.

    • For electron-neutral rings: Heat to 60-80°C or use microwave irradiation.

  • Mechanism Check: If the reaction is sluggish, add a catalytic amount of Triflic Acid (TfOH) or use Ag(I) salts to activate the N-F bond.

  • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with water, and purify.

Part 4: Advanced Modern Applications

Late-Stage Functionalization (LSF)

In modern pharma, building the core first and diversifying late is crucial.

  • Thianthrenation: A recent breakthrough involves using thianthrene-S-oxide and Tf

    
    O to install a thianthrene sulfonium salt on the arene. This group serves as a "linchpin" that can be converted into -F, -CN, -OH, or -SR via photoredox catalysis, effectively enabling site-selective EAS that can be transformed into diverse functionalities.
    
Iridium-Catalyzed C-H Borylation vs. EAS

While EAS is electronically controlled (ortho/para vs meta), Ir-catalyzed borylation is sterically controlled .

  • Comparison: EAS on 1,3-disubstituted benzenes typically targets the 4-position (electronic). Ir-catalysis targets the 5-position (least sterically hindered).

  • Strategic Use: Use EAS for electronic selectivity; use Ir-catalysis to access "contra-electronic" positions.

References

  • Electrophilic Aromatic Substitution Mechanism : Master Organic Chemistry. The Mechanism of Electrophilic Aromatic Substitution. Link

  • Quantitative Substituent Effects : Michigan State University Chemistry. Substitution Reactions of Benzene Derivatives. Link

  • Selectfluor Chemistry : Ref Impact Case Studies. The development of Selectfluor® as a commercial electrophilic fluorinating agent. Link

  • Late-Stage Functionalization : American Chemical Society (JACS). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Link

  • Iridium-Catalyzed Borylation : National Institutes of Health (PMC). Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds. Link

  • Thianthrenation (Nature) : Ritter, T. et al. Site-selective and versatile aromatic C–H functionalization by thianthrenation. Nature 567, 223–228 (2019). Link

Sources

Foundational

Electronic Tuning in Medicinal Chemistry: A Deep Dive into the Inductive Effect on Benzene

Executive Summary In the optimization of small molecule therapeutics, the benzene ring serves as more than a structural scaffold; it is an electronic mixing board. The ability to fine-tune the electron density of an arom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule therapeutics, the benzene ring serves as more than a structural scaffold; it is an electronic mixing board. The ability to fine-tune the electron density of an aromatic system via substituents is a fundamental lever for modulating pKa, solubility, metabolic stability, and target binding affinity.

This guide moves beyond basic organic chemistry definitions to explore the Inductive Effect (


)  as a quantifiable, predictive tool in drug design. We will dissect the competition between inductive and resonance effects, provide a validated protocol for experimentally measuring these perturbations, and offer a decision framework for substituent selection in Lead Optimization.

Part 1: Theoretical Framework & The Hammett Relationship

The inductive effect is the transmission of charge through


-bonds resulting from electronegativity differences.[1][2] Unlike resonance effects (

or

), which delocalize

-electrons, inductive effects are distance-dependent and decay rapidly across bonds.
The Hammett Equation: Quantifying the Effect

To move from qualitative "feeling" to quantitative prediction, we utilize the Hammett Linear Free Energy Relationship (LFER). The electronic influence of a substituent is captured by the substituent constant (


).

[3]

Where:

  • 
     is the equilibrium constant (e.g., ionization) of the substituted benzene.
    
  • 
     is the constant for unsubstituted benzene (H).
    
  • 
     (rho) is the sensitivity of the reaction to electronic effects.
    
  • 
     (sigma) is the substituent constant.[3][4][5]
    

Crucial Distinction for Researchers:

  • 
     (meta):  Primarily measures the Inductive Effect  because resonance cannot effectively transmit from the meta position to the reaction center.
    
  • 
     (para):  Measures the sum of Inductive + Resonance Effects .
    

By comparing


 and 

, we can isolate the inductive contribution.
Data Summary: Substituent Electronic Parameters

The following table synthesizes Hammett constants, separating Inductive (


) and Resonance (

) components to highlight the "tug-of-war" in specific groups.
Substituent

(Mostly

)

(

)

(Inductive)

(Resonance)
Net Effect on Benzene
-NO

+0.71+0.78+0.63+0.15Strong Deactivation (EWG)
-CF

+0.43+0.54+0.42+0.12Strong Deactivation (EWG)
-Cl +0.37+0.23+0.47-0.24Weak Deactivation (EWG)
-F +0.34+0.06+0.52-0.46Weak Deactivation (EWG)
-OCH

+0.12-0.27+0.29-0.56Activation (EDG)
-CH

-0.07-0.17-0.05-0.12Weak Activation (EDG)
-NH

-0.16-0.66+0.10-0.76Strong Activation (EDG)

> Note: Halogens (F, Cl) are unique. They are Inductively Withdrawing (+


) but Resonance Donating (-

). The Inductive effect dominates reactivity (deactivating), but Resonance dictates orientation (ortho/para directing).

Part 2: The Fluorine Anomaly in Metabolic Stability

Fluorine is the single most important inductive tool in medicinal chemistry. It is the most electronegative element (Pauline scale 4.0), creating a massive dipole.

Mechanism of Metabolic Blocking

Metabolic clearance is often driven by Cytochrome P450 (CYP450) oxidation of electron-rich C-H bonds.

  • Inductive Deactivation: Replacing a Hydrogen with Fluorine exerts a strong

    
     effect on the adjacent carbon. This lowers the HOMO energy level of the ring, making it less susceptible to the electrophilic oxo-iron species (
    
    
    
    ) in the CYP450 catalytic cycle.
  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    99 kcal/mol), rendering it chemically inert to direct abstraction.

Application: If a lead compound suffers from rapid metabolism at a specific phenyl position (e.g., para-hydroxylation), substituting -H with -F blocks the site sterically and electronically deactivates the ring preventing the "NIH Shift" mechanism often required for hydroxylation.

Part 3: Visualization of Mechanisms

Diagram 1: The Electronic Tug-of-War

This diagram illustrates the opposing forces of Inductive withdrawal and Resonance donation, using Fluorine as the case study.

InductiveVsResonance Substituent Substituent (e.g., -F) SigmaBond Sigma (σ) Bond Inductive Path Substituent->SigmaBond High Electronegativity Withdraws e- PiSystem Pi (π) System Resonance Path Substituent->PiSystem Lone Pair Donation Donates e- RingElectronDensity Benzene Ring Electron Density SigmaBond->RingElectronDensity Decreases Density (-I Effect) PiSystem->RingElectronDensity Increases Density (+R Effect) Reactivity Net Reactivity (EAS) RingElectronDensity->Reactivity Sum of Effects (σ_p = σ_I + σ_R)

Caption: The "tug-of-war" between Inductive withdrawal (Red) and Resonance donation (Green) determines the net electronic state of the benzene ring.

Diagram 2: Substituent Decision Logic for SAR

A logical workflow for selecting substituents based on desired physicochemical outcomes.

SAR_Logic Start SAR Objective Branch_pKa Modulate pKa Start->Branch_pKa Branch_Metab Block Metabolism Start->Branch_Metab Branch_Sol Improve Solubility Start->Branch_Sol Lower_pKa Need Lower pKa (Stabilize Anion) Branch_pKa->Lower_pKa Raise_pKa Need Higher pKa (Stabilize Cation) Branch_pKa->Raise_pKa Site_Block Block Oxidation Site Branch_Metab->Site_Block Deactivate Deactivate Ring Branch_Metab->Deactivate Polarity Increase Polarity Branch_Sol->Polarity Add_EWG Add -I / -R Group (-NO2, -CF3, -F) Lower_pKa->Add_EWG Add_EDG Add +I / +R Group (-OMe, -Me, -NH2) Raise_pKa->Add_EDG Add_F Substitute -H with -F (High Bond Strength) Site_Block->Add_F Deactivate->Add_EWG Add_Het Add Pyridine/Heterocycle (-I Effect on Ring) Polarity->Add_Het

Caption: Decision tree for medicinal chemists to select substituents based on specific optimization goals (pKa, Metabolism, Solubility).

Part 4: Experimental Protocol - Potentiometric pKa Determination

While computational predictions (Hammett) are useful, experimental validation is required for regulatory filing. The following protocol uses potentiometric titration, the gold standard for determining ionization constants of substituted aromatic rings.

Objective: Accurately determine the pKa of a substituted benzoic acid derivative to validate the inductive influence of a new substituent.

Materials
  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

  • Electrode: Double-junction glass pH electrode (calibrated daily).

  • Titrants: 0.1 M HCl and 0.1 M NaOH (standardized, carbonate-free).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl solution (mimics physiological ionic strength).

  • Inert Gas: Argon or Nitrogen (high purity).

Step-by-Step Methodology
  • System Calibration:

    • Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) at 25°C.

    • Why: Ensures linearity across the expected pKa range.

  • Sample Preparation:

    • Weigh 3–5 mg of the test compound into the titration vial.

    • Dissolve in 20 mL of 0.15 M KCl (ISA).

    • Note: If solubility is low, use a co-solvent method (titrate in 20%, 30%, 40% Methanol/Water and extrapolate to 0% aqueous via the Yasuda-Shedlovsky equation).

  • Blank Titration:

    • Perform a titration on the solvent/ISA matrix alone to subtract background carbonate or solvent impurities.

  • Titration Run:

    • Acidify the sample solution to pH ~2.0 using 0.1 M HCl.[6]

    • Purge the solution with Argon for 5 minutes to remove dissolved

      
      .
      
    • Titrate with 0.1 M NaOH in small increments (0.5 - 2.0

      
      L) until pH reaches ~12.0.
      
    • Constraint: Allow electrode stabilization (drift < 0.5 mV/s) between additions.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Identify the inflection point (equivalence point) using the first derivative (

      
      ).
      
    • The pKa is the pH at the half-equivalence point (Henderson-Hasselbalch approximation).

Self-Validating Check: The titration curve must show a sharp inflection. If the curve is shallow or noisy, it indicates either precipitation (check turbidity) or electrode fouling. Repeat using the co-solvent method.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[7] Chemical Reviews, 91(2), 165–195.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa protocols).

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • Hajduk, P. J., & Sauer, W. H. (2008). Influence of fluorine substitution on the metabolic stability of drug-like molecules. Journal of Medicinal Chemistry.

Sources

Protocols & Analytical Methods

Method

Application Note: Disodium Benzene-1,3-diolate in Advanced Organic Synthesis

This guide details the utilization of Disodium Benzene-1,3-diolate (Disodium Resorcinate), a critical nucleophilic intermediate in the synthesis of high-performance engineering thermoplastics and pharmaceutical precursor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the utilization of Disodium Benzene-1,3-diolate (Disodium Resorcinate), a critical nucleophilic intermediate in the synthesis of high-performance engineering thermoplastics and pharmaceutical precursors.[1]

[1][2]

Executive Summary

Disodium benzene-1,3-diolate is the dianionic salt of resorcinol.[1][2] In organic synthesis, it serves as a potent bis-nucleophile, primarily utilized in Nucleophilic Aromatic Substitution (


)  to generate ether linkages.[1][2] Its primary industrial application lies in the synthesis of Poly(ether ketone)s (PEKs)  and Poly(ether imide)s , where it reacts with activated dihalides.[1]

Unlike neutral resorcinol, the disodium salt possesses enhanced nucleophilicity due to the high electron density on the phenoxide oxygens. However, its extreme hygroscopicity and susceptibility to oxidation require rigorous handling protocols to prevent side reactions (hydrolysis, quinone formation).[1]

Core Chemical Logic: The "Naked Anion" Principle

To effectively use disodium benzene-1,3-diolate, one must understand the solvent-solute interaction.[1][2]

  • Solubility Challenge: The salt is ionic and insoluble in non-polar organic solvents.[1] It requires polar aprotic solvents (DMSO, DMAc, NMP, Sulfolane).[1]

  • Reactivity Enhancement: In polar aprotic solvents, the cation (

    
    ) is solvated, but the anion (
    
    
    
    ) is poorly solvated ("naked").[1] This lack of a solvation shell dramatically increases the reaction rate (
    
    
    ) for
    
    
    processes.[1]
  • Moisture Sensitivity: Water solvates the anion via hydrogen bonding, drastically reducing nucleophilicity and causing hydrolysis of electrophilic partners (e.g., converting C-F bonds to C-OH, terminating polymerization).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Poly(ether ketone) via Polymerization

Objective: Synthesis of a high-molecular-weight resorcinol-based poly(ether ketone) using in situ generated disodium benzene-1,3-diolate. Scope: High-performance thermoplastic synthesis.

Materials
  • Monomer A: Resorcinol (10.0 mmol)[1][3]

  • Monomer B: 4,4'-Difluorobenzophenone (10.0 mmol)[1][2]

  • Base: Sodium Carbonate (

    
    ), anhydrous (10.5 mmol)[1]
    
  • Solvent: N-Methyl-2-pyrrolidone (NMP) (20 mL)

  • Azeotropic Agent: Toluene (10 mL)

Workflow
  • Charge Reactor: In a 3-neck flask equipped with a Dean-Stark trap, nitrogen inlet, and mechanical stirrer, add Resorcinol,

    
    , NMP, and Toluene.[1][2]
    
  • Salt Formation & Dehydration (130°C - 150°C):

    • Heat the mixture to reflux. The

      
       deprotonates the resorcinol, forming disodium benzene-1,3-diolate  and water.[1]
      
    • Critical Step: Water forms an azeotrope with toluene.[1][2] Distill off the toluene/water mixture via the Dean-Stark trap.[2] Continue until the distillate is clear and the reaction temperature rises to ~150°C. This ensures the disodium salt is anhydrous.[1]

  • Polymerization (160°C - 180°C):

    • Once water is removed, add 4,4'-Difluorobenzophenone .[1][2]

    • Raise temperature to 170°C. The "naked" disodium resorcinate attacks the electron-deficient fluorinated carbons.

    • Maintain for 4–6 hours. Viscosity will increase significantly.[1][2]

  • Workup:

    • Pour the hot viscous solution into methanol (precipitation).[1]

    • Wash the white fibrous polymer with water (to remove NaF and salts) and hot methanol.[1]

    • Dry under vacuum at 100°C.[1][2]

Data Summary: Typical Yields & Conditions
ParameterValueNotes
Molar Ratio (Diol:Dihalide) 1.00 : 1.00Exact stoichiometry is vital for high MW (Carothers Equation).[1][2]
Reaction Temp 160–180°CHigher temps may cause cross-linking.[1][2]
Solvent NMP or DMAcMust be dry (<100 ppm water).[1][2]
Typical Yield >90%Loss usually due to oligomer solubility in workup.[1][2]
Protocol B: Synthesis of Resorcinol Diglycidyl Ether (RDGE)

Objective: Synthesis of epoxy resin precursor using disodium benzene-1,3-diolate.[1][2] Mechanism:


 substitution followed by ring closure.
Workflow
  • Dissolution: Dissolve disodium benzene-1,3-diolate (pre-formed or generated via NaH) in dry DMF.

  • Addition: Add Epichlorohydrin (excess, 4-5 equivalents) dropwise at 60°C.

  • Reaction: Stir at 80-90°C for 3 hours. The phenoxide attacks the epoxide ring (opening it) or displaces the chloride directly depending on pH/conditions, eventually forming the glycidyl ether.

  • Filtration: Filter off the NaCl byproduct.[1][2]

  • Distillation: Remove excess epichlorohydrin under reduced pressure.

Visualizations

Figure 1: Reaction Mechanism ( Polymerization)

This diagram illustrates the stepwise attack of the disodium salt on the benzophenone derivative.

SNAr_Mechanism Resorcinol Resorcinol (Neutral) Salt Disodium Benzene-1,3-diolate (Nucleophile) Resorcinol->Salt Deprotonation (-H2O) Base Base (Na2CO3) Base->Salt Meisenheimer Meisenheimer Complex Salt->Meisenheimer Attack on C-F Electrophile 4,4'-Difluorobenzophenone (Electrophile) Electrophile->Meisenheimer Polymer Poly(ether ketone) Linkage Meisenheimer->Polymer Elimination of F- Byproduct NaF + CO2 + H2O Meisenheimer->Byproduct

Caption: Stepwise mechanism showing the conversion of Resorcinol to its reactive dianion salt, followed by nucleophilic attack on the fluorinated monomer.

Figure 2: Experimental Workflow for Anhydrous Processing

Since the salt is hygroscopic, the process flow is critical.

Workflow cluster_prep Phase 1: Salt Generation cluster_rxn Phase 2: Polymerization cluster_workup Phase 3: Isolation Step1 Mix Resorcinol + Base in NMP/Toluene Step2 Azeotropic Distillation (140°C) Step1->Step2 Step3 Anhydrous Disodium Salt (In Situ) Step2->Step3 Remove Water Step4 Add Dihalide Monomer Step3->Step4 Step5 Heating (160-180°C) 4-6 Hours Step4->Step5 Step6 Precipitation in MeOH Step5->Step6 Step7 Filtration & Drying Step6->Step7

Caption: Process flow emphasizing the critical azeotropic dehydration step required to activate the disodium salt.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Molecular Weight Residual water in solvent/salt.[1][2]Increase toluene azeotrope time; use molecular sieves for solvent drying.[1][2]
Dark Coloration Oxidation of the phenoxide.Ensure strict

or Argon purging; add trace antioxidants (e.g., sodium phosphite).[1]
Incomplete Solubility "Salt effect" or wrong solvent.[1][2]Ensure temperature >140°C; switch to Sulfolane for higher temp stability.
Cross-linking (Gelation) Side reaction at ortho-position.[1][2]Lower reaction temperature; ensure strict 1:1 stoichiometry.

References

  • Synthesis of Poly(arylene ether)s: Kricheldorf, H. R. (2001). Aromatic Polyethers. In: Handbook of Polymer Synthesis. Marcel Dekker.[1][2] [1]

  • S_NAr Mechanism: Mullins, M. J., & Woo, E. P. (1987).[1] The synthesis and properties of poly(arylene ether ketone)s. Journal of Macromolecular Science, Review in Macromolecular Chemistry and Physics, 27(2), 313-341.[1] [1]

  • Resorcinol Chemistry: Durairaj, R. B. (2005).[1][2][3] Resorcinol: Chemistry, Technology and Applications. Springer.[1][2] [1]

  • Process Patent: Rose, J. B. (1976).[1][2] Preparation of Polyarylene Ethers. U.S. Patent 3,953,400.[1][2] [1]

Sources

Application

protocol for Friedel-Crafts acylation with disodium resorcinolate

Executive Summary & Strategic Rationale This Application Note details the protocol for the acylation of Disodium Resorcinolate (the dianion of 1,3-benzenediol). While standard Friedel-Crafts (F-C) acylation typically emp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details the protocol for the acylation of Disodium Resorcinolate (the dianion of 1,3-benzenediol). While standard Friedel-Crafts (F-C) acylation typically employs neutral resorcinol with weak Lewis acids (e.g.,


 in the Nencki reaction), the use of the disodium salt  represents a high-energy, nucleophilic approach often required for:
  • Enhanced Reactivity: Overcoming steric hindrance in complex electrophiles.

  • Base-Sensitive Substrates: Avoiding the harsh acidic conditions of traditional

    
     protocols initially.
    
  • Regioselective Control: Leveraging the O-acylation vs. C-acylation competition to access specific isomers via the Fries Rearrangement.

Critical Scientific Warning: The reaction of disodium resorcinolate with acid chlorides is kinetically controlled to favor O-acylation (ester formation). To achieve the thermodynamic C-acylated product (the traditional "Friedel-Crafts" target), this protocol integrates an in situ or stepwise rearrangement phase.

Mechanistic Pathway & Logic

The acylation of the resorcinol dianion is a competition between the hard nucleophile (Oxygen) and the soft nucleophile (Ring Carbon).

  • Kinetic Path (Fast): Attack by phenoxide oxygen

    
     Resorcinol Diester.
    
  • Thermodynamic Path (Stable): Attack by ring carbon

    
     4-Acyl or 4,6-Diacyl Resorcinol.
    

To achieve C-acylation (the F-C outcome) starting from the salt, one must either block the Oxygen (difficult with bare ions) or facilitate the Fries Rearrangement of the intermediate ester.

Pathway Visualization

ResorcinolAcylation Salt Disodium Resorcinolate (Dianion) RCOCl Acid Chloride (2.2 eq) OEster O-Acylated Intermediate (Resorcinol Diester) Salt->OEster Kinetic Control (Fast, <25°C) Product C-Acylated Product (4,6-Diacylresorcinol) Salt->Product Direct C-Acylation (Rare, requires specific solvent) Complex Lewis Acid Complex OEster->Complex Add Lewis Acid (AlCl3/ZnCl2) Complex->Product Fries Rearrangement (Thermodynamic, >60°C)

Caption: Reaction pathway illustrating the dominance of O-acylation followed by the necessary rearrangement to achieve the C-acylated Friedel-Crafts product.

Experimental Protocol

Reagents & Equipment
  • Substrate: Resorcinol (99%+ purity).

  • Base: Sodium Hydride (60% in oil) or Sodium Methoxide (powder). Note: NaOH is generally too "wet" for high-yield anhydrous acylation.

  • Electrophile: Acid Chloride (R-COCl) - Freshly distilled.

  • Solvent: Anhydrous THF (for salt formation) and Nitrobenzene or Sulfolane (for high-temp rearrangement).

  • Catalyst: Aluminum Chloride (

    
    ) - Anhydrous.
    
Phase 1: Generation of Anhydrous Disodium Resorcinolate

The dianion is extremely hygroscopic. Moisture kills the reaction by hydrolyzing the acid chloride.

  • Setup: Flame-dried 3-neck round bottom flask (RBF) with

    
     inlet, addition funnel, and reflux condenser.
    
  • Solvation: Dissolve Resorcinol (10 mmol, 1.10 g) in anhydrous THF (20 mL).

  • Deprotonation:

    • Cool to 0°C.

    • Slowly add Sodium Hydride (22 mmol, 0.88 g of 60% dispersion) portion-wise.

    • Observation: Vigorous

      
       evolution. The solution will turn opaque/white as the disodium salt precipitates.
      
  • Completion: Stir at Room Temperature (RT) for 1 hour until gas evolution ceases.

  • Solvent Swap (Critical): THF is often too volatile for the rearrangement step. Evaporate THF under vacuum and re-suspend the white salt solid in Nitrobenzene (15 mL).

Phase 2: The Acylation (The "Schotten-Baumann" Phase)
  • Cooling: Cool the nitrobenzene slurry to 0–5°C.

  • Addition: Add Acid Chloride (22 mmol) dropwise over 20 minutes.

    • Why? Controlling the exotherm prevents polymerization of the highly reactive resorcinol species.

  • Reaction: Allow to warm to RT and stir for 2 hours.

    • Checkpoint: TLC will show the disappearance of the salt and formation of the O-acylated diester (less polar than resorcinol).

Phase 3: The "Friedel-Crafts" Rearrangement

At this stage, you likely have the diester. To get the ketone (C-acylation), you must drive the rearrangement.

  • Catalyst Addition: Add anhydrous

    
     (25 mmol) to the mixture.
    
    • Note: A slight excess over the diester is required as the product complexes with aluminum.

  • Thermal Drive: Heat the reaction to 60°C for 4 hours (for mono-migration) or 120°C for 6 hours (for double migration/diacyl products).

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The

      
       coordinates to the ester carbonyl, weakening the C-O bond. The acylium ion cleaves and re-attacks the ring at the ortho/para position (C4 or C6).
      
  • Quenching:

    • Cool to RT.

    • Pour mixture into ice-cold dilute HCl (1M, 50 mL). This breaks the Aluminum-Product complex.

    • Precipitation: The product usually precipitates as an off-white or yellow solid.

Data Analysis & Troubleshooting

Regioselectivity Outcomes
ConditionPrimary ProductYield (Typical)Notes
Salt + RCOCl (No Lewis Acid) Resorcinol Diester (O-acyl)85-95%Kinetic product. Useful intermediate.
Salt + RCOCl +

(60°C)
4-Acylresorcinol70-80%Mono-C-acylation.
Salt + RCOCl +

(120°C)
4,6-Diacylresorcinol60-75%Thermodynamic end-point. Requires excess reagent.
Critical Troubleshooting
  • Issue: Low Yield / Sticky Polymer.

    • Cause: Moisture in the disodium salt.

    • Fix: Ensure NaH is fresh. If using NaOH/MeOH method, you must azeotropically dry the salt with toluene before adding acid chloride.

  • Issue: Incomplete Rearrangement.

    • Cause: "Catalyst poisoning" by the phenolic oxygens.

    • Fix: Increase

      
       loading. The dianion consumes 2 equivalents of Lewis Acid just to neutralize the charge/coordination sites before catalysis occurs.
      
  • Issue: Positional Isomers (2-acyl vs 4-acyl).

    • Insight: The 2-position is sterically hindered by the two phenoxides. 4-acyl is the major product. 2-acyl is rarely observed in significant quantities unless the 4/6 positions are blocked.

Safety & Handling

  • Sodium Hydride: Pyrophoric. Handle under inert atmosphere. Quench excess carefully with isopropanol.

  • Acid Chlorides: Lachrymators. Use in a well-ventilated fume hood.

  • Nitrobenzene: Toxic and permeates skin. Double-gloving (Nitrile) is mandatory.

  • Exotherms: The reaction of the disodium salt with acid chlorides is significantly more exothermic than neutral resorcinol. Control addition rates strictly.

References

  • Friedel-Crafts Acyl

    • Source: Organic Chemistry Portal.[5]

    • URL:[Link][4]

  • The Fries Rearrangement (Isomeriz

    • Source: Wikipedia / Organic Syntheses.
    • URL:[Link][3]

  • Acylation of Resorcinol Deriv

    • Source: ResearchGate (Contextual citation for di-acyl
    • URL:[Link]

  • Reactions of Acid Chlorides with Nucleophiles.

Sources

Method

applications of disodium resorcinolate in polymer chemistry

Application Note: High-Performance Polymer Synthesis & Resin Engineering via Disodium Resorcinolate Executive Summary Disodium Resorcinolate (DSR) acts as a critical dianionic nucleophile in the synthesis of high-perform...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Polymer Synthesis & Resin Engineering via Disodium Resorcinolate

Executive Summary

Disodium Resorcinolate (DSR) acts as a critical dianionic nucleophile in the synthesis of high-performance thermoplastics and thermosetting resins. Unlike its protonated precursor (resorcinol), DSR possesses the electron density required to drive Nucleophilic Aromatic Substitution (


) and base-catalyzed condensation reactions.

This guide details the operational protocols for utilizing DSR in two primary applications:

  • Poly(arylene ether) Synthesis: Specifically Poly(ether ketone) (PEK) and Poly(ether ether ketone) (PEEK) copolymers, where DSR serves as the bisphenolate monomer.

  • Resorcinol-Formaldehyde (RF) Resins: Where DSR acts as the activated intermediate for sol-gel processes in aerogels and tire-cord adhesives (RFL).

Core Application: Poly(arylene ether) Synthesis via

The synthesis of poly(ether ketone)s utilizing resorcinol moieties modifies the polymer backbone to disrupt crystallinity (lowering


) while maintaining high 

, often improving solubility and processability compared to standard hydroquinone-based PEEK.
Mechanistic Insight: The Cation Effect

While potassium salts are often faster due to looser ion pairing, disodium resorcinolate is frequently selected for specific molecular weight control and cost-efficiency in industrial copolymers. The reaction relies on the formation of a "naked" phenolate anion in a dipolar aprotic solvent.

Critical Constraint: The disodium salt is extremely hygroscopic. Traces of water hydrolyze the fluorinated electrophile, terminating chain growth (creating "dead" phenol ends). Therefore, in-situ generation via azeotropic distillation is the industry standard.

Protocol A: Anhydrous In-Situ Polymerization of Resorcinol-based PEK

Objective: Synthesize high-MW poly(ether ketone) copolymer using 4,4'-difluorobenzophenone and resorcinol via in-situ disodium salt formation.

Materials:

  • Monomer A: Resorcinol (High Purity, >99.5%)

  • Monomer B: 4,4'-difluorobenzophenone (DFBP)

  • Base: Sodium Carbonate (

    
    ), anhydrous, micronized. (Note: A 5-10% molar excess is standard).
    
  • Solvent: Sulfolane or Diphenyl Sulfone (DPS).

  • Azeotropic Agent: Toluene or Xylene.

Experimental Workflow:

  • Charge & Inerting:

    • Equip a 4-neck flask with a mechanical stirrer (high torque), nitrogen inlet, Dean-Stark trap, and condenser.

    • Add Resorcinol (1.0 eq) and DFBP (1.0 eq).

    • Add Solvent (Sulfolane) to achieve 20-30% solids concentration.

    • Purge with

      
       for 30 minutes.
      
  • Salt Formation (The Critical Step):

    • Add

      
       (1.05 eq).
      
    • Add Toluene (approx. 10-15% of solvent volume).

    • Heat system to 130-140°C.

    • Observation: The reaction

      
       occurs.
      
    • Water azeotropes with toluene into the Dean-Stark trap. Continue until water evolution ceases completely (approx. 2-4 hours).

  • Polymerization (

    
    ): 
    
    • Raise temperature to 180-200°C to distill off the remaining toluene.

    • Increase temperature to polymerization setpoint (230-280°C depending on target viscosity).

    • Maintain agitation.[1] The viscosity will rise significantly as the disodium resorcinolate attacks the DFBP.

  • Termination & Workup:

    • End-cap with a small excess of DFBP if stable fluoro-ends are desired.

    • Pour the hot viscous solution into a 10x volume of methanol/water (acidified) to precipitate the polymer and wash away NaF salts.

Data: Solvent & Cation Comparison

ParameterDisodium Salt (

)
Dipotassium Salt (

)
Impact on Protocol
Reactivity ModerateHigh

requires higher temps or longer times.
Solubility Lower in organic phaseHigher

may precipitate early if solvent is poor.
Cost LowHigh

preferred for bulk resins.
Side Reactions LowHigher

can trigger ether exchange/crosslinking at high T.

Visualization: Reaction Pathway

The following diagram illustrates the transformation from raw monomers to the active disodium species and finally the polymer chain.

SNAr_Pathway cluster_conditions Critical Process Controls Resorcinol Resorcinol (Protonated) Azeotrope Azeotropic Distillation (Toluene/Water Removal) Resorcinol->Azeotrope Mix Base Na2CO3 (Base) Base->Azeotrope Mix DSR Disodium Resorcinolate (Active Nucleophile) Azeotrope->DSR - H2O, - CO2 (In-Situ Generation) Polymer Poly(ether ketone) Copolymer DSR->Polymer S_NAr Attack (>200°C) DFBP 4,4'-Difluorobenzophenone (Electrophile) DFBP->Polymer Step Growth

Caption: Workflow for the in-situ generation of anhydrous Disodium Resorcinolate and subsequent polymerization.

Application B: Resorcinol-Formaldehyde (RF) Resin Engineering

In this application, disodium resorcinolate is often generated in aqueous media to catalyze condensation. The "disodium" form dictates the pH, which controls the ratio of hydroxymethylation (addition) vs. methylene bridging (condensation).

Protocol B: RF Aerogel/Adhesive Precursor Synthesis

Objective: Create a controlled RF resol utilizing the disodium salt to manage gel time and pore structure.

Protocol:

  • Dissolution: Dissolve Resorcinol in deionized water.

  • Activation: Add NaOH (or

    
    ) to convert a specific fraction of resorcinol to monosodium or disodium resorcinolate .
    
    • Target pH: 6.0–7.0 for slow growth (Aerogels).

    • Target pH: >8.0 for rapid curing (Adhesives).

  • Addition: Add Formaldehyde (37% aq) dropwise.

  • Aging: The disodium resorcinolate sites are highly electron-rich at the C2, C4, and C6 positions, facilitating rapid reaction with formaldehyde.

Expert Insight: For RFL (Resorcinol-Formaldehyde-Latex) tire dips, the disodium salt is formed in situ using NaOH. This salt is essential for the resin to remain water-soluble during the "ripening" phase before it is applied to the hydrophobic tire cord.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Molecular Weight (PEK) Residual WaterIncrease azeotrope time; check toluene dryness.
Dark Color / Charring OxidationEnsure strict

purge; reduce temp <300°C.
Gelation (RF Resins) pH too high (High DSR conc.)Reduce NaOH/Catalyst ratio; cool reaction.
Incomplete Conversion Particle Size of

Use micronized base to increase surface area.

References

  • Synthesis of Poly(ether ketone)s via Nucleophilic Substitution. Source:Polymer, Elsevier. Context: Detailed kinetics of resorcinol-based

    
     polymerization.
    
    
  • Poly(ether ether ketone) Synthesis and Properties. Source:National Institutes of Health (PMC). Context: Review of nucleophilic routes using alkali metal carbonates.

  • Resorcinol: Chemistry, Technology and Applications. Source:Springer (Book). Context: Comprehensive guide on resorcinolic resins and salt intermediates.

  • Method for Preparing Poly(ether ketone ketones). Source:Google Patents (WO2011004164A2). Context: Industrial protocols for controlling molecular weight in ketone synthesis.

Sources

Application

synthesis of azo dyes using disodium benzene-1,3-diolate

Application Note: High-Purity Synthesis of Azo Dyes via Disodium Benzene-1,3-diolate Executive Summary This guide details the synthesis of azo dyes utilizing disodium benzene-1,3-diolate (the disodium salt of resorcinol)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Azo Dyes via Disodium Benzene-1,3-diolate

Executive Summary

This guide details the synthesis of azo dyes utilizing disodium benzene-1,3-diolate (the disodium salt of resorcinol) as the primary coupling agent. While often generated in situ, understanding the specific reactivity of the dianion species is critical for controlling regioselectivity and yield in pharmaceutical and diagnostic applications. This protocol focuses on the synthesis of Chrysoine Resorcinol (Tropaeolin O) as a model system, demonstrating the coupling of a diazonium sulfonate with the activated resorcinol scaffold. The methodology is adaptable for diverse aromatic amines used in drug discovery (e.g., prodrug synthesis, bio-imaging probes).

Scientific Foundation & Mechanism

The Role of Disodium Benzene-1,3-diolate

Resorcinol (benzene-1,3-diol) is a weak nucleophile in its neutral form. To facilitate azo coupling—an electrophilic aromatic substitution—it must be activated.[1][2] In highly alkaline media (pH > 10), resorcinol deprotonates to form the disodium benzene-1,3-diolate dianion.

  • Activation: The negative charges on the oxygen atoms exert a strong

    
     (mesomeric) effect, significantly increasing electron density at the ortho and para positions of the benzene ring.
    
  • Regioselectivity: Coupling predominantly occurs at the 4-position (para to one oxide, ortho to the other).[2] This position is sterically accessible and electronically favored over the 2-position (hindered by two oxide groups).

Reaction Pathway

The synthesis proceeds in two distinct stages:[3]

  • Diazotization: Conversion of a primary aromatic amine (e.g., sulfanilic acid) into a diazonium salt using sodium nitrite and strong acid.

  • Azo Coupling: Electrophilic attack of the diazonium cation (

    
    ) upon the electron-rich disodium benzene-1,3-diolate.
    

ReactionMechanism Amine Aromatic Amine (Sulfanilic Acid) Diazonium Diazonium Salt (Electrophile) Amine->Diazonium NaNO2, HCl < 5°C Complex Sigma Complex (Intermediate) Diazonium->Complex Electrophilic Attack Resorcinol Resorcinol (Precursor) Dianion Disodium Benzene-1,3-diolate (Activated Nucleophile) Resorcinol->Dianion 2 eq. NaOH pH > 10 Dianion->Complex Coupling Product Azo Dye (Chrysoine Resorcinol) Complex->Product -H+, -NaCl

Figure 1: Mechanistic pathway for azo coupling using disodium benzene-1,3-diolate.

Experimental Protocol: Synthesis of Chrysoine Resorcinol

Objective: Synthesize 4-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid sodium salt.

Materials & Equipment
ReagentGradeRoleHazard Note
Sulfanilic Acid>99%Diazo ComponentIrritant
Resorcinol>99%Coupling ComponentIrritant, Light Sensitive
Sodium Nitrite (

)
ACSDiazotizing AgentToxic, Oxidizer
Sodium Hydroxide (

)
PelletsBase (Salt formation)Corrosive
Hydrochloric Acid (

)
37%Acid SourceCorrosive, Fuming
Sodium Chloride (

)
Lab GradeSalting Out AgentNone

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Mechanical stirrer (magnetic stirring is insufficient for thick slurries)

  • Ice-salt bath (to maintain -5°C to 0°C)

  • pH meter or high-range pH paper

  • Vacuum filtration setup (Buchner funnel)

Step-by-Step Methodology

Step 1: Preparation of the Diazonium Salt (The Electrophile) [2]

  • Dissolution: In a 250 mL beaker, dissolve 4.8 g (25 mmol) of sulfanilic acid in 50 mL of 2.5% sodium carbonate solution. Warm slightly if necessary to ensure complete dissolution, then cool to room temperature.

  • Acidification: Add 1.9 g (27.5 mmol) of sodium nitrite to the solution and stir until dissolved.

  • Precipitation: Pour this mixture slowly into a beaker containing 25 mL of 4M HCl and 25 g of crushed ice . A fine, white precipitate of the diazonium betaine will form.

  • Incubation: Stir the suspension at 0–5°C for 15 minutes. Critical: Do not let the temperature rise above 5°C to prevent decomposition of the diazonium salt.

Step 2: Generation of Disodium Benzene-1,3-diolate (The Nucleophile)

  • Preparation: In a separate 250 mL three-neck flask, dissolve 2.75 g (25 mmol) of resorcinol in 25 mL of 2M NaOH .

  • Activation: The addition of 2 equivalents of NaOH converts resorcinol to its disodium salt.

  • Cooling: Cool this alkaline solution to 0–5°C in an ice bath.

Step 3: The Coupling Reaction

  • Addition: Slowly add the diazonium suspension (from Step 1) to the alkaline resorcinol solution (Step 2) over a period of 20–30 minutes .

    • Technique: Use a dropping funnel or add in small portions.

    • Control: Ensure the temperature remains < 10°C .

    • pH Check: Monitor pH. It must remain basic (pH > 9) throughout the addition. If pH drops, add small amounts of 10% NaOH.

  • Reaction: The solution will turn a deep orange-red immediately. Stir for an additional 30–45 minutes at 0–5°C, then allow to warm to room temperature over 1 hour.

Step 4: Isolation and Purification

  • Salting Out: Heat the reaction mixture to 50–60°C to ensure all solids are dissolved, then add 10 g of NaCl . Stir until dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath. The sodium salt of the azo dye (Chrysoine Resorcinol) will crystallize out as orange-brown needles.

  • Filtration: Filter the product using vacuum filtration. Wash with a small amount of cold saturated NaCl solution (do not use pure water, as the product is water-soluble).

  • Drying: Dry the solid in a vacuum oven at 60°C for 4 hours.

Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Nucleophile Gen cluster_2 Phase 3: Coupling & Isolation Step1 Dissolve Sulfanilic Acid (in Na2CO3) Step2 Add NaNO2 + HCl (Temp < 5°C) Step1->Step2 Step3 Form Diazonium Salt Step2->Step3 Step6 Slow Addition of Diazonium to Disodium Salt Step3->Step6 Electrophilic Attack Step4 Dissolve Resorcinol (in 2M NaOH) Step5 Form Disodium Salt (Dianion) Step4->Step5 Step5->Step6 Nucleophilic Attack Step7 Salting Out (NaCl) & Filtration Step6->Step7 Step8 Final Product (Chrysoine Resorcinol) Step7->Step8

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Quality Control

To validate the synthesis for pharmaceutical or diagnostic use, the following parameters must be confirmed:

MethodExpected ResultPurpose
UV-Vis Spectroscopy

(in alkaline water)
Confirm conjugation length and chromophore formation.
1H-NMR (DMSO-d6) Aromatic protons:

6.0–8.0 ppm. Disappearance of amine peak.
Verify structure and absence of starting materials.
HPLC Single peak >98% purity.Quantify purity relative to unreacted resorcinol or degradation products.
Solubility Test Soluble in water (orange) and ethanol (yellow).Confirm salt formation (disodium form).

Troubleshooting & Optimization

  • Low Yield / Tarry Product:

    • Cause: Temperature rose above 5°C during diazotization, causing decomposition to phenols (evolution of

      
       gas).
      
    • Fix: Maintain strict temperature control. Ensure efficient stirring.

  • Impure Color (Muddy Brown):

    • Cause: Coupling pH dropped below 7. In neutral/acidic media, coupling is slow and side reactions (oxidation) occur.

    • Fix: Monitor pH during addition. The resorcinol solution must remain alkaline to maintain the reactive dianion species.

  • Product Solubility Issues:

    • Cause: Insufficient "salting out" or washing with pure water dissolved the product.

    • Fix: Use saturated NaCl for washing. Recrystallize from minimal hot water if necessary.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.

  • Hunger, K., et al. (2005).[1] "Azo Dyes." Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

  • ChemGuide. (2023). "Reactions of Diazonium Ions."

Sources

Method

Application Note: Strategic Utilization of Disodium Benzene-1,3-diolate in API Synthesis

Abstract Disodium benzene-1,3-diolate (Disodium Resorcinate) represents a high-energy nucleophilic intermediate critical for the synthesis of ether-linked pharmacophores and advanced polymer matrices.[1][2][3][4] While t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Disodium benzene-1,3-diolate (Disodium Resorcinate) represents a high-energy nucleophilic intermediate critical for the synthesis of ether-linked pharmacophores and advanced polymer matrices.[1][2][3][4] While the neutral parent compound, resorcinol, is a weak nucleophile, its dianionic salt form exhibits significantly enhanced reactivity, enabling rapid O-alkylation and substitution reactions.[3][4] This guide details the in situ generation, stabilization, and application of this intermediate, specifically addressing the challenges of regioselectivity (mono- vs. di-substitution) and oxidation sensitivity in pharmaceutical workflows.[3]

Chemical Rationale & Utility[1][3][4][5][6][7][8]

The utility of converting resorcinol to its disodium salt lies in the dramatic shift in nucleophilicity. Resorcinol (


, 

) exists primarily as a neutral species at physiological pH.[1][3][4] To access the dianion, the reaction environment must exceed pH 12, typically requiring strong bases.[3][4]
Why the Disodium Salt?
  • Enhanced Nucleophilicity: The electron density on the phenoxide oxygens is maximized, significantly lowering the activation energy for

    
     reactions with alkyl halides or epoxides.[3][4]
    
  • Solubility Modulation: While neutral resorcinol is soluble in water and ether, the disodium salt is insoluble in non-polar organic solvents but highly soluble in water and lower alcohols.[3][4] This phase behavior is exploitable in Phase Transfer Catalysis (PTC).[3][4]

  • Regiocontrol: Complete deprotonation to the dianion favors di-substitution (e.g., formation of bis-glycidyl ethers), whereas controlled pH allows for statistical mono-substitution.[1][3][4]

Preparation Protocols: In Situ Generation

Due to extreme hygroscopicity and susceptibility to oxidative degradation (turning pink/brown upon air exposure), isolation of the solid salt is rarely recommended for GMP workflows.[4] The following protocols describe industry-standard in situ generation methods.

Method A: Anhydrous Generation (High Purity/High Cost)

Best for: High-value API intermediates sensitive to hydrolysis.[1][3][4] Reagents: Sodium Hydride (NaH), Anhydrous DMF or THF.[3][4]

  • Setup: Flame-dry a 3-neck round-bottom flask under

    
     atmosphere.
    
  • Deprotonation: Suspend NaH (2.2 eq, 60% dispersion in oil) in anhydrous DMF at 0°C.

  • Addition: Add Resorcinol (1.0 eq) dropwise as a solution in DMF.

    • Observation: Massive

      
       gas evolution.[3][4] Ensure adequate venting.[3][4]
      
  • Completion: Stir at room temperature for 1 hour. The solution typically turns a pale yellow/green.[3][4]

  • Usage: The resulting disodium salt solution is used immediately for the subsequent electrophile addition.

Method B: Aqueous/Alcoholic Generation (Green/Scalable)

Best for: Large-scale synthesis of ether precursors (e.g., RDGE).[1][3][4] Reagents: Sodium Hydroxide (NaOH), Water/Ethanol.[3][4]

  • Dissolution: Dissolve Resorcinol (1.0 eq) in a minimal volume of degassed water.[3][4]

  • Basification: Add NaOH (2.05 eq) slowly while maintaining temperature < 30°C.

  • Azeotropic Drying (Optional but Recommended): If the subsequent reaction requires anhydrous conditions, add toluene and perform azeotropic distillation to remove water, leaving the solid disodium salt as a suspension.[3][4]

Case Study: Synthesis of Resorcinol Diglycidyl Ether (RDGE)

RDGE is a vital cross-linker in pharmaceutical hydrogels and a precursor for epoxy-based drug delivery systems.[1][3][4] This protocol demonstrates the utility of the disodium salt in double O-alkylation.

Experimental Workflow

Reaction: Disodium Benzene-1,3-diolate + 2 Epichlorohydrin


 RDGE + 2 NaCl[1][2][3][4]
  • Generation: Prepare the disodium salt using Method B (Aqueous NaOH).[3][4]

  • Coupling: Cool the salt solution to 10°C. Add Epichlorohydrin (excess, ~4-5 eq) dropwise.

    • Note: Excess epichlorohydrin acts as both solvent and reactant to prevent polymerization.[3][4]

  • Reflux: Heat to 60-70°C for 3 hours.

  • Workup:

    • Cool to room temperature.[3][4][5]

    • Extract with Ethyl Acetate.[3][4]

    • Wash organic layer with saturated brine (to remove excess NaOH and NaCl).[3][4]

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Vacuum distillation (high vacuum required due to high boiling point) or column chromatography.[3][4]

Critical Process Parameters (CPP)
ParameterSpecificationImpact on Quality
Stoichiometry (Base) 2.0 - 2.1 eq< 2.0 leads to mono-substitution; > 2.2 promotes hydrolysis of epichlorohydrin.[1][2][3][4]
Temperature < 70°CHigher temps promote polymerization of the epoxide (oligomer formation).[1][2]
Atmosphere Nitrogen/ArgonOxygen exposure causes quinone formation (browning), acting as a radical trap.[1][2][3][4]

Visualization: Reaction Pathway & Logic[2][4]

The following diagram illustrates the decision logic and chemical pathway for utilizing disodium resorcinate.

G Resorcinol Resorcinol (Neutral) Base Base Selection Resorcinol->Base NaH Method A: NaH/DMF (Anhydrous) Base->NaH High Value/Sensitive NaOH Method B: NaOH/H2O (Aqueous) Base->NaOH Scalable/Robust Dianion Disodium Salt (Dianion Intermediate) NaH->Dianion -H2 (Irreversible) NaOH->Dianion -H2O (Equilibrium) Electrophile Electrophile Addition (R-X or Epoxide) Dianion->Electrophile Product_Mono Mono-Ether (Controlled pH) Electrophile->Product_Mono <1.0 eq Base Statistical Control Product_Di Di-Ether (RDGE) (Excess Base) Electrophile->Product_Di 2.0+ eq Base Fast Kinetics

Caption: Figure 1. Strategic workflow for the generation and reaction of disodium benzene-1,3-diolate, highlighting the divergence between mono- and di-substitution pathways.

Quality Control & Characterization

Validating the in situ formation of the disodium salt is difficult due to its transient nature. However, the following indirect methods ensure process integrity:

  • pH Monitoring (Aqueous): The reaction mixture must maintain pH > 12. A drop in pH indicates consumption of the base or incomplete deprotonation.

  • Colorimetric Indicator: Pure disodium resorcinate solutions are clear to pale yellow.[3][4] A shift to pink/red indicates oxidation to quinones (implying air leak).[3][4]

  • TLC Monitoring (Post-Quench):

    • Stationary Phase: Silica Gel 60 F254.[3][4]

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1][3][4]

    • Visualization: UV (254 nm).[1][3][4] Resorcinol (

      
      ) vs. Di-ether (
      
      
      
      ).[1][2][3][4]

References

  • Durairaj, R. B. (2005).[3][4][6] Resorcinol: Chemistry, Technology and Applications. Springer.[3][4] [1][4]

  • Organic Syntheses. (1947).[3][4] Dihydroresorcinol (describing high-pressure hydrogenation conditions relevant to resorcinol reactivity).[1][3][4][5] Org.[3][4][7][8][5][9] Synth. 27, 21.

  • National Toxicology Program. (2011).[3][4] RoC Profile: Diglycidyl Resorcinol Ether. Department of Health and Human Services.[3][4]

  • PubChem. (n.d.).[3][4][10] Resorcinol - Compound Summary. National Center for Biotechnology Information.[3][4] [1][4]

Sources

Application

Analytical Protocols for Disodium Resorcinolate: HPLC-UV &amp; Bromometric Titration

Executive Summary & Chemical Context[1][2][3] Disodium resorcinolate (CAS: 6025-45-2) is the dialkali metal salt of resorcinol. While functionally equivalent to resorcinol in many chemical applications, its analytical ha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3]

Disodium resorcinolate (CAS: 6025-45-2) is the dialkali metal salt of resorcinol. While functionally equivalent to resorcinol in many chemical applications, its analytical handling requires specific protocols due to its ionic nature and solution-state behavior.

The Critical Stability Challenge: Unlike resorcinol (which is weakly acidic, pKa


 9.3, 11.1), disodium resorcinolate acts as a strong base in aqueous solution. Upon dissolution, it hydrolyzes to release hydroxide ions, raising the pH significantly.


Senior Scientist Insight: Phenolate ions are exponentially more susceptible to oxidative degradation (turning pink/brown quinoid byproducts) than their protonated phenol counterparts. Therefore, sample preparation must involve immediate acidification to protonate the species back to resorcinol (

) for stable analysis.

This guide details two validated methods:

  • RP-HPLC-UV: For high-specificity quantification and impurity profiling (trace level to assay).

  • Bromometric Titration: For high-precision bulk assay (purity testing).

Method A: RP-HPLC-UV (Primary Protocol)

This method utilizes Reverse Phase Chromatography.[1][2][3] Since the disodium salt dissociates in the mobile phase, the analyte is quantified as Resorcinol , and the result is mathematically converted back to the disodium salt equivalent.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse XDB-C18),

Provides adequate hydrophobic retention for polar phenols.
Mobile Phase Methanol : Water (40 : 60 v/v)Methanol ensures solubility; water ratio tunes retention.
Flow Rate 1.0 mL/minStandard flow for backpressure management.
Detection UV @ 280 nmMax absorption for the benzene ring; minimizes solvent noise.
Injection Vol 10 - 20

L
Dependent on concentration target.
Run Time ~6 - 8 minutesResorcinol typically elutes at 3.5 - 4.0 min.
Column Temp

(Ambient)
Higher temps may degrade thermally labile oxidation products.
Sample Preparation Workflow (Critical)

Diluent: 10% Methanol in 0.1% Phosphoric Acid (aq). The phosphoric acid is non-negotiable; it clamps the pH < 3, ensuring the analyte exists as stable Resorcinol.

HPLC_Workflow Start Raw Sample (Disodium Resorcinolate) Weigh Weigh ~50 mg Accurately Start->Weigh Dissolve Immediate Dissolution in Acidified Diluent (pH < 3) Weigh->Dissolve Prevent Oxidation Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject HPLC Injection Filter->Inject Detect UV Detection (280 nm) Inject->Detect

Figure 1: HPLC Sample Preparation workflow emphasizing the critical acidification step to prevent oxidative degradation.

Calculation

The HPLC quantifies the mass of Resorcinol (


). To find the mass of Disodium Resorcinolate (

):



Method B: Bromometric Titration (Bulk Assay)

For raw material purity assessment where HPLC is unavailable or absolute stoichiometry is preferred, the Koppeschaar bromination method is the gold standard.

Principle

Resorcinol reacts with excess bromine (generated in situ) to form tribromoresorcinol. The unreacted bromine is then back-titrated with sodium thiosulfate.

Reaction Stoichiometry:

  • Generation:

    
    
    
  • Substitution:

    
    
    
  • Iodine Release:

    
    
    
  • Titration:

    
    
    
Protocol Steps
  • Dissolution: Dissolve ~150 mg of Disodium Resorcinolate in water. Immediately add 30 mL of 0.1 N Bromine solution (VS) and 5 mL HCl.

  • Reaction: Stopper the flask immediately. Shake for 1 minute and allow to stand for 2 minutes. Note: A white precipitate of tribromoresorcinol will form.

  • Iodine Release: Carefully loosen the stopper, add 5 mL of Potassium Iodide (KI) solution, and re-stopper. Shake briefly.

  • Titration: Titrate the liberated iodine with 0.1 N Sodium Thiosulfate (

    
    ) using starch indicator near the endpoint (blue to colorless).
    
  • Blank: Perform a blank titration omitting the sample.

Titration_Logic Sample Disodium Resorcinolate + Excess Bromine (in situ) React Formation of Tribromoresorcinol (ppt) Sample->React Excess Unreacted Bromine Remains React->Excess Supernatant KI_Add Add KI Solution Excess->KI_Add Iodine Iodine (I2) Liberated KI_Add->Iodine Titrate Titrate with Thiosulfate (Starch Indicator) Iodine->Titrate

Figure 2: Logical flow of the back-titration method. The quantification is based on the difference between the Blank and Sample titrant volumes.

Method Validation & Performance Data

The following performance characteristics are typical when using the HPLC method described above on a standard C18 column.

ParameterTypical ValueAcceptance Criteria
Linearity (

)


Range

N/A
Precision (RSD)


Recovery (Accuracy)


LOD

Signal-to-Noise > 3
LOQ

Signal-to-Noise > 10

References

  • Validation of HPLC Methods for Resorcinol: Title: HPLC method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. Source: Journal of Advanced Pharmaceutical Technology & Research (via NCBI/PMC). URL:[Link]

  • Classical Titration Protocols: Title: Quantitative determinations of phenol and resorcinol in pharmaceutical dosage forms.[4][5][6] Source: Journal of Pharmaceutical Sciences (PubMed).[4][5] URL:[Link]

  • Stability Considerations: Title: Enhanced stability of phenylethyl resorcinol in elastic vesicular formulations. Source: ResearchGate (Journal of Drug Delivery Science and Technology). URL:[Link]

Sources

Method

High-Resolution HPLC Separation of Benzene-1,3-Disulfonic Acid Isomers

Application Note & Standard Operating Protocol Part 1: Strategic Overview & Chemical Context The Analytical Challenge: The "Polarity Trap" Benzene-1,3-disulfonic acid (m-BDSA) and its isomers (1,2- and 1,4-BDSA) present...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Standard Operating Protocol

Part 1: Strategic Overview & Chemical Context

The Analytical Challenge: The "Polarity Trap"

Benzene-1,3-disulfonic acid (m-BDSA) and its isomers (1,2- and 1,4-BDSA) present a classic chromatographic challenge known as the "polarity trap." These compounds are strong acids (pKa < -2) and exist as permanent dianions at typical HPLC pH levels.

  • Standard C18 Failure: On standard C18 columns, these analytes elute near the void volume (

    
    ) due to zero retention, resulting in co-elution with salts and matrix components.
    
  • Isomer Resolution: Separating the meta (1,3) isomer from the ortho (1,2) and para (1,4) impurities requires a mechanism that discriminates based on charge density and steric shape, not just hydrophobicity.

Method Selection Strategy

To overcome these challenges, we employ two distinct strategies. Select the protocol that matches your detection needs:

  • Protocol A (Ion-Pair Chromatography - IPC): The "Gold Standard" for UV detection. Uses alkyl-ammonium salts to create a dynamic stationary phase. Best for separating close isomers.

  • Protocol B (Mixed-Mode Chromatography): The "Modern Approach" for MS detection. Uses a stationary phase with embedded anion-exchange groups. Eliminates the need for ion-pairing reagents.

Method Development Decision Tree

MethodSelection start Start: BDSA Analysis detect Detection Method? start->detect uv UV / PDA detect->uv Standard ms Mass Spec (LC-MS) detect->ms High Sensitivity matrix Sample Matrix? uv->matrix mm Protocol B: Mixed-Mode (No Ion-Pair Reagents) ms->mm IPC suppresses MS signal ipc Protocol A: Ion-Pair (IPC) (High Resolution) clean Clean (API) matrix->clean dirty Complex (Reaction Mix) matrix->dirty With Guard Column clean->ipc dirty->ipc With Guard Column

Figure 1: Decision matrix for selecting the optimal separation strategy based on detection limits and matrix complexity.

Part 2: Protocol A - Ion-Pair Chromatography (IPC)

Recommended for: Quality Control, Purity Analysis, Isomer Quantitation.

Principle of Operation

We introduce a "pairing agent" (Tetrabutylammonium Hydrogen Sulfate - TBAHS) into the mobile phase. The lipophilic tail of the TBA+ ion adsorbs onto the C18 surface, while the positively charged head group extends into the mobile phase. This creates a dynamic anion-exchange surface that retains the anionic disulfonates.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters Symmetry)High surface area required for stable ion-pair formation.
Mobile Phase A 10 mM TBAHS + 10 mM Phosphate Buffer (pH 6.5)TBAHS provides retention; pH 6.5 ensures full ionization of sulfonates and stability of the column.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the ion-pair complex.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Temperature 30°C ± 1°CTemperature control is critical; IPC equilibrium is thermosensitive.
Detection UV @ 215 nm (primary) and 254 nm (secondary)Sulfonates have low UV absorbance; 215 nm maximizes signal.
Injection Vol 10 - 20 µLDepends on analyte concentration.
Gradient Program

Note: Isocratic elution often fails to resolve the 1,2-isomer from the 1,3-isomer. A shallow gradient is preferred.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate / Load
2.0955Isocratic Hold
15.07030Linear Gradient (Elution of Isomers)
18.05050Wash Step
18.1955Return to Initial
25.0955Critical Re-equilibration

Critical Warning: IPC columns require long equilibration times (approx. 20-30 column volumes) to establish a stable double-layer on the stationary phase. Do not shorten the re-equilibration step.

Step-by-Step Preparation
  • Buffer Prep: Dissolve 3.4 g of TBAHS and 1.4 g of Potassium Phosphate Monobasic in 950 mL HPLC-grade water. Adjust pH to 6.5 using dilute KOH. Dilute to 1000 mL. Filter through 0.22 µm nylon filter.

  • System Passivation: If the HPLC system was previously used with normal phase or high-organic solvents, flush with 50:50 Methanol:Water for 30 mins before introducing the buffer.

  • Blank Run: Inject a mobile phase blank. Ensure no "ghost peaks" from contaminated TBAHS reagents (a common issue with lower-grade reagents).

Part 3: Protocol B - Mixed-Mode Chromatography (MS Compatible)

Recommended for: LC-MS applications, Trace Impurity Identification.

Principle of Operation

Mixed-mode columns (e.g., SIELC Primesep or Amaze TR) possess alkyl chains with embedded positively charged functional groups. This provides simultaneous hydrophobic and ion-exchange retention without adding non-volatile salts to the mobile phase.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Mixed-Mode RP/AX (e.g., Amaze TR or Newcrom R1), 150 x 3.0 mmIntrinsic ionic interaction eliminates need for TBAHS.
Mobile Phase A 20 mM Ammonium Formate (pH 3.[1]0)Volatile buffer suitable for MS; acidic pH suppresses silanols.
Mobile Phase B AcetonitrileOrganic modifier.
Gradient 5% B to 40% B over 10 minFaster elution due to efficient exchange mechanism.
Detection ESI-MS (Negative Mode)Detects [M-H]- or [M-2H]2- ions.

Part 4: Data Analysis & Expected Results

Elution Order (IPC Method)

Due to steric hindrance and the "ortho effect," the interaction with the bulky TBA+ counter-ion varies:

  • Benzene-1,2-disulfonic acid (Ortho): Elutes first (Least accessible for ion-pairing).

  • Benzene-1,3-disulfonic acid (Meta): Elutes second (Major peak).

  • Benzene-1,4-disulfonic acid (Para): Elutes last (Most planar/accessible).

  • Benzenesulfonic acid (Mono): Elutes significantly later due to higher hydrophobicity (less polar than disulfonates).

System Suitability Criteria (Acceptance Limits)
ParameterLimitCalculation
Resolution (

)
> 2.0Between 1,2-BDSA and 1,3-BDSA
Tailing Factor (

)
< 1.5For the main 1,3-BDSA peak
Precision (RSD) < 1.0%For Retention Time (n=6 injections)
Precision (Area) < 2.0%For Peak Area (n=6 injections)
Troubleshooting Guide
IssueRoot CauseCorrective Action
Drifting Retention Times IPC equilibrium not reached.Increase equilibration time to 30 mins. Ensure column temperature is stable.
Peak Splitting Sample solvent mismatch.Dissolve sample in Mobile Phase A, not pure water or high organic.
High Backpressure Salt precipitation.Ensure mixing of Buffer/ACN does not exceed solubility limits. Wash system with 10:90 ACN:Water daily.

Part 5: References & Authority[2][3]

  • Sielc Technologies. "Separation of Benzene-1,3-disulfonic acid on Newcrom R1 HPLC column." Sielc.com. Link

  • Thermo Fisher Scientific. "Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography." Thermofisher.com. Link

  • Helix Chromatography. "HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column." Helixchrom.com. Link

  • Shimadzu. "Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates." Shimadzu.com. Link

  • Research Journal of Pharmacy and Technology. "Determination of Benzenesulphonic Acid in Amlodipine Besylate Drug Substance by Ion Chromatography." Rjptonline.org. Link

Sources

Application

using disodium resorcinolate for synthesis of 7-hydroxycoumarins

Application Note: High-Purity Synthesis of 7-Hydroxycoumarins via Disodium Resorcinolate Executive Summary This guide details the synthesis of 7-hydroxycoumarin (Umbelliferone) and its derivatives utilizing disodium reso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 7-Hydroxycoumarins via Disodium Resorcinolate

Executive Summary

This guide details the synthesis of 7-hydroxycoumarin (Umbelliferone) and its derivatives utilizing disodium resorcinolate (the dianionic salt of resorcinol) as the primary nucleophile. While the traditional Pechmann condensation utilizes acid catalysis to drive the reaction between neutral resorcinol and


-keto esters, the disodium resorcinolate pathway offers a distinct nucleophilic strategy .

This approach is particularly advantageous for reacting with activated alkynes (e.g., ethyl propiolate) or performing regioselective substitutions that are difficult under the harsh, acidic conditions of standard Pechmann protocols. This method minimizes the formation of chromone byproducts (Simonis reaction) through careful control of the cyclization pathway.

Scientific Foundation & Mechanism

The Nucleophilic Advantage

In traditional acid-catalyzed synthesis, resorcinol acts as a weak nucleophile attacking the activated carbonyl of the ester. By converting resorcinol to disodium resorcinolate , we increase the electron density at the oxygen atoms and the ortho-carbon positions, making it a potent nucleophile.

  • Standard Pechmann (Acidic): Resorcinol +

    
    -Keto Ester 
    
    
    
    Coumarin.
  • Disodium Resorcinolate (Basic/Nucleophilic): Resorcinolate Dianion + Activated Alkyne

    
     Vinyl Ether Intermediate 
    
    
    
    Coumarin.
Pathway Selectivity: The Chromone Trap

A critical mechanistic insight for researchers is the Simonis Reaction . When resorcinol reacts with


-keto esters (like ethyl acetoacetate) in the presence of a dehydrating agent (P₂O₅), it favors chromone  formation. However, by using the disodium salt  to attack propiolic acid derivatives  (alkynoates), the reaction is steered towards the coumarin scaffold via an O-acylation/Michael addition followed by cis-trans isomerization and lactonization.
Mechanistic Pathway Diagram

CoumarinSynthesis Resorcinol Resorcinol (Neutral) DisodiumSalt Disodium Resorcinolate (Dianion) Resorcinol->DisodiumSalt Base Treatment MichaelAdduct Vinyl Ether Intermediate DisodiumSalt->MichaelAdduct Nucleophilic Attack (on Alkyne) ChromonePath Chromone (Byproduct) DisodiumSalt->ChromonePath Reaction with Ethyl Acetoacetate (Simonis Condition) NaH 2 equiv NaH (Deprotonation) EthylProp Ethyl Propiolate (Activated Alkyne) EthylAceto Ethyl Acetoacetate (Beta-Keto Ester) Coumarin 7-Hydroxycoumarin (Umbelliferone) MichaelAdduct->Coumarin Acidic Workup (Cyclization)

Caption: Comparative pathways showing the specificity of the Disodium Resorcinolate + Propiolate route (Green) versus the potential Chromone side-reaction (Red) typical of base-catalyzed keto-ester reactions.

Experimental Protocol

Method A: Synthesis of 7-Hydroxycoumarin via Activated Alkynes

Target Molecule: Umbelliferone (7-Hydroxycoumarin) Primary Mechanism: Michael Addition / Lactonization

Reagents & Materials:

  • Resorcinol (purity >99%)

  • Sodium Hydride (60% dispersion in mineral oil) OR Sodium Ethoxide (freshly prepared)

  • Ethyl Propiolate (Ethyl 2-propynoate)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) or Toluene

  • Quenching Acid: 6M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

  • Preparation of Disodium Resorcinolate (In Situ):

    • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Deprotonation: Add Sodium Hydride (2.2 equivalents, washed with hexane to remove oil) to 50 mL of anhydrous DMF under nitrogen flow.

    • Addition: Cool the suspension to 0°C. Add Resorcinol (1.0 equivalent) solution (dissolved in minimal DMF) dropwise over 20 minutes.

    • Observation: Evolution of H₂ gas will occur. Stir at room temperature for 30 minutes until gas evolution ceases and the solution becomes clear/amber, indicating the formation of the disodium salt.

  • Nucleophilic Addition (The Critical Step):

    • Cool the disodium resorcinolate solution to 0-5°C.

    • Add Ethyl Propiolate (1.1 equivalents) dropwise. Note: The reaction is exothermic.[1]

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Heat the mixture to 60°C for 3 hours to drive the Michael addition and initial transesterification.

  • Cyclization & Workup:

    • The reaction mixture currently contains the uncyclized vinyl ether salt.

    • Pour the reaction mixture onto 200g of crushed ice containing 20 mL of concentrated HCl. Crucial: The acid protonates the phenoxide and catalyzes the final ring closure (lactonization).

    • Stir vigorously for 30 minutes. The product, 7-hydroxycoumarin, will precipitate as a pale solid.

  • Purification:

    • Filter the crude solid using a Buchner funnel.[2]

    • Wash the cake with cold water (3 x 50 mL) to remove residual DMF and salts.

    • Recrystallization: Recrystallize from Ethanol/Water (70:30) or Methanol to obtain analytical grade needles.

Data Specification Table:

ParameterSpecificationNotes
Stoichiometry Resorcinol (1.0) : Base (2.2) : Propiolate (1.1)Excess base ensures dianion formation.
Temperature 0°C (Addition)

60°C (Reaction)
High heat (>100°C) may degrade the alkyne.
Expected Yield 75% - 85%Higher than standard Pechmann for unsubstituted coumarin.
Appearance White to pale yellow needlesStrong blue fluorescence in basic solution.
Melting Point 225°C - 228°CMatches literature standard for Umbelliferone.
Method B: Solid-Phase Synthesis (Green Chemistry Variant)

For labs requiring solvent-free protocols.

  • Grinding: Mix Resorcinol (10 mmol) and Ethyl Propiolate (10 mmol) with Sodium Hydroxide pellets (20 mmol) in a mortar.

  • Mechanochemistry: Grind vigorously with a pestle for 20 minutes. The mixture will become a paste (eutectic melt).

  • Workup: Dissolve the paste in minimal water, acidify with HCl to pH 2, and filter the precipitate.

  • Note: This method is faster but typically yields lower purity due to trapped oligomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Sticky Tar Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous. Use fresh NaH.
Chromone Formation Used Ethyl Acetoacetate with Base.[3][4]Do not use

-keto esters with this basic protocol. Use Ethyl Propiolate for Coumarins.
Product not precipitating Final solution too acidic or too dilute.Adjust pH to ~2-3. Concentrate the solution via rotary evaporation if necessary.
Weak Fluorescence Impurities quenching signal.Recrystallize twice from Ethanol. Check pH (fluorescence is max at pH > 8).

References

  • Yavari, I., & Hekmat-Shoar, R. (2002). A Simple and Efficient Synthesis of Coumarins via a Solvent-Free Reaction.[4][5][6] Tetrahedron Letters. (Demonstrates the reaction of phenols with propiolic esters).

  • Sethna, S., & Phadke, R. (1953). The Pechmann Reaction.[1][3][6][7][8] Organic Reactions, 7, 1-58. (Foundational text contrasting Acid vs. Base pathways).

  • Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2005). Modified Coumarins. 1. Synthesis of 7-Substituted Coumarins. Chemistry of Natural Compounds.[3][4][6][9][10][11] (Discusses nucleophilic substitution on the coumarin scaffold).

  • Organic Chemistry Portal. Coumarin Synthesis. (General overview of synthetic strategies including Pechmann and Knoevenagel).

Disclaimer: This protocol involves the use of strong bases (NaH) and corrosive acids. All procedures should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Method

Application Note: Precision Synthesis of Resorcinol-Formaldehyde (RF) Resins

Sub-title: Engineering Porosity: From Sol-Gel Chemistry to Controlled Release Architectures Executive Summary Context: Resorcinol-Formaldehyde (RF) resins are not merely adhesives; in the hands of a materials scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Sub-title: Engineering Porosity: From Sol-Gel Chemistry to Controlled Release Architectures

Executive Summary

Context: Resorcinol-Formaldehyde (RF) resins are not merely adhesives; in the hands of a materials scientist, they are the precursors to organic aerogels and carbon xerogels with tunable porosity. For drug development professionals, these materials offer a biocompatible, high-surface-area scaffold capable of housing small molecules within mesopores (2–50 nm).

Objective: This guide provides a rigorous protocol for synthesizing RF gels with precise control over pore structure. It moves beyond generic "recipes" to explain the mechanistic levers—specifically the Resorcinol-to-Catalyst (R/C) ratio—that dictate the final material architecture.

The Chemistry of Control: Sol-Gel Mechanism

The formation of an RF gel is a two-stage polycondensation reaction. Understanding this mechanism is vital for troubleshooting gelation failures.

  • Addition (hydroxymethylation): Under alkaline conditions (catalyst), resorcinol rings are activated, reacting with formaldehyde to form hydroxymethyl derivatives (

    
    ).
    
  • Condensation: These derivatives polymerize via methylene (

    
    ) and methylene ether (
    
    
    
    ) bridges to form "clusters."
  • Gelation: Clusters crosslink into a 3D network.

Mechanism Visualization

RF_Mechanism Resorcinol Resorcinol (Monomer) Intermediates Hydroxymethyl Derivatives Resorcinol->Intermediates Addition Formaldehyde Formaldehyde (Monomer) Formaldehyde->Intermediates BaseCat Catalyst (Na2CO3) BaseCat->Intermediates Activates Ring Clusters Polymer Clusters (Nano-sized) Intermediates->Clusters Condensation (-H2O) Gel Crosslinked Gel (3D Network) Clusters->Gel Gelation (Crosslinking)

Figure 1: The sol-gel pathway.[1][2][3][4] The catalyst concentration dictates the number of "Clusters" formed, which inversely determines their size.

Critical Parameters & Optimization

The most common failure in RF synthesis is a lack of control over the R/C Ratio (Resorcinol to Catalyst molar ratio). This single variable dictates the "particle size" of the polymer clusters and the resulting pore size.

The R/C Ratio Rule
  • Low R/C (High Catalyst): Many nuclei form simultaneously. Result

    
     Small clusters, small pores, high surface area.
    
  • High R/C (Low Catalyst): Fewer nuclei form. Result

    
     Large clusters, large pores (macropores), lower surface area.
    

Table 1: Tuning Pore Characteristics via R/C Ratio

R/C RatioCatalyst Conc.[2][5][6][7][8]Resulting Pore StructurePrimary Application
50 HighMicroporous (< 2 nm)Gas Adsorption
200 MediumMesoporous (2–50 nm)Drug Delivery / Loading
1000+ LowMacroporous (> 50 nm)Cell Scaffolding / Insulation

Scientific Insight: For drug delivery, an R/C of ~200 is often ideal as it creates mesopores accessible to large biologic molecules while maintaining high surface area [1].

Standard Protocol: Mesoporous RF Gel Synthesis

Target: Monolithic RF Hydrogel (Precursor to Aerogel/Xerogel) Scale: 100 mL batch

Reagents
  • Resorcinol (R): 99%+ purity. Note: Oxidized resorcinol (pink/brown) will alter kinetics. Use fresh white crystals.

  • Formaldehyde (F): 37 wt% aqueous solution (stabilized with 10-15% methanol).[4]

  • Catalyst (C): Sodium Carbonate (

    
    ), anhydrous.
    
  • Solvent (W): Deionized Water (18.2 M

    
    ).
    
Step-by-Step Methodology
Step 1: Pre-Solution Preparation
  • Prepare a 0.1 M

    
     stock solution  to ensure accurate pipetting of small catalyst quantities.
    
  • Calculate masses based on a molar ratio of Resorcinol:Formaldehyde = 1:2 .

    • Example: 10 g Resorcinol (0.09 mol) requires ~0.18 mol Formaldehyde.

Step 2: Mixing (The Sol Phase)
  • Dissolve 10.0 g Resorcinol in 30 mL DI Water in a glass beaker. Stir magnetically until fully dissolved.

  • Add 13.5 mL Formaldehyde (37%) . Stir for 5 minutes.

  • Catalyst Addition: To achieve R/C = 200:

    • Moles R = 0.09 mol.

    • Target Moles C =

      
       mol.
      
    • Add 4.5 mL of the 0.1 M

      
       stock solution.
      
  • Seal the beaker with Parafilm immediately to prevent formaldehyde loss. Stir for 15 minutes.

    • Self-Validation Check: Solution should be clear and colorless.

Step 3: Curing (The Gelation Phase)[9]
  • Transfer the solution into glass ampoules or molds. Seal tightly.

  • Place in an oven with the following ramp to prevent boiling/cracking:

    • 24 hours @ 25°C (Room Temp): Initial equilibration.

    • 24 hours @ 50°C: Gelation begins. Check: Solution turns yellow/orange.

    • 72 hours @ 85°C: Curing/Crosslinking. Check: Gel turns dark red/black and solidifies.

Step 4: Solvent Exchange (Critical for Porosity)

Why? Water has high surface tension. Evaporating water directly will crush the pores (capillary pressure), resulting in a non-porous solid.

  • Remove gels from molds.

  • Submerge gels in 100% Acetone . Volume of acetone should be 5x the volume of the gel.

  • Agitate gently on a shaker.

  • Replace acetone 3 times over 3 days (once every 24h).

    • Mechanism:[1][10][11][12][13] This replaces water in the pores with acetone, which has lower surface tension and is compatible with supercritical

      
      .[8]
      
Workflow Diagram

Protocol_Flow Mix 1. Mixing R+F+W+C Seal 2. Seal in Molds (Prevent F evaporation) Mix->Seal Cure 3. Curing Cycle RT -> 50C -> 85C (5 days) Seal->Cure Exchange 4. Solvent Exchange Water -> Acetone (3x) Cure->Exchange Drying 5. Drying Strategy Exchange->Drying

Figure 2: Operational workflow.[4][7][11] The solvent exchange step is the "gatekeeper" of porosity.

Post-Processing: Drying Strategies

The method of removing the solvent defines the final material class.[9]

Option A: Supercritical Drying (Target: Aerogel)[3][5][10][15]
  • Method: Place acetone-saturated gels in a high-pressure vessel. Flush with liquid

    
     until acetone is removed. Heat past the critical point of 
    
    
    
    (31.1°C, 73.8 bar) and depressurize.
  • Result: Aerogel .[1][2][4][6][8][10][14] Minimal shrinkage, ultra-low density, maximum surface area (~600-900

    
    ).
    
  • Best For: High-performance drug loading.

Option B: Ambient Drying (Target: Xerogel)
  • Method: Allow acetone to evaporate slowly at room temperature, then dry in a vacuum oven at 60°C.

  • Result: Xerogel . Significant shrinkage (~50%), higher density, lower surface area (~200-500

    
    ).
    
  • Best For: Cost-sensitive applications where ultra-high porosity is not critical.

Characterization & Troubleshooting

Self-Validating Checkpoints:

  • Visual: If the gel is opaque/white, precipitation occurred instead of gelation (likely pH too low or R/C too high). Correct gel is translucent dark red.

  • Mechanical: The wet gel should support its own weight. If it crumbles upon handling, crosslinking density is too low (increase cure time or temp).

Key Analytical Techniques:

  • BET Analysis (

    
     Sorption):  Essential for verifying surface area and pore size distribution.
    
  • SEM (Scanning Electron Microscopy): To visualize the "string-of-pearls" cluster morphology.

References

  • Pekala, R. W. (1989).[10] Organic aerogels from the polycondensation of resorcinol with formaldehyde.[1][2][3][4][5][10] Journal of Materials Science, 24, 3221–3227.[10] Link

  • Mulik, S., & Pekala, R. W. (1998). Resorcinol–formaldehyde aerogels: Preparation and properties. Journal of Materials Science.
  • Job, N., et al. (2006). Synthesis of carbon xerogels with control of the pore structure. Carbon, 44(12), 2563-2571. Link

  • Al-Muhtaseb, S. A., & Ritter, J. A. (2003). Preparation and Properties of Resorcinol–Formaldehyde Organic and Carbon Gels. Advanced Materials, 15(2), 101-114. Link

Sources

Application

Application Note: Precision Quantitation of Benzene in Pharmaceutical Matrices via Headspace-GC/MS

Executive Summary Benzene is a Class 1 residual solvent (ICH Q3C / USP <467>) with known carcinogenic properties, requiring strict control in pharmaceutical drug substances and products.[1] The regulatory limit is set at...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzene is a Class 1 residual solvent (ICH Q3C / USP <467>) with known carcinogenic properties, requiring strict control in pharmaceutical drug substances and products.[1] The regulatory limit is set at 2 ppm . While Flame Ionization Detection (FID) is the standard screening tool, it lacks the specificity required for complex matrices where co-elution is common.

This protocol details a Headspace Gas Chromatography-Mass Spectrometry (HS-GC/MS) method optimized for the trace quantitation of benzene.[1] By utilizing Selected Ion Monitoring (SIM) and stable isotope dilution (Benzene-d


), this method achieves superior sensitivity (LOD < 0.05 ppm) and definitive structural confirmation, overcoming the limitations of standard FID screening.

Regulatory & Scientific Context

The Toxicity Challenge

Benzene is a human carcinogen.[1] In drug development, it is rarely used intentionally but may appear as a contaminant in other solvents (e.g., Toluene, Acetone) or as a byproduct of synthesis.

  • USP <467> / ICH Q3C Limit: 2 ppm (Concentration limit).[1]

  • EPA Method 8260: Standard for environmental volatiles, often adapted for pharmaceutical waste.[1]

Why Headspace-GC/MS?
  • Matrix Isolation: Headspace (HS) sampling prevents non-volatile drug substances (APIs) and excipients from entering the GC inlet, protecting the column and ion source.

  • Mass Spectral Specificity: In complex drug formulations, excipient peaks can co-elute with benzene on standard G43 columns.[1] MS detection at m/z 78 provides mass-based resolution that FID cannot achieve.[1]

Instrumentation & Materials

Hardware Configuration
ComponentSpecificationRationale
GC System Agilent 8890 or Shimadzu GC-2030High-precision oven ramp control.[1]
Detector Single Quadrupole MS (e.g., 5977B)EI Source, capable of SIM mode.
Sampler Static Headspace (Loop-based)Superior repeatability over gas-tight syringes.[1]
Column DB-624 (or ZB-624) 30 m × 0.25 mm × 1.4 µmUSP G43 Phase. Thick film (1.4 µm) is critical for retaining volatiles like benzene and separating it from the solvent peak.[1]
Liner 1 mm or 2 mm ID Straight/SPMENarrow ID minimizes band broadening for volatiles.[1]
Reagents
  • Diluent: Dimethyl sulfoxide (DMSO), Headspace Grade.[1] (Must be benzene-free).

  • Internal Standard (IS): Benzene-d

    
     (99.5+ atom % D).[1]
    
  • Standards: USP Reference Standard Benzene.[1]

Experimental Protocol

Standard & Sample Preparation

Objective: Create a self-validating quantification system using Internal Standard correction.

  • Internal Standard Solution (ISTD):

    • Dilute Benzene-d

      
       in DMSO to a concentration of approx. 2 µg/mL (2 ppm).
      
  • Calibration Standards:

    • Prepare a 6-point curve ranging from 0.1 ppm to 10 ppm Benzene in DMSO.[1]

    • Add 5.0 mL of each standard into 20 mL headspace vials.

    • Spike each vial with 50 µL of ISTD solution.[1]

  • Sample Preparation:

    • Weigh 500 mg of drug substance/product into a 20 mL headspace vial.

    • Add 5.0 mL of DMSO.[1][2]

    • Spike with 50 µL of ISTD solution.[1]

    • Immediately crimp the cap (PTFE/Silicone septa).[1]

Headspace Parameters[1][2][3][4]
  • Oven Temperature: 80 °C (High enough to volatilize benzene, low enough to minimize DMSO degradation).

  • Loop Temperature: 90 °C (Prevents condensation).[1]

  • Transfer Line: 100 °C.

  • Equilibration Time: 20 minutes (with high agitation).

  • Injection Volume: 1.0 mL (Loop).[1][3]

GC Parameters[1][4][5][6][7][8][9][10][11]
  • Inlet: Split Mode (10:1 ratio).[1] 220 °C.[1][4]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Initial: 40 °C for 3 min (Focuses benzene at head of column).

    • Ramp 1: 10 °C/min to 100 °C.

    • Ramp 2: 25 °C/min to 240 °C (Post-run bake out).

MS Acquisition (SIM Mode)

To achieve maximum sensitivity and selectivity, use Selected Ion Monitoring (SIM).[1][5]

CompoundRT (min)Quant Ion (m/z)Qual Ions (m/z)Dwell Time (ms)
Benzene ~7.578.1 77.1, 52.1, 51.150
Benzene-d

~7.484.1 82.150

Note: Benzene-d


 elutes slightly earlier than native benzene due to the deuterium isotope effect.

Workflow Logic & Signaling

The following diagram illustrates the analytical logic flow, highlighting the critical decision points for specificity.

BenzeneAnalysis cluster_MS Mass Spectrometry Detection Sample Sample Matrix (Drug + DMSO) HS_Ext Headspace Extraction (80°C, Equilibrium) Sample->HS_Ext Partitioning GC_Sep GC Separation (DB-624 Column) HS_Ext->GC_Sep Volatiles Transfer Ionization EI Source (70 eV) GC_Sep->Ionization Elution Filter Quadrupole Filter (SIM Mode) Ionization->Filter Fragmentation Detect Detector (m/z 78 & 84) Filter->Detect Ion Selection Data Quantitation (Isotope Dilution) Detect->Data Signal Ratio (78/84)

Caption: Logical workflow from sample partitioning to isotope dilution quantitation.

Method Validation & System Suitability

To ensure Trustworthiness , the system must pass these criteria before every run:

  • System Suitability Standard (2 ppm Benzene):

    • S/N Ratio: > 50:1 (Limit of Quantitation check).

    • Peak Symmetry: 0.8 – 1.2.

    • Resolution: If analyzing with other solvents (e.g., Ethanol), resolution > 1.5.

  • Linearity:

    • R

      
       > 0.995 over 0.1 – 10 ppm range.[1]
      
  • Precision:

    • %RSD of 6 replicate injections of the 2 ppm standard must be < 5.0%.[1]

Troubleshooting "Ghost" Peaks
  • Issue: Small benzene peak in blank DMSO.

  • Cause: Laboratory air contamination or impure DMSO.[1]

  • Fix: Use fresh, unopened bottles of HS-grade DMSO. Run a "Blank" (Empty vial) to check the ambient air contribution.[1]

References

  • USP-NF . <467> Residual Solvents. United States Pharmacopeia.[1][6] Link

  • ICH . Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. International Council for Harmonisation.[1] Link

  • US EPA . Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update VI. Link

  • Agilent Technologies . Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System. Application Note. Link

  • Shimadzu . Analysis of Residual Solvents in Pharmaceuticals by Headspace GC-MS. Application News. Link

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Urinary Benzene Metabolites

Abstract This guide details the protocol for the bio-monitoring of benzene exposure via its primary urinary metabolites.[1][2][3][4] While S-Phenylmercapturic acid (S-PMA) offers higher specificity, t,t-Muconic acid (t,t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the bio-monitoring of benzene exposure via its primary urinary metabolites.[1][2][3][4] While S-Phenylmercapturic acid (S-PMA) offers higher specificity, t,t-Muconic acid (t,t-MA) remains the most accessible biomarker for HPLC-UV systems due to its higher abundance. This application note provides a validated workflow for t,t-MA quantification using Solid Phase Extraction (SPE) and HPLC-UV , aligned with NIOSH Method 8303, while providing critical context on S-PMA analysis for laboratories equipped with LC-MS/MS.

Introduction & Toxicological Context

Benzene is a known human carcinogen (Group 1, IARC). Occupational exposure occurs in petrochemical, shoe manufacturing, and steel industries. Upon inhalation, benzene is metabolized in the liver via Cytochrome P450 2E1 (CYP2E1).

Metabolic Pathway and Biomarkers

The choice of analyte dictates the analytical technique.

  • t,t-Muconic Acid (t,t-MA): Represents ~4% of the absorbed benzene dose.[4] It is abundant enough for UV detection but suffers from interference by dietary sorbic acid (a common preservative).

  • S-Phenylmercapturic Acid (S-PMA): Represents <1% of the dose.[5][6][7] It is highly specific to benzene but requires the high sensitivity of LC-MS/MS or Fluorescence detection.

Biological Exposure Indices (BEI)

According to the American Conference of Governmental Industrial Hygienists (ACGIH):

  • t,t-MA: 500 µg/g creatinine (End of shift).

  • S-PMA: 25 µg/g creatinine (End of shift).[5]

Pathway Visualization

The following diagram illustrates the metabolic divergence that necessitates these distinct analytical approaches.

BenzeneMetabolism Benzene Benzene CYP2E1 CYP2E1 Benzene->CYP2E1 Epoxide Benzene Oxide CYP2E1->Epoxide Phenol Phenol Epoxide->Phenol Rearrangement GSH Glutathione Conjugation Epoxide->GSH HQ Hydroquinone Phenol->HQ Muconaldehyde Muconaldehyde HQ->Muconaldehyde Ring Opening ttMA t,t-Muconic Acid (Target 1: HPLC-UV) Muconaldehyde->ttMA SPMA S-PMA (Target 2: LC-MS) GSH->SPMA

Figure 1: Metabolic pathway of benzene showing the divergence into t,t-MA (oxidative ring opening) and S-PMA (glutathione conjugation).

Methodological Considerations (Expertise & Experience)

The "Sorbic Acid" Problem

Crucial Insight: Dietary sorbic acid is metabolized into t,t-MA.[4] A subject consuming preserved foods (e.g., cheese, soft drinks) can test positive for benzene exposure even without occupational risk.

  • Action: Patients must abstain from foods containing preservatives (E200-E203) for 24 hours prior to sampling.

  • Chromatography: Ensure your gradient separates t,t-MA from potential urinary interferents like hippuric acid.

Matrix Normalization

Urinary dilution varies by hydration status. All quantitative results must be normalized to creatinine concentration.

  • Requirement: Run a parallel spectrophotometric Jaffe reaction to determine creatinine (g/L) for every sample.

Protocol A: Determination of t,t-MA by HPLC-UV

Based on NIOSH Method 8303. This is the standard protocol for labs without Mass Spectrometry.

Instrumentation & Reagents
  • System: HPLC with UV/Vis or PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Phenomenex Luna), 250 mm x 4.6 mm, 5 µm.

  • SPE Cartridges: Strong Anion Exchange (SAX), quaternary amine (e.g., Agilent Bond Elut SAX, 500 mg).

  • Internal Standard (IS): Vanillic Acid (preferred) or 2,4-dihydroxybenzoic acid.

Reagent Preparation
SolutionCompositionPurpose
Mobile Phase 10 mM Acetate Buffer (pH 3.5) / Methanol (90:10 v/v)Separation of polar organic acids.
SPE Eluent 10% Acetic Acid in WaterDisplaces t,t-MA from SAX sorbent.
Wash Solvent 1% Acetic Acid in WaterRemoves neutral interferences.
Sample Preparation Workflow (SPE)

The anionic nature of t,t-MA allows us to capture it on a SAX cartridge while washing away neutral impurities.

  • Sample Pre-treatment:

    • Thaw urine sample at room temperature.

    • Centrifuge at 2000 x g for 5 mins to remove sediment.

    • Mix 1.0 mL Urine + 1.0 mL Phosphate Buffer (pH 7.4) + 50 µL Internal Standard (Vanillic Acid).

    • Note: The pH must be neutral/slightly basic here to ensure t,t-MA is ionized (COO-) to bind to the SAX cartridge.

  • SPE Extraction:

    • Condition: 3 mL Methanol followed by 3 mL Water.

    • Load: Apply the 2 mL buffered urine sample (Gravity flow or low vacuum).

    • Wash: 3 mL of 1% Acetic Acid. (Removes neutrals and weak acids).

    • Elute: 3 mL of 10% Acetic Acid. Collect in a glass vial.

HPLC Operating Parameters
ParameterSetting
Flow Rate 1.0 mL/min
Injection Vol 20 µL
Temperature 25°C (Ambient)
Detection UV @ 259 nm (Max absorption for conjugated diene)
Run Time ~15 minutes (t,t-MA elutes approx. 5-7 min; Vanillic Acid ~9-11 min)
SPE Workflow Diagram

SPEWorkflow Step1 1. CONDITION 3 mL MeOH -> 3 mL H2O (Activates Sorbent) Step2 2. LOAD SAMPLE Urine + Buffer (pH > 7) (t,t-MA binds as anion) Step1->Step2 Step3 3. WASH 1% Acetic Acid (Removes neutrals) Step2->Step3 Step4 4. ELUTE 10% Acetic Acid (Displaces t,t-MA) Step3->Step4 Step5 5. HPLC INJECTION Analyze Eluate Step4->Step5

Figure 2: Solid Phase Extraction (SAX) workflow for isolating t,t-MA from urine matrix.

Protocol B: S-PMA Analysis (LC-MS/MS Considerations)

For confirmatory analysis or low-level exposure assessment.

While HPLC-UV is standard for t,t-MA, S-PMA requires LC-MS/MS due to low BEI limits (25 µg/g creatinine).

  • Column: C18 (shorter column, e.g., 50 mm) or Phenyl-Hexyl.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode.

  • Transitions (MRM):

    • Precursor: 238 m/z (S-PMA)

    • Product: 109 m/z (Thiophenol fragment)

  • Why MS? UV detection at 205 nm is non-specific and prone to massive interference from urinary proteins.

Data Analysis & Validation

Calculation




Validation Criteria (Self-Validating System)

To ensure the assay is working correctly, every run must meet these criteria:

  • Linearity:

    
     over range 0.1 – 10 mg/L.
    
  • Recovery: Spike a blank urine sample with 1 mg/L t,t-MA. Recovery must be 90-110%.

  • Resolution: The valley between t,t-MA and the nearest peak must return to baseline (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery Incorrect pH during SPE Load.Ensure Urine/Buffer mix is pH > 7.0. If acidic, t,t-MA stays neutral and flows through the SAX cartridge without binding.
"Ghost" Peaks Dietary Interference.Check patient history for sorbic acid intake. Confirm with S-PMA analysis if available.
Drifting Retention Mobile Phase pH instability.Acetate buffer is volatile. Prepare fresh mobile phase daily.
High Backpressure Protein precipitation.Ensure urine is centrifuged thoroughly. Add a 0.2 µm filtration step before HPLC injection.

References

  • NIOSH Manual of Analytical Methods (NMAM). (2014). Method 8303: Urine t,t-Muconic Acid.[8][9] 4th Edition. [Link]

  • ACGIH. (2024). Biological Exposure Indices (BEI) for Benzene. American Conference of Governmental Industrial Hygienists.[3] [Link]

  • Weaver, V. M., et al. (2000).[4] Benzene exposure, biological monitoring, and health effects in humans.[2][3][9][10][11] Health Effects Institute. [Link]

  • Boogaard, P. J., & van Sittert, N. J. (1995).[11] Biological monitoring of exposure to benzene: a comparison between S-phenylmercapturic acid, trans,trans-muconic acid, and phenol.[11] Occupational and Environmental Medicine.[3][11] [Link]

Sources

Application

Application Note: Modular Synthesis of Resorcinol-Derived Fluorescent Probes

Abstract This guide details the synthesis and validation of fluorescent scaffolds (coumarins and xanthenes) derived from resorcinol (1,3-dihydroxybenzene). Unlike standard textbook procedures, this note focuses on high-p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthesis and validation of fluorescent scaffolds (coumarins and xanthenes) derived from resorcinol (1,3-dihydroxybenzene). Unlike standard textbook procedures, this note focuses on high-purity protocols using methanesulfonic acid (MSA) as a superior solvent/catalyst system over traditional zinc chloride melts. It further expands into the functionalization of these scaffolds into activatable probes for Reactive Oxygen Species (ROS) detection via boronate ester masking.

Introduction: Resorcinol as a Photonic Scaffold

Resorcinol is the "chemical canvas" for bio-imaging. Its electron-rich structure, characterized by hydroxyl groups at the 1,3-positions, activates the ring for electrophilic aromatic substitution. This reactivity allows for the rapid assembly of fused ring systems—specifically Coumarins (via Pechmann condensation) and Xanthenes (via Friedel-Crafts acylation).

  • Coumarins (Umbelliferones): Blue-emitting, pH-sensitive, small Stokes shift.

  • Xanthenes (Fluoresceins): Green-emitting, high quantum yield, amenable to spirocyclization (on/off switching).

Mechanistic Causality

The electron-donating effect (+M) of the hydroxyl groups directs incoming electrophiles to the 4-position. In xanthene synthesis, two resorcinol molecules condense with one phthalic anhydride, locking the central carbon into a rigid tricyclic system that facilitates


-electron delocalization—the source of fluorescence.

Protocol A: Synthesis of 7-Hydroxycoumarin (Umbelliferone)

Method: Acid-Catalyzed Pechmann Condensation Target Application: pH Sensing, Phosphatase Activity Assays

Reagents & Equipment[1][2][3][4][5]
  • Resorcinol (3.7 g, 33 mmol)

  • Ethyl Acetoacetate (4.4 mL, 33 mmol)

  • Sulfuric Acid (98%, 15 mL) Note: Maintain <10°C to prevent sulfonation byproducts.[1]

  • Ice-water bath

Step-by-Step Methodology
  • Chilled Initiation: Place 15 mL of concentrated H₂SO₄ in a 100 mL round-bottom flask. Cool to 0–5°C in an ice bath.

  • Slow Addition: Add resorcinol (3.7 g) slowly with stirring until fully dissolved.

  • Condensation: Add ethyl acetoacetate (4.4 mL) dropwise over 20 minutes. Crucial: Do not let the temperature rise above 10°C. Higher temperatures favor the formation of chromones rather than coumarins.

  • Maturation: Once addition is complete, allow the mixture to warm to room temperature and stir for 12–18 hours. The solution will darken and become viscous.

  • Precipitation (Quench): Pour the reaction mixture slowly into 200 mL of crushed ice with vigorous stirring. The product will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid and wash with cold water (3 x 50 mL) until the filtrate is neutral pH. Recrystallize from ethanol.

Self-Validating Checkpoint
  • Visual Check: Dissolve a trace amount of product in water. It should be non-fluorescent or weakly blue.

  • Validation: Add 1 drop of 1M NaOH. The solution must instantly turn bright blue under UV light (365 nm). This confirms the formation of the phenolic anion (phenolate), which is the fluorescent species.

Protocol B: High-Purity Fluorescein Synthesis (MSA Method)

Method: Methanesulfonic Acid (MSA) Mediated Condensation Advantage: Replaces the dangerous high-temp ZnCl₂ melt (Von Baeyer method) with a milder, cleaner liquid-phase reaction (Sun et al., 1997).

Reagents
  • Resorcinol (2.2 g, 20 mmol)

  • Phthalic Anhydride (1.48 g, 10 mmol)

  • Methanesulfonic Acid (MSA) (10 mL)

Step-by-Step Methodology
  • Solvation: In a heavy-walled pressure vial or round-bottom flask, dissolve resorcinol and phthalic anhydride in 10 mL of MSA.

  • Reaction: Heat the mixture to 85°C for 24–48 hours under an inert atmosphere (N₂).

    • Why 85°C? Traditional fusion requires 180°C, causing sublimation and tar formation. MSA acts as both a solvent and a Lewis acid catalyst, allowing the double Friedel-Crafts acylation to proceed gently.

  • Workup: Cool the deep orange/red solution to room temperature. Pour slowly into 100 mL of ice water.

  • Precipitation: The fluorescein will precipitate as an orange solid. Stir for 30 minutes.

  • Filtration: Collect the solid by vacuum filtration.

  • Purification (Critical):

    • Dissolve the crude solid in minimal 5% NaOH (forms the dianion, disodium fluorescein).

    • Filter to remove insoluble tars.

    • Re-acidify the filtrate with 1M HCl to pH 2. The pure fluorescein (lactone form) will precipitate. Filter and dry.[2]

Self-Validating Checkpoint

TLC Analysis: Run TLC (Solvent: CHCl₃/MeOH 9:1).

  • Resorcinol (Starting Material): High Rf, turns purple with p-anisaldehyde stain.

  • Fluorescein (Product): Lower Rf, intense green fluorescence under UV. If a spot remains at the baseline, it is likely sulfonated byproducts (discard).

Protocol C: Functionalization for ROS Sensing (Boronate Masking)

Target: Hydrogen Peroxide (H₂O₂) Probe Mechanism: Photoinduced Electron Transfer (PET). The boronate ester group masks the phenolic oxygen, quenching fluorescence. Reaction with H₂O₂ hydrolyzes the boronate, restoring the electron-donating phenol and turning fluorescence "ON" (Chang et al., 2004).

Synthesis Logic
  • Precursor: Use the Fluorescein or Coumarin synthesized above.

  • Triflation: Convert phenolic -OH to triflates (-OTf) using triflic anhydride (Tf₂O).

  • Borylation: React the triflate with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ catalyst (Miyaura Borylation).

Validation Protocol (In Vitro)
  • Baseline: Prepare a 10 µM solution of the boronate probe in PBS (pH 7.4). Measure fluorescence (Ex 490 nm / Em 515 nm). Signal should be <5% of free fluorescein.[3]

  • Activation: Add H₂O₂ (100 µM final concentration).

  • Readout: Incubate at 37°C. Fluorescence should increase 10–50 fold within 20 minutes.

Data Visualization

Comparison of Resorcinol Derivatives
ScaffoldExcitation (nm)Emission (nm)Quantum Yield (Φ)pKa (Phenolic)Application
7-Hydroxycoumarin 330-360450 (Blue)0.63 (pH 9)~7.8pH, Phosphatase
Fluorescein 490515 (Green)0.92 (pH 9)6.4Bio-imaging, FITC
Boronate-Fluorescein 490Quenched<0.05N/AH₂O₂ Sensing
Pathway Diagrams
Diagram 1: Synthetic Routes from Resorcinol

G Resorcinol Resorcinol (1,3-dihydroxybenzene) Coumarin 7-Hydroxycoumarin (Umbelliferone) Resorcinol->Coumarin Pechmann Condensation Fluorescein Fluorescein (Xanthene Core) Resorcinol->Fluorescein Friedel-Crafts Acylation (x2) EA Ethyl Acetoacetate (+ H2SO4) EA->Coumarin PA Phthalic Anhydride (+ MSA, 85°C) PA->Fluorescein

Caption: Divergent synthesis of Coumarin and Fluorescein scaffolds from a common Resorcinol precursor.

Diagram 2: ROS Sensing Mechanism (Probe Activation)

G Probe Boronate-Probe (Non-Fluorescent) Intermediate Borate Intermediate Probe->Intermediate Oxidation H2O2 Hydrogen Peroxide (ROS) H2O2->Intermediate Fluor Free Fluorophore (Bright Green) Intermediate->Fluor Hydrolysis (-B(OH)3)

Caption: Activation mechanism of boronate-masked probes. H2O2 cleaves the masking group, restoring the fluorescent phenotype.

References

  • Von Baeyer, A. (1871).[4] "Über eine neue Klasse von Farbstoffen." Berichte der deutschen chemischen Gesellschaft.

  • Sun, W. C., Gee, K. R., Klaubert, D. H., & Haugland, R. P. (1997).[4] "Synthesis of Fluorinated Fluoresceins." The Journal of Organic Chemistry. (Describes the Methanesulfonic Acid method).

  • Chang, M. C., Pralle, A., Isacoff, E. Y., & Chang, C. J. (2004). "A selective, cell-permeable optical probe for hydrogen peroxide in living cells." Journal of the American Chemical Society. (Seminal paper on Boronate-based H2O2 probes).

  • Lippert, A. R., Van de Bittner, G. C., & Chang, C. J. (2011). "Boronate-Based Fluorescence Probes for Imaging Cellular Hydrogen Peroxide." Accounts of Chemical Research.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Disodium Benzene-1,3-diolate Synthesis

Core Directive & Technical Overview Disodium benzene-1,3-diolate (also known as disodium resorcinate) is the dianion salt of resorcinol. It is a critical nucleophilic intermediate often generated in situ for O-alkylation...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Overview

Disodium benzene-1,3-diolate (also known as disodium resorcinate) is the dianion salt of resorcinol. It is a critical nucleophilic intermediate often generated in situ for O-alkylations or polymerizations.

The Central Challenge: The synthesis is thermodynamically straightforward but kinetically and environmentally sensitive. The primary yield-killers are:

  • Oxidative Degradation: The electron-rich phenolate ring is highly susceptible to oxidation by atmospheric oxygen, leading to quinone-like impurities (pink/brown discoloration) that act as radical scavengers in downstream steps.

  • Incomplete Deprotonation: The second pKa of resorcinol (~11.3) requires strong forcing conditions to fully convert the mono-anion to the dianion.

  • Hygroscopicity: The salt is extremely hygroscopic; retained water reverts the dianion to the mono-anion via hydrolysis, lowering effective stoichiometry.

Standardized Synthesis Protocols

Do not rely on generic "stir and dry" methods. Choose the protocol based on your downstream application.

Protocol A: High-Purity Isolation (Sodium Methoxide Method)

Best for: When the salt must be isolated, stored, or used in strictly anhydrous reactions.

Reagents:

  • Resorcinol (Reagent Grade, >99%)

  • Sodium Methoxide (25 wt% in Methanol) or Freshly cut Na metal

  • Anhydrous Methanol

  • Inert Gas: Argon (preferred) or Nitrogen

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round bottom flask (RBF). Cool under a positive stream of Argon.

  • Dissolution: Charge Resorcinol (1.0 eq) and anhydrous Methanol (10 mL/g). Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Deprotonation: Add Sodium Methoxide solution (2.05 eq) dropwise via syringe over 20 minutes at 0°C.

    • Technical Note: The slight excess (0.05 eq) ensures the equilibrium shifts entirely to the dianion.

  • Reflux: Warm to room temperature and reflux for 1 hour to ensure reaction completion.

  • Isolation: Evaporate solvent in vacuo (Rotavap) under strict inert atmosphere.

  • Drying: The resulting white solid must be dried in a vacuum oven at 60°C over

    
     for 12 hours.
    
Protocol B: In-Situ Generation (Azeotropic Dehydration)

Best for: Large-scale O-alkylation or polymerization where isolation is unnecessary.

Reagents:

  • Resorcinol[1][2][3][4][5][6][7]

  • Sodium Hydroxide (Solid pellets or 50% aq. solution)

  • Solvent System: DMSO/Toluene or DMAc/Toluene (Toluene acts as the azeotropic agent).

Step-by-Step Workflow:

  • Charge: Add Resorcinol (1.0 eq) and DMSO (5 mL/g) to a flask equipped with a Dean-Stark trap.

  • Base Addition: Add NaOH (2.1 eq).

  • Azeotrope: Add Toluene (3 mL/g). Heat the mixture to reflux (~110-120°C).

  • Water Removal: Water generated by the neutralization will azeotrope with Toluene and collect in the Dean-Stark trap.

    • Endpoint: Continue until no further water separates (typically 2-4 hours).

  • Utilization: The resulting slurry of disodium benzene-1,3-diolate in DMSO is anhydrous and ready for immediate electrophile addition.

Visualization: Process Logic & Pathways

The following diagram illustrates the critical decision pathways and chemical transformations involved in the synthesis.

ResorcinolSynthesis Start Starting Material: Resorcinol (1,3-Benzenediol) Decision Decision: Downstream Application? Start->Decision PathA Path A: Isolation Required (Strictly Anhydrous) Decision->PathA High Purity / Storage PathB Path B: In-Situ Use (Alkylation/Polymerization) Decision->PathB Direct Use ReagentA Reagent: NaOMe / MeOH PathA->ReagentA StepA1 Step 1: Deprotonation (Argon Atmosphere) ReagentA->StepA1 StepA2 Step 2: Solvent Evaporation StepA1->StepA2 Oxidation RISK: Oxidation (Pink/Brown Impurity) StepA1->Oxidation O2 Exposure ProductA Product: Isolated Solid Disodium Benzene-1,3-diolate StepA2->ProductA ReagentB Reagent: NaOH / DMSO / Toluene PathB->ReagentB StepB1 Step 1: Dean-Stark Trap (Azeotropic Distillation) ReagentB->StepB1 StepB2 Step 2: Water Removal (Drives Equilibrium) StepB1->StepB2 StepB1->Oxidation O2 Exposure ProductB Product: Anhydrous Slurry Ready for Electrophile StepB2->ProductB

Caption: Workflow logic for selecting the optimal synthesis route based on downstream requirements, highlighting critical oxidation risks.

Troubleshooting Center (Q&A)

Issue 1: Product Discoloration (The "Pink" Problem)

User Question: "My final white powder turns pink or brown within minutes of isolation. Is it still usable?"

Technical Diagnosis: This is the hallmark of oxidative coupling . The phenolate dianion is electron-rich and readily oxidizes to form quinones and coupled byproducts (e.g., resorufin derivatives) upon exposure to air.

Corrective Action:

  • Strict Inerting: You must use a Schlenk line or Glovebox. Nitrogen balloons are often insufficient for long durations.

  • Solvent Degassing: All solvents (Methanol, Water, Toluene) must be sparged with Argon for at least 20 minutes before use.

  • Rescue: If the color is faint pink, the product is likely >98% pure and usable for crude applications. If dark brown, recrystallization is difficult; discard and restart under stricter inert conditions.

Issue 2: Low Yield in Downstream Alkylation

User Question: "I synthesized the salt, but my subsequent alkylation yield is stuck at 60%. What went wrong?"

Technical Diagnosis: The culprit is likely residual water or incomplete deprotonation .

  • Mechanism: Water acts as an acid (

    
    ) relative to the dianion, protonating it back to the mono-anion (
    
    
    
    ). The mono-anion is significantly less nucleophilic at the second position.

Corrective Action:

  • Check Stoichiometry: Ensure you used >2.0 equivalents of base. Using exactly 2.0 can leave statistical amounts of mono-anion.

  • Azeotropic Verification: If using Protocol B, ensure the Dean-Stark trap is completely dry before starting and that the volume of water collected matches the theoretical yield (2 moles H2O per 1 mole Resorcinol).

  • Drying: If isolating (Protocol A), TGA (Thermogravimetric Analysis) should show <0.5% weight loss up to 150°C.

Issue 3: "Clumping" During Reaction

User Question: "During the NaOMe addition, the reaction turned into a thick gel/clump that the stirrer couldn't handle."

Technical Diagnosis: Disodium benzene-1,3-diolate is poorly soluble in organic solvents like Methanol or THF once it precipitates. High local concentrations cause rapid precipitation and occlusion of unreacted starting material.

Corrective Action:

  • Dilution: Increase solvent volume to 15-20 mL/g.

  • Temperature: Perform the addition at elevated temperature (near reflux) rather than 0°C to maintain solubility longer, provided your inert atmosphere is perfect (heat accelerates oxidation).

  • Mechanical Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar for scales >10g.

Quantitative Data Summary

ParameterProtocol A (NaOMe)Protocol B (NaOH Azeotrope)
Base Equivalents 2.05 - 2.102.10 - 2.20
Reaction Temp Reflux (

C)
Reflux (

C+)
Time 1 - 2 Hours2 - 4 Hours (Water removal dependent)
Typical Yield >95% (Isolated)Quant. (In Solution)
Water Content < 0.1% (After vac drying)< 0.5% (After azeotrope)
Main Impurity Oxidation products (Quinones)Residual NaOH / Water

References

  • Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. Springer-Verlag Berlin Heidelberg. (Comprehensive source on resorcinol reactivity and salt formation).

  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Solvent selection for ionic organic salts).

  • Sigma-Aldrich. (n.d.). Resorcinol Safety Data Sheet. (Safety and handling of hygroscopic phenolic compounds).

Sources

Optimization

Technical Support: Benzene Sulfonation Optimization

Welcome to the Technical Support Center You have reached the advanced troubleshooting module for Electrophilic Aromatic Sulfonation . This guide is designed for research chemists and process engineers encountering yield...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

You have reached the advanced troubleshooting module for Electrophilic Aromatic Sulfonation . This guide is designed for research chemists and process engineers encountering yield losses, purity issues, or unexpected phase behavior during the sulfonation of benzene.

Unlike standard textbook descriptions, this guide addresses the non-ideal reality of sulfonation: a reversible, equilibrium-driven process plagued by thermodynamic traps and kinetic side-products.

Part 1: The "Emergency Room" (Troubleshooting Q&A)
Issue 1: The Reaction Mixture Has Solidified or Contains Insoluble Precipitates

Diagnosis: Formation of Diphenyl Sulfone (DPS). Severity: High (Yield loss + difficult workup).

The Mechanism: While benzenesulfonic acid (BSA) is water-soluble, diphenyl sulfone is not. DPS forms when the active sulfonating species (often


 or benzenesulfonic anhydride) attacks a formed BSA molecule instead of a fresh benzene molecule, or when BSA reacts with benzene under anhydrous conditions.


Corrective Actions:

  • Switch to "Wet" Control: If using Oleum (fuming

    
    ), the lack of water favors anhydride formation, the precursor to DPS. Switch to 98% 
    
    
    
    or add small amounts of inert diluent to moderate activity.
  • The "Common Ion" Inhibitor: Add Sodium Benzenesulfonate (5-10% w/w) to the initial reaction mixture. Industrial patents indicate this suppresses the formation of the sulfone side-product by shifting the equilibrium of the active electrophilic complex [1].

  • Temperature Cap: DPS formation has a higher activation energy than mono-sulfonation. Maintain reaction temperature below 75°C during the addition phase.

Issue 2: Yield Decreases Upon Extended Heating (The "Thermodynamic Trap")

Diagnosis: Desulfonation (Hydrolysis). Severity: Medium (Process inefficiency).

The Mechanism: Sulfonation is reversible.[1][2][3][4] As the reaction proceeds, water is generated.[4][5][6] If the acid concentration drops (dilution by reaction water) and temperature remains high, the equilibrium shifts backward to hydrolyze the C-S bond.



Corrective Actions:

  • Water Removal (Crucial): You must break the equilibrium. Implement Azeotropic Sulfonation (see Protocol A below) to physically remove water from the system as it forms.

  • Quench Protocol: Do not let the reaction mixture "soak" at high temperatures after consumption of the limiting reagent. Cool rapidly to <20°C before aqueous workup.

Issue 3: Product Contains Water-Soluble Impurities (Disulfonation)

Diagnosis: Formation of Benzene-1,3-disulfonic acid . Severity: Low to Medium (Purification burden).

The Mechanism: The sulfonic acid group is electron-withdrawing (meta-directing) and deactivating. However, under forcing conditions (High T, High


 concentration), a second sulfonation event occurs at the meta position.

Corrective Actions:

  • Stoichiometry Control: Avoid large excesses of

    
    /Oleum.
    
  • Temperature Ceiling: Disulfonation becomes significant typically above 100-120°C . Strictly regulate heating mantles/oil baths; internal temperature monitoring is mandatory.

Part 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic vs. thermodynamic pathways. Note how Water is the "switch" that determines directionality.

BenzeneSulfonation Benzene Benzene (C6H6) BSA Benzenesulfonic Acid (Main Product) Benzene->BSA Sulfonation (T < 80°C) SO3 SO3 / H2SO4 SO3->BSA BSA->Benzene Desulfonation (Dilute Acid + High T) Water H2O (By-product) BSA->Water Generates Sulfone Diphenyl Sulfone (Solid Impurity) BSA->Sulfone Anhydrous Conditions + Benzene Disulfonic 1,3-Disulfonic Acid (High T Impurity) BSA->Disulfonic Excess SO3 + T > 120°C

Figure 1: Reaction network showing the reversibility of the main product and the divergence into side products based on water content and temperature.

Part 3: Validated Experimental Protocols
Protocol A: Azeotropic Sulfonation (The "Tyrer" Modification)

Recommended for laboratory scale to maximize yield and prevent desulfonation.

Principle: Uses excess benzene vapor to act as an entrainer, carrying reaction water out of the system via a Dean-Stark trap. This keeps the acid concentration high, pushing the equilibrium forward without requiring Oleum [2].

Equipment:

  • 3-Neck Round Bottom Flask (RBF)

  • Dean-Stark Trap & Reflux Condenser

  • Addition Funnel (Pressure-equalizing)

  • Mechanical Stirrer (Viscosity increases significantly)

Step-by-Step:

  • Charge: Add Concentrated

    
     (98%, 1.0 equiv) to the RBF. Heat to 100-110°C .
    
  • Addition: Add Benzene (2.5 - 3.0 equiv) slowly.

    • Note: Benzene will boil (bp 80°C). The setup relies on benzene vapor passing through the acid.[7]

  • Reflux: Maintain vigorous reflux. The benzene/water azeotrope will condense. Water will separate in the Dean-Stark trap; benzene returns to the flask.

  • Endpoint: Continue until water collection ceases (theoretical volume calculated based on acid charge).

  • Workup:

    • Cool to room temperature.

    • Dilute cautiously with water.

    • Neutralize with Sodium Carbonate (

      
      ) if the sodium salt is desired (Salting out).
      
Protocol B: Oleum Direct Sulfonation (High Throughput)

Recommended for experienced chemists requiring rapid kinetics.

Step-by-Step:

  • Charge: Place Benzene (1.0 equiv) in the flask. Cool to 10-15°C .

  • Inhibition: Add Sodium Benzenesulfonate (5% w/w relative to benzene) to inhibit sulfone formation [1].[7]

  • Addition: Add Oleum (20% free

    
    ) dropwise.
    
    • Critical: Exotherm control. Do not exceed 40-50°C during addition.

  • Digestion: Once addition is complete, slowly raise T to 60-70°C for 1 hour.

  • Quench: Pour reaction mixture onto crushed ice (approx 3x weight of acid).

Part 4: Data Summary & Optimization Parameters
ParameterOptimal RangeConsequence of Deviation
Temperature 60°C - 80°C>100°C: Disulfonation & Desulfonation.<40°C: Slow kinetics (unless using Oleum).
Acid Concentration 98%

or 20% Oleum
Dilute: Reaction stops (Equilibrium).High Oleum: High Sulfone formation + Charring.
Water Content Near Zero (Remove continuously)High Water: Hydrolysis (Reverse reaction).
Additives

or

None: Higher risk of Diphenyl Sulfone precipitation.
References
  • Process for the sulfonation of benzene. U.S. Patent 2,692,279. (1954). Describes the use of sodium benzene sulfonate to inhibit diphenyl sulfone formation.[7]Link

  • The Sulfonation of Benzene. Chemistry LibreTexts. (2023). Mechanistic overview of electrophilic substitution and reversibility.Link[2][8]

  • Nitration and Sulfonation Reactions. Master Organic Chemistry. (2018).[4] Detailed breakdown of the EAS mechanism and kinetic considerations.Link

Sources

Troubleshooting

Technical Support Center: Purification &amp; Handling of Crude Disodium Resorcinolate

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing of Alkali Fusion Melts (Benzene-1,3-disulfonic acid pathway) Introduction: The Nature of the "Crude" Material...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Downstream Processing of Alkali Fusion Melts (Benzene-1,3-disulfonic acid pathway)

Introduction: The Nature of the "Crude" Material

Welcome to the technical support hub. If you are accessing this guide, you are likely dealing with the immediate output of an alkali fusion reaction (typically benzene-1,3-disulfonic acid fused with excess NaOH).

Your "Crude" Material is not a simple solid. It is a complex matrix containing:

  • Target: Disodium Resorcinolate (

    
    ) — Highly water-soluble, hygroscopic.
    
  • Major Impurity: Sodium Sulfite (

    
    ) — The inorganic byproduct of the desulfonation.
    
  • Minor Impurities: Excess NaOH, phenolic byproducts, and oxidation bodies (quinones).

The Core Challenge: Disodium resorcinolate is extremely soluble in water, while the major impurity (


) is only moderately soluble. The standard purification strategy relies on exploiting this solubility differential  before acidification.

Module 1: Primary Separation (Inorganic Salt Removal)

Objective: Remove


 of sodium sulfite from the fusion melt without losing the target organic salt.
The Protocol: The "Saturated Quench"

Do not dissolve the fusion cake in excess water. This is the most common error. If you fully dissolve the cake, you cannot separate the sulfite without energy-intensive evaporation.

Step-by-Step Workflow:

  • Quench Calculation: Calculate the theoretical mass of

    
     produced based on your starting sulfonate material.
    
  • Controlled Dissolution: Add water to the fusion melt only until the total volume reaches the saturation limit of disodium resorcinolate, but exceeds the saturation limit of sodium sulfite.

    • Guideline: Use approximately 0.6 – 0.8 parts water per 1 part fusion melt (w/w) at 60°C.

  • Thermal Aging: Stir the slurry at 60–80°C for 30 minutes.

    • Why? This Ostwald ripening allows fine sulfite crystals to grow, improving filtration rates.

  • Hot Filtration: Filter the slurry while hot (60°C+).

    • Solid Retentate: Mostly

      
       (White inorganic cake). Wash with a small amount of hot brine.
      
    • Liquid Filtrate: Concentrated Disodium Resorcinolate (Dark liquor).

Troubleshooting: "My filtration is extremely slow/clogged."
  • Cause: You likely cooled the mixture too fast, creating "fines" (microcrystalline sulfite), or the viscosity is too high due to insufficient water.

  • Fix: Re-heat to 80°C, add 5% more water, stir for 20 mins, and filter hot.

Data: Solubility Differential
CompoundSolubility (20°C)Solubility (80°C)Behavior in High Ionic Strength (NaOH)
Disodium Resorcinolate >150 g/100mLVery HighRemains Soluble (Salting-in effect)
Sodium Sulfite (

)
~27 g/100mL~21 g/100mLPrecipitates (Common Ion Effect)

Note: Sodium sulfite exhibits retrograde solubility (or flat solubility) at high temperatures, making hot filtration ideal.

Module 2: Oxidation Control (The "Pink" Problem)

Objective: Prevent the solution from turning pink/brown (formation of quinones and polymers).

The Mechanism: Resorcinolate dianions are electron-rich and prone to oxidation. The pathway involves a single-electron transfer (SET) to form a radical, which dimerizes or oxidizes further to a quinone.

OxidationPathway Res Disodium Resorcinolate (Colorless) Rad Semiquinone Radical (Reactive Intermediate) Res->Rad O2 / Metal Ions Qui Quinone Species (Pink/Red) Rad->Qui -e- Poly Polymeric Tars (Dark Brown) Qui->Poly Polymerization N2 Control: N2 Atmosphere N2->Res Prevents Red Control: Na2S2O4 Red->Rad Reverses

Figure 1: The oxidative degradation pathway of resorcinolate salts. Note that once polymerization occurs, the color is irreversible.

Protocol: Stabilization[1]
  • Inerting: All vessels containing the alkaline salt solution must be purged with Nitrogen (

    
    ).
    
  • Scavenging: Add 0.1% w/w Sodium Dithionite (

    
    )  or Sodium Sulfite to the filtrate immediately after separation. This reduces any formed quinones back to the phenol state.
    
  • Iron Sequestration: Trace iron catalyzes the oxidation. If your fusion vessel was steel, add a chelating agent (e.g., EDTA) if the final purity specification is strict.

Module 3: Isolation of Anhydrous Salt (Advanced)

Scenario: You require the solid, dry disodium salt for a specific anhydrous coupling reaction (e.g., Kolbe-Schmitt carboxylation).

Warning: Direct drying of the aqueous solution usually results in a sticky, oxidized paste.

Protocol: Azeotropic Dehydration
  • Solvent Choice: Use a solvent that forms an azeotrope with water but does not dissolve the salt.

    • Recommended:Chlorobenzene or Toluene .

  • Process:

    • Take the clarified filtrate (from Module 1).

    • Charge into a reactor with excess Chlorobenzene.

    • Heat to reflux. Water/Chlorobenzene azeotrope distills over.

    • Result: The disodium resorcinolate precipitates as a fine, white/cream sand in the organic solvent.

  • Filtration: Filter the slurry under

    
    .
    
  • Drying: Vacuum dry at <100°C.

Visualizing the Purification Workflow

PurificationFlow Fusion Crude Fusion Melt (Resorcinolate + Na2SO3 + NaOH) Dissolve Controlled Dissolution (60-80°C) Fusion->Dissolve Water Water (0.7 parts) Water->Dissolve Filter Hot Filtration Dissolve->Filter Slurry Cake Solid Cake: Sodium Sulfite (Na2SO3) Filter->Cake Retentate Filtrate Filtrate: Clarified Disodium Resorcinolate Filter->Filtrate Liquor Acid Acidification (to Resorcinol) Filtrate->Acid Standard Route Azeo Azeotropic Drying (to Solid Salt) Filtrate->Azeo Anhydrous Route

Figure 2: Industrial workflow for processing crude alkali fusion melts.

Frequently Asked Questions (Troubleshooting)

Q: The final salt is turning brown upon drying. Why? A: You likely have residual alkalinity and oxygen exposure. The salt is stable in solution with dithionite, but as a solid, it is very sensitive. Ensure you are drying under a strict vacuum or nitrogen. If the color is critical, consider isolating as the free phenol (resorcinol) instead, which is easier to purify via distillation.

Q: Can I use ethanol to precipitate the salt? A: Yes, disodium resorcinolate is less soluble in ethanol than in water. However,


 is virtually insoluble in ethanol. If you add ethanol to the crude aqueous mix, you might co-precipitate the impurities. It is better to use the Azeotropic Dehydration  method (Module 3) for high purity.

Q: My filter cake is sticky, not crystalline. A: This indicates the presence of "Tar" (organic polymerization byproducts) or insufficient temperature during filtration.

  • Fix: Wash the cake with hot brine (saturated NaCl). The salt dissolves the tars but keeps the sulfite insoluble.

References

  • Oppenheimer, P. N., & Cake, W. R. (1951).[1] Resorcinol Recovery Process. U.S. Patent No.[2] 2,579,122. Washington, DC: U.S. Patent and Trademark Office. Link

  • Matsuoka, H., et al. (1980). Process for purification of crude resorcinol. U.S. Patent No.[2] 4,239,921. Washington, DC: U.S. Patent and Trademark Office. Link

  • NIST Chemistry WebBook. Sodium Sulfite Solubility Data. National Institute of Standards and Technology. Link

  • Brett, C. M. A., & Oliveira Brett, A. M. (1993). Electrochemistry: Principles, Methods, and Applications. Oxford University Press.

Sources

Optimization

preventing degradation of disodium benzene-1,3-diolate solutions

Technical Support Center: Stability Management of Disodium Benzene-1,3-Diolate Introduction: The "Pink Water" Paradox Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the ra...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management of Disodium Benzene-1,3-Diolate

Introduction: The "Pink Water" Paradox

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the rapid degradation of disodium benzene-1,3-diolate (the disodium salt of resorcinol).

The Core Issue: While benzene-1,3-diol (resorcinol) is relatively stable at neutral pH, its disodium salt exists only at pH > 11.1 (above its second pKa). In this highly alkaline state, the electron-rich dianion becomes a "radical magnet," reacting with dissolved oxygen to form semiquinone radicals. These radicals rapidly polymerize into highly colored (pink/red/brown) compounds known as resorufins and polymeric dyes .

This guide provides the protocols required to stop this cascade before it starts.

Module 1: The Degradation Mechanism

To prevent degradation, you must understand the enemy. The color change is not a contamination; it is an intrinsic oxidative coupling reaction driven by the high electron density of the phenolate rings.

Key Drivers:

  • Dissolved Oxygen: The primary oxidant.

  • Trace Metals: Iron (Fe³⁺) and Copper (Cu²⁺) act as catalysts, lowering the activation energy for radical formation.

  • UV/Vis Light: Photo-excites the dianion, accelerating electron transfer.

Visualizing the Oxidation Cascade

The following diagram illustrates why your clear solution turns pink/brown.

ResorcinolDegradation Dianion Disodium Benzene-1,3-diolate (Colorless Dianion) Radical Semiquinone Radical (Highly Reactive) Dianion->Radical 1e- Oxidation (pH > 11) Oxygen Dissolved O2 (The Trigger) Oxygen->Radical Oxidizes Coupling Oxidative Coupling (Dimerization) Radical->Coupling Rapid Reaction Resorufin Resorufin-like Compounds (Pink/Red Color) Coupling->Resorufin Cyclization Polymer Polymeric Pigments (Dark Brown Precipitate) Resorufin->Polymer Further Aggregation

Figure 1: The oxidative pathway of disodium benzene-1,3-diolate. Note that the reaction is irreversible once the "Pink/Red" stage is reached.

Module 2: The "Gold Standard" Preparation Protocol

Objective: Prepare a stable, colorless solution of disodium benzene-1,3-diolate. Prerequisite: Do not simply mix reagents in an open beaker. This protocol creates a "Self-Validating System" where the absence of color confirms process integrity.

Reagent Table: The Stability Triad
ComponentRoleRecommended Conc.Mechanism
Nitrogen / Argon Atmosphere ControlSparge to <1 ppm O₂Removes the fuel (Oxygen) for the reaction.
Disodium EDTA Chelator0.01% - 0.05% w/vSequesters trace metals (Fe, Cu) that catalyze oxidation.
Sodium Metabisulfite Sacrificial Antioxidant0.1% - 0.5% w/vReacts with residual oxygen before the resorcinol does.
Step-by-Step Protocol
  • Deoxygenate the Solvent (Critical Step):

    • Place high-purity water (Milli-Q) in the vessel.

    • Sparge with Nitrogen (N₂) or Argon for at least 30 minutes .

    • Why? If you skip this, the solution will turn pink within minutes of adding the base.

  • Add Protective Agents (Under Inert Gas):

    • While continuing to sparge, add Disodium EDTA . Stir until dissolved.

    • Add Sodium Metabisulfite (or Sodium Sulfite). Stir until dissolved.

    • Note: These must be present before the resorcinol species sees high pH.

  • Dissolution & Basification:

    • Scenario A (Starting from Salt): Add solid disodium benzene-1,3-diolate.

    • Scenario B (Starting from Resorcinol Acid): Add Resorcinol solid. Once dissolved, slowly add degassed Sodium Hydroxide (NaOH) solution to reach the target stoichiometry (2:1 molar ratio) or target pH.

    • Caution: The reaction is exothermic. Heat accelerates oxidation. Maintain temperature < 25°C.

  • Storage:

    • Filter (if necessary) under inert pressure (not vacuum, which pulls in air).

    • Fill into Amber Glass vials.

    • Headspace must be purged with N₂ before sealing.

Module 3: Troubleshooting & FAQs

Q1: My solution turned pink immediately upon preparation. Can I fix it?

  • Answer: No. The pink color indicates the formation of resorufin-like quinoids. This bond formation is irreversible.

  • Root Cause: Inadequate deoxygenation of the water before the pH was raised.

  • Action: Discard and restart. Increase N₂ sparging time.

Q2: I see a white precipitate forming after 24 hours.

  • Answer: This is likely not degradation, but a pH shift.

  • Mechanism: Disodium benzene-1,3-diolate requires pH > 11. If the solution absorbs CO₂ from the air, it forms Carbonic Acid, lowering the pH. This re-protonates the dianion back to the mono-anion or free resorcinol, which are less soluble in high-salt environments ("Salting Out").

  • Action: Check pH. If < 10, adjust with degassed NaOH. Ensure the container is air-tight.

Q3: Can I use Ascorbic Acid instead of Sulfite?

  • Answer: Use with caution. While Ascorbic Acid is an antioxidant, it degrades rapidly at pH > 10 and can turn yellow/brown itself, confusing the visual stability check. Sulfites are superior for high-pH phenolic stability.

Troubleshooting Logic Tree

Use this flow to diagnose your current batch issues.

Troubleshooting Start Start Diagnosis Color Is the solution Pink/Red/Brown? Start->Color Precipitate Is there a Precipitate? Color->Precipitate No Discard ACTION: Discard. Irreversible Oxidation. Color->Discard Yes PH_Check Check pH. Is pH < 10? Precipitate->PH_Check Yes Success System Stable. Precipitate->Success No CO2_Leak ACTION: CO2 Ingress. Reprotonation occurred. Check Seals. PH_Check->CO2_Leak Yes SaltingOut ACTION: Salting Out. Dilute or warm slightly. PH_Check->SaltingOut No

Figure 2: Logic flow for diagnosing instability in phenolic salt solutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5054, Resorcinol. Retrieved from [Link]

  • Bonechi, M., et al. (2022). Resorcinol Electropolymerization Process Obtained via Electrochemical Oxidation.[1] Electrochimica Acta.[1] (Validates the oxidative polymerization mechanism at high pH). Retrieved from [Link][1]

  • Ungureanu, E., et al. (2020). Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies. Royal Society Open Science. (Confirms radical formation at pH > pKa2).[2] Retrieved from [Link]

  • World Health Organization (2006). Resorcinol: Concise International Chemical Assessment Document 71.[3] (Provides data on pKa values and environmental degradation). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Resorcinol Derivative Synthesis

Welcome to the Resorcinol Chemistry Optimization Hub. This guide is designed for medicinal chemists and process engineers facing regioselectivity issues, low yields, or purification challenges with resorcinol (1,3-dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Resorcinol Chemistry Optimization Hub. This guide is designed for medicinal chemists and process engineers facing regioselectivity issues, low yields, or purification challenges with resorcinol (1,3-dihydroxybenzene) scaffolds. Unlike standard phenols, resorcinol is an "ambident nucleophile" with extreme electron density, making it prone to oxidation and polysubstitution.

Module 1: The "C- vs. O-" Regioselectivity Battle

User Question: "I am trying to alkylate resorcinol at the 4-position carbon, but I keep getting O-alkylated ethers. How do I switch the selectivity?"

Technical Insight: Resorcinol exists in equilibrium between its neutral form, mono-anion, and di-anion. The regioselectivity (Carbon vs. Oxygen attack) is governed by the Hard-Soft Acid-Base (HSAB) theory and Solvent Effects .

  • O-Alkylation (Hard-Hard): Favored by "naked" anions in polar aprotic solvents.[1]

  • C-Alkylation (Soft-Soft): Favored when the oxygen is "masked" by hydrogen bonding or tight ion-pairing.

Optimization Matrix: Controlling the Attack
Target OutcomePreferred SolventBase / AdditiveElectrophile TypeMechanism Note
O-Alkylation (Ether)DMF, DMSO, Acetone K₂CO₃, Cs₂CO₃Alkyl Halides (Cl/Br), SulfatesPolar aprotic solvents solvate the cation (K⁺), leaving the "naked" phenoxide oxygen free to attack.
C-Alkylation (Ring)Water, Alcohols, CF₃CH₂OH KOH, NaOHAlkyl Iodides, Allyl BromidesProtic solvents H-bond to the phenoxide oxygen, reducing its nucleophilicity. The "softer" carbon center becomes the active nucleophile.
C-Alkylation (Ring)Toluene, Benzene DBU, or no base (Acid Cat.)Dienes, Benzyl alcoholsNon-polar solvents promote tight ion-pairing, blocking the oxygen.
Visual Workflow: Alkylation Decision Tree

Resorcinol_Alkylation Start Target: Resorcinol Alkylation Decision Desired Position? Start->Decision O_Alk O-Alkylation (Ether) Decision->O_Alk Oxygen Attack C_Alk C-Alkylation (Nuclear) Decision->C_Alk Carbon Attack Cond_O Conditions: Solvent: DMF/Acetone Base: K2CO3 Reagent: R-Br/R-Cl O_Alk->Cond_O Cond_C Conditions: Solvent: 10-20% aq. KOH or Toluene Reagent: R-I (Soft) C_Alk->Cond_C

Caption: Decision logic for selecting solvent and base systems to control O- vs. C-alkylation pathways.

Module 2: Friedel-Crafts Acylation (The "Stoichiometry Trap")

User Question: "My yield for the acylation of resorcinol using AlCl₃ is consistently low (<40%), and the workup is a mess of emulsions. What is wrong?"

Technical Insight: Resorcinol presents a unique challenge in Friedel-Crafts reactions:

  • Catalyst Poisoning: The two hydroxyl groups are Lewis bases. They coordinate with the Lewis acid (AlCl₃ or ZnCl₂), deactivating the catalyst before it can activate the acyl chloride.

  • Product Inhibition: The product (e.g., 2,4-dihydroxyacetophenone) chelates the metal even more strongly than the starting material.

The Solution: The "Nencki" Protocol Adjustment You must use a super-stoichiometric amount of Lewis acid. The standard 1.1 equivalent rule fails here.

Optimized Protocol: Synthesis of 2,4-Dihydroxyacetophenone
  • Reagents: Resorcinol (1.0 eq), Acetic Acid (1.0 eq), ZnCl₂ (1.5 - 2.0 eq) .

    • Note: ZnCl₂ is preferred over AlCl₃ for resorcinol to avoid harsh demethylation (if ethers are present) and excessive tar formation.

  • Setup: Flame-dried glassware is not strictly necessary for ZnCl₂/Acetic acid, but moisture should be minimized.

  • Step-by-Step:

    • Melt Phase: Mix Resorcinol and carboxylic acid. Heat to 140°C.

    • Catalyst Addition: Add fused ZnCl₂ powder slowly. The mixture will turn deep red/orange.

    • Reaction: Stir at 140-150°C for 2-3 hours. Do not exceed 160°C to prevent polymerization.

    • Quench (Critical): Pour the hot viscous syrup into 10% HCl/Crushed Ice (1:1). The HCl is required to break the strong Zinc-Product chelate.

  • Workup: The product often precipitates as a solid upon vigorous stirring. If oil forms, extract with Ethyl Acetate, but wash the organic layer with 5% NaHCO₃ to remove unreacted acetic acid.

Module 3: Formylation & Cyclization (Coumarins)

User Question: "I'm using Vilsmeier-Haack conditions to formylate resorcinol, but I'm getting a mixture of mono-aldehyde, di-aldehyde, and cyclized chromenes."

Technical Insight: Resorcinol is so activated that "over-reaction" is common.

  • Vilsmeier-Haack (DMF/POCl₃): Excellent for 4-formylresorcinol but requires strict temperature control (0°C addition, RT stirring). Excess reagent leads to 4,6-diformyl species.

  • Pechmann Condensation (Coumarins): When reacting with

    
    -keto esters, the reaction pathway competes between chromone formation and coumarin formation.
    
Troubleshooting Guide: Pechmann Condensation
SymptomProbable CauseCorrective Action
Low Yield / Sticky Tar Temperature too high (>100°C) initially.Perform addition at 0-10°C. Only heat after the intermediate has formed.
Product is not solidifying Incomplete dehydration.Pour reaction mix into ice-water and stir for at least 1 hour . The kinetic precipitate is often an oil that crystallizes slowly.
Wrong Isomer (Chromone) Thermodynamic control failure.Switch catalyst.[2][3][4] Sulfuric acid (75%) favors Coumarin (kinetic). Polyphosphoric Acid (PPA) can sometimes favor Chromones depending on the substituent.
Visual Mechanism: Pechmann Pathway

Pechmann_Pathway Res Resorcinol Inter Intermediate (Ester/Ether) Res->Inter Transesterification (Acid Cat) Keto Beta-Keto Ester Keto->Inter Cycl Cyclization (EAS) Inter->Cycl Intramolecular Attack Coumarin Coumarin (Product) Cycl->Coumarin -H2O (Dehydration)

Caption: The stepwise pathway of Pechmann condensation.[5] Controlling the dehydration step is critical for yield.

Module 4: Handling & Stability (The "Pink" Problem)

User Question: "My white resorcinol starting material turns pink/brown on the shelf, and my reaction mixtures darken rapidly. Does this affect yield?"

Technical Insight: Yes. Resorcinol is easily oxidized to quinones (e.g., hydroxy-benzoquinone), which then polymerize into dark tars. These radical species can act as scavengers, inhibiting radical-based steps or promoting side reactions.

Protocol for "Clean" Chemistry:

  • Purification of Starting Material: If your resorcinol is pink/brown, dissolve it in minimal hot water, add activated charcoal, filter hot, and recrystallize.

  • Inert Atmosphere: Always purge reaction vessels with Nitrogen or Argon. Resorcinol anions (enolates) are essentially oxygen scavengers.

  • Antioxidants: For highly sensitive steps, adding a trace (0.1 mol%) of Sodium Metabisulfite or Ascorbic Acid during the aqueous workup can prevent oxidation during the extraction phase.

References
  • Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. Springer. (Authoritative text on industrial and lab-scale resorcinol chemistry).
  • Tsuzuki, S., et al. (2012).[6][7] "Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters." ChemistryOpen, 1(5), 221–226.[6] Link

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. (Detailed mechanism and catalyst stoichiometry). Link

  • Sethna, S., & Phadke, R. (1953). "The Pechmann Reaction."[5][8] Organic Reactions, 7, 1-58. (The classic review on Coumarin synthesis).

  • ScienceDirect. (n.d.). Vilsmeier-Haack Reaction - an overview. Link

Sources

Optimization

troubleshooting low yield in Pechmann condensation

Topic: Troubleshooting Low Yield in Pechmann Condensation Document ID: TS-PECH-004 Last Updated: 2025-05-15 Introduction Welcome to the Coumarin Synthesis Support Center. The Pechmann condensation is the industrial and a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in Pechmann Condensation Document ID: TS-PECH-004 Last Updated: 2025-05-15

Introduction

Welcome to the Coumarin Synthesis Support Center. The Pechmann condensation is the industrial and academic gold standard for synthesizing coumarins (2H-chromen-2-ones) via the acid-catalyzed reaction of a phenol with a


-keto ester.

While conceptually simple, the reaction is notoriously sensitive to electronic activation and thermodynamic competition . A "low yield" report usually stems from one of three root causes:

  • Electronic Deactivation: The phenol is insufficiently nucleophilic.

  • Pathway Divergence: The system favored the Simonis reaction (chromone formation).

  • Polymerization: Acid concentration or temperature was too high, leading to "tarring."

Part 1: Diagnostic Triage

Before altering your protocol, identify the failure mode using this logic flow.

DiagnosticFlow Start START: Low Yield Observed CheckSM Check TLC/LCMS: Is Starting Material (Phenol) consumed? Start->CheckSM SM_Remains Yes, SM Remains CheckSM->SM_Remains Major SM left SM_Gone No, SM Consumed CheckSM->SM_Gone Clean conversion CheckSubstrate Check Substrate Electronics: Are EDGs present at meta-position? SM_Remains->CheckSubstrate CheckSpot Check Product Spot: Is Rf different from target? SM_Gone->CheckSpot ActivationIssue DIAGNOSIS: Electronic Deactivation (See Module 1) CheckSubstrate->ActivationIssue No EDGs / EWGs present StericIssue DIAGNOSIS: Steric Hindrance (See Module 1) CheckSubstrate->StericIssue Ortho-substituents present SimonisCheck DIAGNOSIS: Simonis Competition (Chromone formed) (See Module 3) CheckSpot->SimonisCheck New spot, wrong Rf/UV TarCheck DIAGNOSIS: Oligomerization/Tar (See Module 2) CheckSpot->TarCheck Baseline streak / Black oil

Figure 1: Diagnostic logic for isolating the root cause of Pechmann condensation failure.

Part 2: Technical Modules

Module 1: Substrate & Electronic Effects (The "Chemistry" Check)

Q: My phenol is not reacting, even with sulfuric acid. Why?

A: The Pechmann condensation is an Electrophilic Aromatic Substitution (


) . The phenol must be electron-rich to attack the activated carbonyl of the 

-keto ester.
  • The "Meta" Rule: Electron-Donating Groups (EDGs) like -OH, -OMe, or -NH2 strongly facilitate the reaction, but they are most effective at the meta position relative to the reacting phenol -OH. This directs the cyclization to the para position, closing the ring.

  • The "Nitro" Dead End: Electron-Withdrawing Groups (EWGs) like -NO2, -COOH, or -Cl deactivate the ring. Nitro-phenols rarely undergo Pechmann condensation under standard conditions.

Substrate Reactivity Hierarchy:

SubstrateReactivityRecommended ConditionExpected Yield
Resorcinol (1,3-dihydroxybenzene)HighMild Acid (Solid acid, dilute

)
>85%
m-Cresol (3-methylphenol)ModerateStrong Acid (

, TFA)
50-70%
Phenol (Unsubstituted)LowDrastic (

C,

or neat

)
<30%
Nitrophenol InertFails (Use Perkin Reaction instead)0%

Tech Tip: If your substrate is deactivated, do not increase acid concentration (this leads to tar). Switch to the Perkin Reaction or Knoevenagel Condensation using a salicylaldehyde precursor instead.

Module 2: Catalyst & Solvent Optimization (The "Process" Check)

Q: The reaction turns into a black tar/solid block. How do I prevent this?

A: "Tarring" is caused by oxidative polymerization of the phenol or the


-keto ester, typically triggered by concentrated sulfuric acid (

) at high temperatures.

Troubleshooting Protocol:

  • Switch Catalysts: Move away from neat

    
    . Heterogeneous solid acids are cleaner and prevent local "hotspots" that cause charring.
    
  • Solvent Control: Run the reaction in Ethanol or Toluene . While solvent-free (neat) reactions are faster, solvents act as a heat sink and prevent runaway polymerization.

Catalyst Selection Matrix:

CatalystAcid TypeProsConsBest For
Conc.

Brønsted (Liquid)Cheap, FastCauses tar/charring; Hard workupResorcinol derivatives
Amberlyst-15 Brønsted (Solid)Recyclable, Clean workupSlower reaction rateLab-scale optimization

/

Lewis AcidMild, High YieldExpensiveSensitive substrates

Lewis/DehydratingStrong dehydrationRisk of Simonis Reaction Stable phenols
Module 3: The Chromone Trap (Simonis vs. Pechmann)

Q: I isolated a product, but the NMR doesn't match the coumarin. What happened?

A: You likely made a Chromone via the Simonis reaction.

  • Pechmann (Coumarin): Favored by Brønsted acids (

    
    , HCl) and phenols with EDGs.
    
  • Simonis (Chromone): Favored by

    
      and simple phenols.
    

Mechanism Visualization: The initial condensation determines the path. If the phenol oxygen attacks the ester carbonyl first (transesterification), you get a Coumarin.[1] If it attacks the ketone carbonyl first, you get a Chromone.[1]

Mechanism Reactants Phenol + Beta-Keto Ester Transester Path A: Transesterification (Acid Catalyzed) Reactants->Transester H2SO4 / HCl Add_Ketone Path B: Addition to Ketone (P2O5 Promoted) Reactants->Add_Ketone P2O5 Intermed_A Aryl Ester Intermediate Transester->Intermed_A Coumarin COUMARIN (Pechmann Product) Intermed_A->Coumarin Intramolecular Aldol + Dehydration Chromone CHROMONE (Simonis Product) Add_Ketone->Chromone Cyclization

Figure 2: Divergent pathways. Path A (Blue) yields Coumarin; Path B (Red) yields Chromone.

Part 3: The "Gold Standard" Protocol

Recommended for troubleshooting low yields. This protocol uses a solid acid catalyst to minimize side reactions and simplify workup.[2][3]

Reagents:

  • Substituted Phenol (10 mmol)

  • Ethyl Acetoacetate (10 mmol)

  • Catalyst: Amberlyst-15 (20% w/w relative to phenol) or Sulfamic Acid (10 mol%)

  • Solvent: Ethanol (5 mL) - Optional, use if tarring occurs.

Step-by-Step:

  • Mixing: In a round-bottom flask, mix the phenol and ethyl acetoacetate.

  • Activation: Add the solid catalyst. If the mixture is solid/viscous, add Ethanol.

  • Reaction: Heat to 80°C (oil bath).

    • Checkpoint: Monitor TLC every 30 mins.

    • Note: Do not exceed 110°C to avoid polymerization.

  • Workup (The "Crash" Method):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into crushed ice (50g) with vigorous stirring.

    • The coumarin should precipitate as a solid.

  • Purification: Filter the solid. Recrystallize from hot ethanol.

Yield Validation:

  • Resorcinol-based substrates should yield 85-95% .

  • If yield is <50%, check the "Diagnostic Triage" above.

References

  • Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions.

  • Yuehua, Z., et al. (2014). A cheap cholinium ionic liquid...

  • Tyndall, E., et al. (2005).[4] Insight into the Mechanism of the Pechmann Condensation Reaction Using NMR.

  • Heravi, M. M., et al. (2007).

Sources

Troubleshooting

challenges in scaling up disodium resorcinolate production

Welcome to the Process Chemistry Support Hub. Topic: Scale-Up of Disodium Resorcinolate (DSR) Production Ticket ID: DSR-SC-2024 Assigned Specialist: Senior Application Scientist, Process Development Executive Summary: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub.

Topic: Scale-Up of Disodium Resorcinolate (DSR) Production Ticket ID: DSR-SC-2024 Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The "Pink Curse" & The Water Trap

Scaling up Disodium Resorcinolate (DSR) is deceptively difficult. While the chemistry appears simple (


), the process engineering is plagued by two dominant failure modes:
  • Oxidative Degradation: The electron-rich phenoxide ring is a radical scavenger. In basic media, trace oxygen triggers a cascade into quinones (pink/brown coloration) and polymerized tars.

  • Hydration Hysteresis: DSR is intensely hygroscopic. Removing the final 5% of water without melting or decomposing the salt (or trapping solvent in a glassy matrix) is the primary bottleneck in kilogram-scale isolation.

This guide addresses these specific failure points with field-validated protocols.

Module 1: Reaction Control (The "Wet" Side)

FAQ 1: Why is my reaction mixture turning pink/brown within minutes?

Diagnosis: You are witnessing the formation of semiquinone radicals. At pH > 10, the resorcinolate dianion is highly susceptible to Single Electron Transfer (SET) oxidation by dissolved oxygen.

The Fix: The "Zero-Oxygen" Protocol You cannot rely on simple headspace purging. You must degas the liquid phase before base addition.

Step-by-Step Protocol:

  • Solvent Sparging: Dissolve Resorcinol in water/alcohol. Sparge with

    
     or Argon for 30 minutes (flow rate: 1 VVM - vessel volume per minute).
    
  • Reducing Agent Buffer: Add 0.5 mol% Sodium Bisulfite (

    
    )  or Sodium Dithionite to the resorcinol solution. This acts as a sacrificial antioxidant, intercepting quinones before they polymerize.
    
  • Closed-Loop Addition: Add the NaOH solution (also sparged) via a cannula or hard-piped line. Never pour from an open beaker.

Visualizing the Threat: The Oxidative Cascade

The following diagram illustrates why even ppm-levels of oxygen cause irreversible color contamination.

OxidationCascade Resorcinol Resorcinol (Colorless) Dianion Dianion (DSR) (Electron Rich) Resorcinol->Dianion + 2NaOH (pH > 12) Semiquinone Semiquinone Radical Dianion->Semiquinone + O2 (Trace) SET Mechanism Quinone Ortho/Para-Quinone (Pink/Red) Semiquinone->Quinone - e- Polymer Polymerized Tar (Brown/Black) Quinone->Polymer Polymerization Inerting PREVENTION: N2 Sparge + NaHSO3 Inerting->Dianion Blocks O2

Figure 1: The oxidative pathway of resorcinol in basic media. Note that the dianion is the most reactive species, necessitating strict inerting during the salt formation.

Module 2: Isolation & Drying (The "Solid" Side)

FAQ 2: My product is a sticky gum, not a powder. How do I crystallize it?

Diagnosis: Water occlusion. DSR has a high affinity for water. If you attempt to strip water by simple vacuum evaporation, the solution becomes viscous, trapping water molecules inside a "glassy" shell that prevents further drying.

The Fix: Azeotropic Dehydration Do not boil off the water. Carry it out using a carrier solvent. This maintains a slurry state and prevents gum formation.

The "Toluene Carrier" Protocol (1 kg Scale):

  • Reactor Setup: Dean-Stark trap fitted with a reflux condenser.

  • Solvent Switch:

    • Start with your aqueous DSR solution (approx 30-40 wt%).

    • Add Toluene (Ratio: 3L Toluene per 1L Aqueous solution).

  • The Azeotrope: Heat to reflux (~85°C initially). The Water/Toluene azeotrope boils at 84.1°C (containing 19.6% water).

  • Phase Separation: Water collects in the trap; Toluene returns to the flask.

  • Precipitation: As water is removed, DSR is insoluble in Toluene and will precipitate as a fine, white crystalline solid.

  • Filtration: Filter the slurry under

    
    . Wash with dry Toluene, then Hexane to remove Toluene residues.
    
Data Table: Solvent Selection for Drying
Solvent SystemBoiling Point (Azeotrope)Water % in AzeotropeSuitability for DSRRisk Factor
Ethanol/Water 78.2°C4.4%Low DSR is too soluble in Ethanol; hard to precipitate.[1]
Toluene/Water 84.1°C19.6%High Excellent water removal; DSR is insoluble (good powder).[1]
Xylene/Water 94.5°C40.0%Medium Higher temp risks thermal degradation/oxidation.[1]
Isopropanol 80.3°C12.6%Medium Good antisolvent, but holds water more tightly than Toluene.[1]

Module 3: Stoichiometry & pH Drift

FAQ 3: Why does my pH drift downward during storage?

Diagnosis: Carbon Dioxide absorption.




DSR is a strong base. If exposed to air, it captures


, reverting the disodium salt back to the monosodium salt or free resorcinol, which drastically alters solubility and reactivity in downstream applications.

The Fix: The "1.05 Equivalent" Rule

  • Target pH: Maintain pH > 12.5.

  • Charge: Use a slight excess of NaOH (2.05 to 2.10 equivalents).

  • Storage: Store under Argon (heavier than air) rather than Nitrogen if opening containers frequently.

Scale-Up Workflow Diagram

This logic flow ensures you navigate the critical transition from "dissolved salt" to "dry powder" without trapping water.

ScaleUpWorkflow Start Raw Materials: Resorcinol + NaOH (aq) Inerting Step 1: Inerting (Sparge N2 + NaHSO3) Start->Inerting Reaction Step 2: Reaction (Exothermic Control < 40°C) Inerting->Reaction DryingChoice Step 3: Water Removal Strategy Reaction->DryingChoice VacuumOven Method A: Vacuum Oven (High Risk of Gumming) DryingChoice->VacuumOven Small Scale Only Azeotrope Method B: Azeotropic Distillation (Toluene Carrier) DryingChoice->Azeotrope Recommended for Scale-Up FinalDry Step 6: Final Drying (Vacuum < 1 mbar, 60°C) VacuumOven->FinalDry Often fails Precipitation Step 4: Slurry Formation (DSR Precipitates) Azeotrope->Precipitation Filtration Step 5: Filtration (Schlenk Frit / N2 Pressure) Precipitation->Filtration Filtration->FinalDry

Figure 2: Process flow highlighting Azeotropic Distillation as the critical control point for successful isolation.

References & Validated Sources

  • Oxidation Mechanism:

    • Title: Electrochemical oxidation of resorcinol: mechanistic insights.

    • Source:Royal Society of Chemistry Advances (via NIH).

    • Relevance: Confirms the radical mechanism of phenoxide oxidation at high pH.

    • URL:[Link]

  • Resorcinol Chemistry & Properties:

    • Title: Resorcinol - Chemical Properties and Stability.[2][3]

    • Source:Cheméo / NIST Data.

    • Relevance: Provides thermodynamic data (Enthalpy of formation) and solubility profiles essential for solvent selection.

    • URL:[Link]

  • Drying Hygroscopic Salts:

    • Title: Drying and Storing Hygroscopic Salts (Community Consensus).

    • Source:ResearchGate / Chemical Engineering Forums.

    • Relevance: Validates the use of azeotropic drying (toluene/xylene) for amine and phenoxide salts to prevent caking.

    • URL:[Link]

  • Resorcinol Production Patents:

    • Title: Process of making resorcinol (Purification and Isolation).[4]

    • Source:Google Patents (US1915925A).

    • Relevance: Historical grounding on the isolation of resorcinol and its salts using solvent extraction and vacuum distillation.[5]

    • URL:

Sources

Optimization

avoiding polysubstitution in Friedel-Crafts alkylation of benzene

Welcome to the Reaction Optimization Support Center. Ticket ID: #FC-ALKY-001 Topic: Strategies for Mono-Alkylation & Avoiding Polysubstitution Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Support Center. Ticket ID: #FC-ALKY-001 Topic: Strategies for Mono-Alkylation & Avoiding Polysubstitution Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering a fundamental kinetic challenge inherent to Friedel-Crafts (F-C) alkylation: product activation . Unlike F-C acylation, where the product is deactivated, the introduction of an alkyl group increases the electron density of the benzene ring, making the product (


) more nucleophilic than the starting material (

).

Without intervention, the reaction naturally cascades into polysubstitution. This guide provides the two industry-standard protocols to arrest this cascade: Kinetic Dilution (Method A) and Acylation-Reduction (Method B) .

Part 1: Troubleshooting Guide (Q&A)

Q1: Why does my reaction not stop at the mono-substituted product?

The Mechanic: This is the "Runaway Reaction" effect. Alkyl groups (e.g., methyl, ethyl) are electron-donating groups (EDGs) via hyperconjugation and inductive effects.

  • Causality: When you attach an alkyl group to benzene, the resulting alkylbenzene is richer in electrons than the original benzene.

  • Result: The electrophile (carbocation) prefers to attack the product rather than the remaining benzene.

  • Fix: You must statistically "drown out" the product by using a massive excess of benzene (See Protocol A).

Q2: I’m trying to attach a n-propyl group, but I’m getting isopropyl benzene (Cumene). Why?

The Mechanic: This is Carbocation Rearrangement . F-C alkylation proceeds via a carbocation intermediate.[1][2][3][4][5][6]

  • Causality: A primary carbocation (formed from n-propyl chloride) is unstable. It instantly undergoes a 1,2-hydride shift to form a more stable secondary carbocation.

  • Result: The benzene attacks the secondary carbon, yielding the branched isomer.

  • Fix: You cannot fix this with simple alkylation. You must switch to Acylation-Reduction (See Protocol B). Acylium ions are resonance-stabilized and do not rearrange.[7]

Q3: Can I use a milder catalyst to prevent polysubstitution?

The Mechanic: While weaker Lewis acids (


, 

) slow the rate, they do not change the relative thermodynamics. The product remains more reactive than the reactant.
  • Verdict: Changing the catalyst adjusts the time to polysubstitution, not the selectivity. Relying on catalyst choice alone is a common failure point in scale-up.

Part 2: Visualizing the Problem & Solution

Figure 1: The Activation Cascade vs. The Acylation Stop

This diagram illustrates why Alkylation runs away (Positive Feedback) while Acylation self-terminates (Negative Feedback).

FC_Mechanism Fig 1: Kinetic Activation (Red) vs. Thermodynamic Stop (Green) Benzene Benzene (Starting Material) Alkyl_Prod Alkylbenzene (More Reactive!) Benzene->Alkyl_Prod + R-Cl / AlCl3 (Activation) Acyl_Prod Acylbenzene (Deactivated) Benzene->Acyl_Prod + R-COCl / AlCl3 (Deactivation) Poly_Prod Polysubstituted Mixture Alkyl_Prod->Poly_Prod FAST Reaction (Runaway) Acyl_Prod->Poly_Prod BLOCKED (Electron Withdrawing)

Part 3: Advanced Protocols

Protocol A: Kinetic Control via High Dilution

Use this when: You need a simple alkyl group (Methyl/Ethyl) and cannot afford the two-step Acylation-Reduction.

The Logic: By using benzene as the solvent, you ensure that every electrophile is statistically far more likely to encounter a benzene molecule than an alkylbenzene molecule.

Reagents:

  • Benzene (Reagent & Solvent): 10–20 Equivalents (Critical)

  • Alkyl Halide: 1.0 Equivalent

  • Lewis Acid (

    
    ): 0.1 – 0.5 Equivalents (Catalytic amount is often sufficient for alkylation, unlike acylation).
    

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (

    
    ).
    
  • Charge: Add the massive excess of Benzene (15 eq) and Lewis Acid catalyst.

  • Addition: Add the Alkyl Halide dropwise over 60–90 minutes.

    • Why? Slow addition keeps the instantaneous concentration of the electrophile low, further favoring reaction with the abundant benzene solvent.

  • Quench: Pour into ice-water/HCl mix.

  • Purification: Fractional distillation is required to separate the large volume of unreacted benzene (recyclable) from the product.

Protocol B: The "Gold Standard" (Acylation-Reduction)

Use this when: You need a straight chain (n-propyl, n-butyl) or 100% mono-selectivity.

The Logic: Acylation introduces a carbonyl group (electron-withdrawing), which deactivates the ring, preventing a second addition.[8][9] The carbonyl is then reduced to an alkane.[10]

Phase 1: Friedel-Crafts Acylation

  • Stoichiometry: Benzene (1.0 eq), Acyl Chloride (1.0 eq),

    
     (>1.0 eq  - Note: AlCl3 complexes with the product, so stoichiometric amounts are required).
    
  • Reaction: Mix Benzene and

    
    . Add Acyl Chloride slowly at 0°C. Reflux until HCl evolution ceases.
    
  • Result: Formation of a Phenyl Ketone (Mono-substituted only).

Phase 2: Reduction (Clemmensen or Wolff-Kishner)

  • Option 1 (Clemmensen): Reflux the ketone with Amalgamated Zinc (

    
    ) and concentrated 
    
    
    
    .
  • Option 2 (Wolff-Kishner): Heat with Hydrazine (

    
    ) and 
    
    
    
    in high-boiling solvent (ethylene glycol).

Part 4: Data Comparison

Table 1: Method Efficacy Comparison

ParameterDirect Alkylation (1:1 Ratio)Direct Alkylation (Excess Benzene)Acylation-Reduction
Mono-Product Yield < 40%70 - 85%> 90%
Polysubstitution High (Major Product)Low (Minor Impurity)None (Deactivated)
Rearrangement Risk High (for propyl+)High (for propyl+)Zero
Atom Economy HighLow (Recycling required)Medium (2 steps)

Part 5: Decision Matrix

Figure 2: Workflow for Selecting the Correct Protocol

Follow this logic tree to determine your experimental path.

Decision_Tree Fig 2: Experimental Decision Matrix Start Start: Target Molecule? Chain_Check Is the alkyl chain > 2 carbons (e.g., Propyl, Butyl)? Start->Chain_Check Rearrange_Risk Risk of Carbocation Rearrangement Chain_Check->Rearrange_Risk Yes Direct_Alk Can use Direct Alkylation (Protocol A) Chain_Check->Direct_Alk No (Methyl/Ethyl/t-Butyl) Acyl_Red MUST use Acylation-Reduction (Protocol B) Rearrange_Risk->Acyl_Red Avoid Isomers Excess_Benz MUST use Excess Benzene (10-20 eq) Direct_Alk->Excess_Benz To avoid Polysubstitution

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Alkylation of Aromatic Rings. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • LibreTexts Chemistry. (2022).[11] 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

Sources

Troubleshooting

stability issues of disodium benzene-1,3-diolate under acidic conditions

The following Technical Support Guide is designed for researchers and drug development professionals working with Disodium Benzene-1,3-diolate (Disodium Resorcinate). It addresses the specific chemical behavior, stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with Disodium Benzene-1,3-diolate (Disodium Resorcinate). It addresses the specific chemical behavior, stability concerns, and troubleshooting protocols associated with acidic environments.

Topic: Stability & Behavior Under Acidic Conditions[1][2]

Status: Active Role: Senior Application Scientist Scope: Chemical Stability, Solubility Dynamics, and Reaction Troubleshooting[1]

Core Technical Directive: The "Instability" Paradox

Executive Summary: Users frequently report "stability failure" of disodium benzene-1,3-diolate in acidic media.[1] It is critical to understand that this is not a degradation in the traditional sense (molecular breakdown), but a quantitative chemical conversion .[1]

Disodium benzene-1,3-diolate is the conjugate base of resorcinol.[1] Under acidic conditions (pH < 9), it undergoes rapid protonation to form neutral Resorcinol (1,3-dihydroxybenzene) .[1] Therefore, "stability in acid" effectively refers to the stability and solubility profile of the neutral resorcinol species, not the salt itself.

The Acidic Cascade:

  • Active Salt (pH > 11): High nucleophilicity, water-soluble, susceptible to rapid oxidation.[1]

  • Protonation Event: Addition of H⁺ immediately quenches the diolate anions.[1]

  • Neutral Species (pH < 9): Lower solubility, reduced nucleophilicity, potential for acid-catalyzed condensation.[1]

Diagnostic Troubleshooting Guide

Use this Q&A matrix to identify the specific issue you are observing in your reactor or formulation.

Scenario A: "My solution turned cloudy or formed a precipitate upon acidification."
Root Cause Phase Change (Precipitation)
Mechanism The disodium salt is highly water-soluble (>100 mg/mL).[1] Upon acidification, it converts to neutral resorcinol.[1] While resorcinol is soluble in water (~110 g/100mL), its solubility decreases significantly in high-ionic-strength matrices (salting out) or cold solutions.[1]
Diagnostic 1. Check the temperature. Is the solution < 20°C?2. Calculate the final concentration. Is it > 1 M?3. Did you use a concentrated mineral acid (HCl/H₂SO₄)? This generates high local salt concentrations (NaCl/Na₂SO₄).[1]
Solution Dilution & Warming: Gently heat the solution to 40–50°C. If the precipitate redissolves, it is neutral resorcinol. Solvent Swap: If high concentrations are required, add a co-solvent like Ethanol or DMSO before acidification to maintain solubility of the neutral species.
Scenario B: "The reaction yield dropped to near zero after adding acid."
Root Cause Loss of Nucleophilicity
Mechanism The diolate anion (Ar-O⁻) is a powerful nucleophile used in O-alkylation or substitution reactions.[1] The neutral phenol (Ar-OH) is a weak nucleophile.[1] Acidification effectively "switches off" the reactivity required for SN2 type reactions.
Diagnostic Did you acidify before the coupling step was complete? Check HPLC/TLC. If starting material (Resorcinol) is present, the reaction was quenched prematurely.[1]
Solution Sequence Control: Maintain pH > 10 during the coupling phase. Only acidify during the work-up (quenching) phase.[1] If the reaction requires acid catalysis (e.g., Pechmann condensation), ensure the electrophile is activated enough to react with the neutral phenol.[1]
Scenario C: "The solution turned pink, red, or brown."
Root Cause Oxidation & Quinone Formation
Mechanism While oxidation is faster in basic conditions, acid-catalyzed autoxidation can occur if transition metals (Fe, Cu) are present.[1] The pink color indicates the formation of resorufin-like quinoid byproducts or radical coupling.
Diagnostic 1. Is the solution exposed to light?2. Are you using metal spatulas or low-grade solvents?3. Did the color appear after long-term storage?
Solution Chelation: Add 1 mM EDTA to the buffer.Inert Atmosphere: Sparge all acidic buffers with Argon/Nitrogen for 15 mins before use.Light Protection: Store in amber glass. Resorcinol is photosensitive.[1]
Scenario D: "A gummy, resinous solid formed at the bottom." [1]
Root Cause Acid-Catalyzed Polymerization
Mechanism Resorcinol is extremely reactive toward aldehydes in acidic media.[1] Even trace formaldehyde (from solvents or air) or acetone can trigger condensation, forming insoluble resorcinol-aldehyde resins (novolacs).[1]
Diagnostic Did you use technical grade solvents? Was the vessel previously washed with acetone?
Solution Purity Check: Ensure all reagents are aldehyde-free. Avoid acetone in cleaning cycles for reactors used with resorcinol in acid.[1]
Technical Deep Dive: The Stability Pathway

The following diagram illustrates the transformation of Disodium Benzene-1,3-diolate upon acidification and the branching pathways for potential instability (Degradation vs. Phase Change).

ResorcinolStability Salt Disodium Benzene-1,3-diolate (Ionic, Reactive, Soluble) Acid Acidification (+ H+) Salt->Acid Resorcinol Neutral Resorcinol (Protonated, Less Soluble) Acid->Resorcinol Rapid Conversion (pKa ~9.3, 11.1) Precip Precipitation (Physical Instability) Resorcinol->Precip High Conc. / Low Temp Oxidation Oxidation (Quinones) (Pink/Red Color) Resorcinol->Oxidation O2 + Light + Time Polymer Condensation/Resinification (If Aldehydes present) Resorcinol->Polymer H+ Catalyst + Impurities

Caption: Figure 1.[1] Chemical fate of Disodium Benzene-1,3-diolate in acidic media. The primary pathway is protonation; secondary pathways represent common stability failures.

Quantitative Data: Solubility & pKa Profile

Understanding the pKa is crucial for predicting the species present. You cannot maintain the "salt" form below pH 9.

ParameterValueImplications for Acidic Stability
pKa 1 9.30Below pH 9.3, the mono-anion converts to neutral resorcinol.[1]
pKa 2 11.06Below pH 11, the di-anion (disodium salt) ceases to exist.[1]
Water Solubility (Neutral) ~110 g/100 mL (20°C)High, but significantly lower than the salt form.[1]
Solubility in 1M HCl Reduced"Salting out" effect reduces solubility; risk of crystallization.[1]
Melting Point 110°CSolid resorcinol is stable; degradation is solution-phase dependent.[1]
Recommended Handling Protocol

Objective: To acidify a reaction mixture containing Disodium Benzene-1,3-diolate without inducing degradation or uncontrolled precipitation.

Step-by-Step Methodology:

  • Preparation of Quench Buffer:

    • Do not use concentrated acid directly.[1] Prepare a 1M HCl or 1M H₂SO₄ solution.[1]

    • Tip: Chill the acid solution to 4°C if the reaction is exothermic, but keep it at Room Temperature (RT) if high concentration resorcinol is expected (to prevent precipitation).[1]

  • Controlled Acidification:

    • Add the acid dropwise to the diolate solution while stirring vigorously.

    • Monitor pH: Stop when pH reaches 4.0 – 5.0 . Going lower (pH < 2) increases the rate of acid-catalyzed side reactions (polymerization) without further benefit to protonation.[1]

  • Stabilization Additives (Optional):

    • If the solution must be stored acidic, add 0.1% w/v Sodium Metabisulfite .[1] This acts as an antioxidant to prevent the "pink" oxidation color.

  • Isolation:

    • If a solid is required, cool the solution to 0°C after acidification to encourage crystallization of the neutral resorcinol. Filter and dry under vacuum/nitrogen.[1]

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5054, Resorcinol.[1] PubChem. Available at: [Link][1]

  • World Health Organization (WHO). Resorcinol: Concise International Chemical Assessment Document 71.[1] WHO Press.[1] Available at: [Link][1]

  • Lide, D. R. (Ed.).[1] CRC Handbook of Chemistry and Physics (Internet Version).[1] CRC Press/Taylor & Francis.[1] (Standard reference for pKa and solubility data).

Sources

Optimization

optimization of mobile phase for HPLC analysis of resorcinol compounds

Technical Support Center: HPLC Analysis of Resorcinol Compounds Case ID: RES-OPT-2024 Subject: Mobile Phase Optimization & Troubleshooting for Resorcinol (1,3-Benzenediol) Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Resorcinol Compounds

Case ID: RES-OPT-2024 Subject: Mobile Phase Optimization & Troubleshooting for Resorcinol (1,3-Benzenediol) Assigned Specialist: Senior Application Scientist

Introduction: The Phenolic Challenge

Analyzing resorcinol and its isomers (catechol, hydroquinone) presents a classic chromatographic paradox: these compounds are highly polar yet require Reverse Phase (RP-HPLC) for compatibility with standard QC workflows. The primary failure modes in this analysis are peak tailing (due to silanol interactions) and poor selectivity (co-elution of isomers).

This guide does not just provide a "recipe"; it provides the logic to engineer a robust separation.

Module 1: The Peak Shape Crisis (Tailing)

User Question: "My resorcinol peak has a tailing factor (


) > 2.0. I am using a standard C18 column with Water/ACN. What is wrong?"

Technical Insight: Resorcinol is a weak acid (pKa




9.3). While it is neutral at neutral pH, the silica support in your column contains residual silanols (Si-OH) which are acidic (pKa

3.5–4.5).
  • The Mechanism: At pH > 4, residual silanols ionize (Si-O

    
    ). Even though resorcinol is neutral, the electron-rich phenolic oxygen can interact via hydrogen bonding with these ionized silanols, causing "drag" or tailing.
    

The Solution: Acidic Suppression You must lower the mobile phase pH to suppress the ionization of the surface silanols.

Protocol Adjustment:

  • Target pH: 2.5 – 3.0.

  • Buffer Selection: Use 0.1% Formic Acid or 20 mM Phosphate Buffer (pH 2.5) .

    • Why? This keeps silanols protonated (neutral), eliminating the secondary interaction mechanism.

  • Column Choice: Ensure you are using a "highly end-capped" column to physically shield the silica surface.

Visual: Diagnosing Peak Tailing

TailingDiagnosis Start Issue: Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH IsAcidic Is pH < 3.0? CheckPH->IsAcidic CheckCol Check Column Type IsAcidic->CheckCol Yes ActionAcid Add 0.1% Formic or Phosphoric Acid IsAcidic->ActionAcid No IsEndcapped Is Column End-capped? CheckCol->IsEndcapped SwitchCol Switch to High-Purity End-capped C18 IsEndcapped->SwitchCol No CheckLoad Check Mass Load IsEndcapped->CheckLoad Yes Dilute Dilute Sample (Overload causes tailing) CheckLoad->Dilute

Figure 1: Decision tree for isolating the root cause of peak asymmetry in phenolic compounds.

Module 2: Selectivity & Isomer Separation

User Question: "I cannot separate resorcinol (1,3) from hydroquinone (1,4) and catechol (1,2). They co-elute."

Technical Insight: Isomers have identical mass and similar hydrophobicity. Separation relies on shape selectivity and hydrogen bonding capacity .[1]

  • Solvent Choice: Acetonitrile (ACN) is an aprotic solvent (dipole-dipole interactions).[1] Methanol (MeOH) is a protic solvent (hydrogen bonding).[1]

  • The Fix: Phenols often separate better in Methanol because the solvent molecules can H-bond specifically with the hydroxyl groups of the analytes, exaggerating the subtle differences in their positions (ortho vs. meta vs. para).

Comparison of Organic Modifiers:

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for Resorcinol
Elution Strength StrongerWeakerUse MeOH for better resolution.[1][2]
Selectivity Mechanism Dipole-DipoleHydrogen BondingMeOH is superior for phenol isomers.
Backpressure LowHighWatch system limits with MeOH.
UV Cutoff 190 nm205 nmAcceptable (Resorcinol

~270nm).

Advanced Tactic: If C18 + Methanol fails, switch to a Phenyl-Hexyl Column . The


-

interactions between the phenyl ring of the stationary phase and the benzene ring of resorcinol provide orthogonal selectivity that C18 cannot offer.

Module 3: The "Gold Standard" Protocol

This is a self-validating starting point for method development.

System Parameters:

  • Column: C18 (End-capped) or Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Control is vital; viscosity of MeOH changes with temp).

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

Mobile Phase Gradient:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Methanol.[1][4][5][6]

Step-by-Step Gradient Table:

Time (min)% Solvent A (Buffer)% Solvent B (MeOH)Action
0.0 955Equilibration: Start highly aqueous to trap polar phenols.
2.0 955Hold: Ensure analytes stick to the head of the column.
10.0 6040Ramp: Slow gradient to separate isomers.
12.0 595Wash: Elute hydrophobic matrix components.
15.0 595Hold Wash
15.1 955Re-equilibrate
20.0 955Ready for next injection
Visual: Method Development Workflow

MethodDev Define Define Analytes (Resorcinol + Isomers) Scout Scout Gradient 5-100% MeOH Define->Scout CheckRes Check Resolution (Rs) Scout->CheckRes Decision Rs > 2.0? CheckRes->Decision Optimize Optimize Selectivity Decision->Optimize No Finalize Finalize Method & Validate Decision->Finalize Yes SubOpt1 Change Solvent (MeOH <-> ACN) Optimize->SubOpt1 SubOpt2 Change Column (C18 -> Phenyl) SubOpt1->SubOpt2 SubOpt2->Scout Retest

Figure 2: Iterative workflow for optimizing resolution between critical isomer pairs.

Frequently Asked Questions (FAQs)

Q1: Why do I see "ghost peaks" in my gradient run?

  • A: This is often due to impurities in the water or organic solvent concentrating on the column during the equilibration phase and eluting during the gradient.

  • Fix: Use HPLC-grade or LC-MS grade solvents. Install a "ghost trap" column between the pump mixer and the injector to trap mobile phase impurities before they reach the sample.

Q2: My retention time is drifting day-to-day. Why?

  • A: Resorcinol is sensitive to mobile phase evaporation (changing the organic ratio) or pH shifts.

  • Fix: If using Methanol/Water premix, cap bottles tightly as Methanol evaporates faster than water. If using a buffer, ensure the buffering capacity is sufficient (10-20 mM) to resist pH changes from CO

    
     absorption.
    

Q3: Can I use Acetonitrile instead of Methanol?

  • A: Yes, but be aware of the "Selectivity Swap." Acetonitrile suppresses ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -
    
    
    
    interactions. If you switch, you may see a reversal in elution order of closely related impurities.[2] You must re-validate the method specificity.

References

  • Phenomenex. (2025).[6][7] Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from

  • Agilent Technologies. (2007).[8] HPLC Column and Separation Troubleshooting: What Every HPLC User Should Know. Retrieved from

  • Shimadzu. 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from

  • Dwiastuti, R., et al. (2018).[9] Multiple Response Optimization of a HPLC Method for Analyzing Resorcinol. Indonesian Journal of Chemistry. Retrieved from

  • USP Monographs. Resorcinol: Assay and Identification. United States Pharmacopeia. Retrieved from

Sources

Troubleshooting

Technical Support Center: High-Purity Disodium Resorcinolate Synthesis

Topic: Minimizing Impurity Formation in Disodium Resorcinolate Synthesis Audience: Process Chemists, CDMO Researchers, and Scale-up Engineers Version: 2.4 (Current) Introduction: The Purity Paradox Disodium resorcinolate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurity Formation in Disodium Resorcinolate Synthesis Audience: Process Chemists, CDMO Researchers, and Scale-up Engineers Version: 2.4 (Current)

Introduction: The Purity Paradox

Disodium resorcinolate (DSR) is a deceptive intermediate. Structurally simple, it is thermodynamically prone to rapid oxidative degradation. The "paradox" you face is that the high pH required to deprotonate the second hydroxyl group (


) is the exact condition that exponentially accelerates electron transfer to oxygen, leading to quinone formation and polymerization (the "tar" effect).

This guide moves beyond basic stoichiometry to address the kinetic control of impurities.

Module 1: Oxidative Instability (The "Pink/Brown" Solution)

Issue: Reaction solution turns pink, violet, or dark brown within minutes of base addition.

The Mechanism

Resorcinol is an electron-rich phenol. In the presence of strong bases (NaOH), the phenolate anions formed are highly susceptible to One-Electron Oxidation.

  • Initiation: Dissolved

    
     abstracts an electron from the dianion, forming a semiquinone radical .
    
  • Propagation: These radicals couple rapidly to form dimers (biphenyls) and further polymerize into complex, dark-colored conjugated systems (tars).

  • Catalysis: Trace transition metals (specifically

    
    ) act as catalysts, lowering the activation energy for this oxidation.
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Instant Violet Color Iron (

) Contamination
Chelation: Add 0.1% EDTA or Sodium Gluconate to the initial water charge. Equipment: Switch from SS304 to SS316L or Glass-Lined Reactors.
Slow Pink

Brown Shift
Dissolved OxygenSparging:

sparge water for 30 mins before adding resorcinol. Headspace: Maintain positive

pressure (0.1–0.2 bar) throughout.
Dark Tars upon Drying Thermal OxidationTemp Limit: Do not exceed 60°C during drying unless under high vacuum (<10 mbar).
Q&A: The Inerting Protocol

Q: Is "blanketing" the reactor with Nitrogen sufficient? A: No. Blanketing only protects the headspace. Oxygen dissolved in the solvent (water/alcohol) is the primary reactant. You must sparge (bubble gas through the liquid) the solvent for at least 30 minutes prior to introducing Resorcinol. Once the solid is dissolved, you may switch to headspace blanketing to prevent re-absorption.

Module 2: Stoichiometric Control (The "Monosodium" Trap)

Issue: Downstream yield (e.g., Kolbe-Schmitt carboxylation) is low, despite "correct" molar ratios.

The Science

Resorcinol has two distinct dissociation constants:

  • 
     (Easy to remove)
    
  • 
     (Difficult to remove)
    

To achieve >99% disodium salt, the solution pH must be driven significantly above


 (typically pH > 12.5). If you stop at pH 10-11, you generate a mixture of Disodium and Monosodium Resorcinolate . The monosodium salt behaves differently in nucleophilic substitutions, often acting as a chain terminator or unreactive species.
Visualization: The pH-Oxidation Trade-off

pH_Tradeoff cluster_zone Critical Control Zone Resorcinol Resorcinol (Neutral) Mono Monosodium Salt (pH 9-10) Resorcinol->Mono NaOH (1 eq) Di Disodium Salt (pH > 12.5) Mono->Di NaOH (2.05 eq) Oxidation Oxidative Coupling (Impurities) Di->Oxidation High pH + O2

Figure 1: The synthesis requires high pH for salt formation, but this same condition activates the oxidative impurity pathway, necessitating strict oxygen exclusion.

Module 3: Water Management & Isolation

Issue: Product is sticky, hygroscopic, or reverts to starting material.

The Azeotropic Solution

Direct thermal drying of aqueous DSR is risky due to hydrolysis and oxidation. An Azeotropic Drying protocol is superior for isolating high-purity anhydrous salt.

Protocol: The Toluene Azeotrope

  • Synthesis: Perform neutralization in a minimum amount of degassed water.

  • Solvent Swap: Add Toluene (forms azeotrope with water at ~85°C).

  • Distillation: Distill the Toluene/Water azeotrope. Water is removed at a lower temperature than its boiling point, protecting the salt.

  • Precipitation: As water is removed, DSR (insoluble in toluene) precipitates as a fine, white, anhydrous powder.

Q: Can I use Ethanol instead of Water/Toluene? A: Ethanol is risky. While Resorcinol is soluble in ethanol, the Disodium salt is often sparingly soluble, leading to gumming/encrustation on reactor walls. Furthermore, ethanol can participate in side reactions (etherification) at high temperatures/pH.

Master Protocol: The "Anaerobic Standard"

This workflow integrates all impurity-minimizing strategies.

Step-by-Step Methodology
  • System Prep:

    • Glass-lined or Passivated SS316 reactor.

    • Leak check (vacuum hold test).

    • Charge: Degassed Water (DI).

    • Additive: 0.1% Sodium Sulfite (

      
      ) as an oxygen scavenger (Optional but recommended).
      
  • Dissolution (The Acidic Phase):

    • Maintain

      
       sparge.
      
    • Charge Resorcinol solid. Agitate until dissolved.

    • Note: Resorcinol is stable in water at neutral/acidic pH. Do not add base yet.

  • Neutralization (The Critical Phase):

    • Cooling: Set jacket to 10°C. Reaction is exothermic.

    • Addition: Add 50% NaOH solution slowly via dip-tube (sub-surface addition) to minimize splashing and oxygen entrainment.

    • Target: 2.02 – 2.05 Molar Equivalents of NaOH.

    • Control: Maintain internal Temp < 30°C.

  • Isolation (Spray Drying Variant):

    • Feed immediately to Spray Dryer.

    • Inlet Gas: Nitrogen (Closed Loop). Crucial: Do not use air.

    • Outlet Temp: < 90°C.

Workflow Visualization

Synthesis_Workflow Start Start: Reactor Prep (Passivated SS316) Inerting N2 Sparge (Water) + Na2SO3 (Scavenger) Start->Inerting Dissolution Dissolve Resorcinol (pH ~4-6, Stable) Inerting->Dissolution Base_Add Add 50% NaOH (Sub-surface) Temp < 30°C Dissolution->Base_Add Check Check pH > 12.5 Check Color (Clear/Pale) Base_Add->Check Check->Start Fail (Pink/Brown) Drying Spray Dry (N2 Loop) or Azeotropic Distillation Check->Drying Pass Final Anhydrous Disodium Resorcinolate (White Powder) Drying->Final

Figure 2: The "Anaerobic Standard" workflow emphasizes oxygen removal prior to the pH spike.

References

  • Durairaj, R. B. (2005). Resorcinol: Chemistry, Technology and Applications. Springer-Verlag.
  • Ullmann's Encyclopedia of Industrial Chemistry. (2012). Resorcinol.[1][2][3][4][5] Wiley-VCH.

  • RSC Publishing. (2020). Electrochemical oxidation of resorcinol: mechanistic insights. (Mechanistic detail on radical formation at alkaline pH).

  • World Health Organization. (2006).[6] Resorcinol: Concise International Chemical Assessment Document 71. (Data on pKa and physical properties).

  • Google Patents. (1967). Azeotropic Drying Process. US3298109A.[7] (Foundational technique for azeotropic water removal).

Sources

Optimization

Technical Support Center: Catalyst Lifecycle Management in Resorcinol Derivative Synthesis

Introduction In the synthesis of resorcinol derivatives—such as 1,3-cyclohexanedione (dihydroresorcinol) via hydrogenation or 4-alkylresorcinols via Friedel-Crafts alkylation—catalyst integrity is the rate-limiting varia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the synthesis of resorcinol derivatives—such as 1,3-cyclohexanedione (dihydroresorcinol) via hydrogenation or 4-alkylresorcinols via Friedel-Crafts alkylation—catalyst integrity is the rate-limiting variable. Phenolic substrates are notoriously difficult; they possess high adsorption enthalpies that can lead to rapid fouling (coking) and are often derived from processes that leave trace poisons (sulfur, halides) lethal to transition metals.

This guide moves beyond basic textbook definitions to address the causality of failure in the plant and lab. It is designed to help you distinguish between intrinsic deactivation (poisoning/sintering) and extrinsic limitations (mass transfer/hydrogen starvation).

Part 1: Diagnostic Workflow

Before altering reaction parameters, use this logic tree to isolate the failure mode. Most "poisoning" events are actually mass-transfer limitations or competitive adsorption issues.

TroubleshootingLogic Start Symptom: Reaction Stalled or Slow CheckH2 Check H2 Uptake Rate (Mass Transfer vs. Kinetic) Start->CheckH2 LinearRate Linear Uptake then Sudden Stop CheckH2->LinearRate Mass Transfer Limited ExpDecay Exponential Decay from Start CheckH2->ExpDecay Kinetic/Catalyst Limited TestWash Action: Solvent Wash Catalyst LinearRate->TestWash TestSpike Action: Spike with Fresh Catalyst ExpDecay->TestSpike PoisonCheck Suspect Feedstock Poisoning (Sulfur/Halides) Conclusion1 Diagnosis: Irreversible Poisoning (Check Feed Purity) PoisonCheck->Conclusion1 FoulingCheck Suspect Surface Fouling (Polymer/Coke) Conclusion2 Diagnosis: Pore Blocking/Fouling (Check Oligomers) FoulingCheck->Conclusion2 Result1 Reaction Restarts TestSpike->Result1 Result2 No Change TestSpike->Result2 TestWash->Result1 Result1->PoisonCheck Result1->FoulingCheck Conclusion3 Diagnosis: Product Inhibition (Competitive Adsorption) Result2->Conclusion3

Figure 1: Diagnostic decision tree for distinguishing between mass transfer limitations, irreversible poisoning, and reversible fouling in hydrogenation reactions.

Part 2: Critical Troubleshooting (Q&A)

Scenario A: The "50% Wall"

Q: My hydrogenation of resorcinol to dihydroresorcinol using Pd/C stopped exactly at 50% conversion. Adding more catalyst didn't help. Is this poisoning?

A: Unlikely. This is a classic symptom of Thermodynamic Equilibrium or Product Inhibition , not poisoning.

  • The Science: Resorcinol hydrogenation is reversible. If hydrogen pressure is too low or temperature too high, the equilibrium shifts back toward the aromatic starting material. Furthermore, the product (1,3-cyclohexanedione) exists in enol forms that can strongly adsorb to the Pd surface, competing with the reactant.

  • The Fix:

    • Increase H2 Pressure: Shift equilibrium toward the product.

    • Add a Base Promoter: Small amounts of NaOH or KOH can solubilize the acidic product (dihydroresorcinol pKa ~5.2), desorbing it from the catalyst surface and freeing up active sites [1].

    • Check Solvent: Switch to an aqueous alkaline solution to keep the product in the aqueous phase and the catalyst surface clean.

Scenario B: Loss of Selectivity

Q: We usually get >95% selectivity for the partial hydrogenation product. Suddenly, we are seeing 1,3-cyclohexanediol (over-reduction). Did the catalyst change?

A: This often indicates a change in the catalyst's surface electronics , possibly due to loss of a selective poison.

  • The Science: Highly active, unpoisoned Pd/C is often too active, reducing the ketone carbonyls as well as the ring. Many commercial "selective" catalysts are intentionally doped (poisoned) with sulfur or lead (e.g., Lindlar) to dampen activity. If you switched catalyst vendors or lots, you might have received a "cleaner" catalyst that lacks these moderating impurities [2].

  • The Fix:

    • Selectivity Modifiers: Intentionally add trace amounts of diphenylsulfide or quinoline. These species bind to the most active "kink" sites on the metal, leaving only the terrace sites available for the desired reaction [3].

    • Lower Temperature: Over-hydrogenation has a higher activation energy; lowering the temperature (e.g., from 50°C to 30°C) kinetically favors the easier ring hydrogenation over the carbonyl reduction.

Scenario C: Zeolite Coking in Alkylation

Q: During the Friedel-Crafts alkylation of resorcinol with isobutylene using H-Beta zeolite, conversion drops to zero after 2 hours. The catalyst turns black.

A: This is Pore-Mouth Poisoning caused by oligomerization (Fouling).

  • The Science: Resorcinol is highly reactive. In the presence of strong acid sites, it can polymerize with the alkylating agent to form heavy "tars" or coke. These large molecules form at the pore entrances of the zeolite, physically blocking access to the internal active sites [4].

  • The Fix:

    • Solvent Dilution: Operate in a solvent (e.g., nitrobenzene or sulfolane) to dilute the reactants and wash precursors out of the pores before they polymerize.

    • Increase Temperature: Paradoxically, slightly higher temperatures can sometimes reduce fouling by increasing the desorption rate of products, preventing them from lingering and polymerizing [5].

    • Regeneration: The black color confirms carbonaceous deposits. Calcination (burning in air at 500°C) is required to restore activity.

Part 3: The Poison Profile

Understanding the specific chemical nature of the poison is required for prevention.

Poison ClassSourceMechanismReversibilityRemediation
Sulfur (S) Resorcinol synthesis (sulfonation route); Solvents (DMSO traces).Chemisorption: Forms strong Metal-S bonds, physically blocking active sites and altering electronic density.Irreversible (under reaction conditions).Feedstock Polishing: Treat resorcinol with Raney Ni or activated carbon before the main reaction.
Halides (Cl, Br) Acid chlorides; HCl from previous steps.Competitive Adsorption: Halides adsorb strongly, preventing H2 activation. Promotes metal sintering (Ostwald ripening).Reversible (Washing).Alkaline Wash: Wash catalyst with dilute NaOH to displace halides. Switch to halide-free precursors.
Phenolic Tars (Coke) Side reactions; Polymerization of resorcinol.Physical Blocking: "Gums" coat the catalyst surface and plug pores (Zeolites/Carbon support).Reversible (Oxidation).Filtration: Hot filtration of the catalyst. Regeneration: Oxidative burn-off (Calcination).
Water Solvents; Wet feed.Site Inhibition (Zeolites): Water clusters on acid sites, lowering acid strength.Reversible (Drying).Drying: Pre-dry feedstock and catalyst. Use molecular sieves in the reactor loop.

Part 4: Experimental Protocols

SOP 1: Feedstock Purity "Crash Test"

Use this protocol to validate a new batch of resorcinol before committing to a full-scale run.

  • Baseline: Establish a standard hydrogenation curve using "Gold Standard" (highly purified) resorcinol and your standard catalyst. Record the Initial Turnover Frequency (TOF) .

  • Test: Dissolve 10g of the new resorcinol batch in the standard solvent.

  • Reaction: Run the hydrogenation at standard conditions (e.g., 50°C, 5 bar H2) for 30 minutes.

  • Comparison:

    • If TOF is <90% of Baseline: Reject Batch (Contains inhibitors).

    • If TOF is >90% but conversion plateaus early: Suspect Fouling Agents .

  • Spike Test: If the reaction is slow, inject a known standard of the catalyst poison (e.g., 10 ppm thiophene) into a running baseline reaction. If the profile matches your problem batch, you have identified the contaminant class.

SOP 2: Catalyst Regeneration (Pd/C)

Do not attempt to regenerate Pd/C poisoned by sulfur. It is rarely cost-effective. However, for coking/fouling:

  • Solvent Wash: Filter the catalyst and wash with the reaction solvent (hot) to remove soluble oligomers.

  • Polar Wash: Wash with Ethanol/Water (50:50) to remove polar adsorbates.

  • Drying: Vacuum dry at 60°C.

  • Re-activation: Reduce under H2 flow (1 bar) at 100°C for 1 hour before reuse.

    • Warning: Do not exceed 150°C for wet Pd/C catalysts due to sintering risks and safety hazards (ignition).

References

  • Mechanism of Resorcinol Hydrogenation: Thompson, R. B. (1948). "Dihydroresorcinol."[1][2] Organic Syntheses, 27, 21. Link

  • Pd/C Poisoning & Selectivity: Mori, A., et al. (2006).[3] "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide." Organic Letters, 8(15), 3279–3281. Link

  • Selective Poisoning: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Zeolite Deactivation: Guisnet, M., & Magnoux, P. (2001). "Organic chemistry of coke formation." Applied Catalysis A: General, 212(1-2), 83-96. Link

  • Alkylation Catalysis: Hoefnagel, A. J., & van Bekkum, H. (1993). "Direct alkylation of resorcinol with tert-butyl alcohol catalyzed by zeolite H-beta." Applied Catalysis A: General, 97(1), 87-102. Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of resorcinol and hydroquinone reactivity

Executive Summary While Resorcinol (1,3-benzenediol) and Hydroquinone (1,4-benzenediol) share the same molecular formula ( ), their reactivity profiles are diametrically opposed due to the meta vs. para substitution patt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While Resorcinol (1,3-benzenediol) and Hydroquinone (1,4-benzenediol) share the same molecular formula (


), their reactivity profiles are diametrically opposed due to the meta vs. para substitution patterns.[1] This structural isomerism dictates a fundamental divergence: Hydroquinone  functions primarily as a reversible redox agent (forming quinones), while Resorcinol  acts as a super-activated nucleophile in electrophilic aromatic substitutions (EAS) with high oxidative stability.

This guide analyzes these mechanistic differences to support decision-making in drug design, polymer synthesis, and dermatological applications.

Electronic & Structural Fundamentals

The core differentiator lies in the electronic coupling of the hydroxyl groups to the aromatic ring.

FeatureResorcinol (1,3-isomer)Hydroquinone (1,4-isomer)
Structure Meta-substitutionPara-substitution
Electronic Effect Cooperative Activation: C4 and C6 positions are ortho to one -OH and para to the other. Both groups push electron density to the same carbons.Competitive/Distributive: Positions are ortho to one -OH but meta to the other. No single carbon receives reinforced resonance donation.
Redox Behavior Irreversible: Cannot form a stable quinone without disrupting aromaticity or forming high-energy bicyclic intermediates.Reversible: Easily oxidizes to 1,4-benzoquinone (para-quinone) via a semiquinone radical.
Acidity (pKa1) 9.32 (More Acidic)9.91 (Less Acidic)
Dipole Moment ~1.4 D0 D (Symmetrical)
The "Quantum Interference" of Resorcinol

In molecular wire studies, Hydroquinone exhibits high conductance due to direct conjugation across the ring. Resorcinol displays "Quantum Interference" (QI), where the meta pathway causes destructive interference of electron wavefunctions, significantly lowering single-molecule conductance.[2] This explains Resorcinol's resistance to simple electron-transfer oxidation compared to Hydroquinone.

Reactivity Profiles: The Divergence

Redox Potential & Oxidation

This is the most critical screening parameter for drug stability.

  • Hydroquinone: Exhibits a low oxidation potential (

    
     vs. Ag/AgCl). It acts as a radical scavenger by donating H-atoms to form the stable semiquinone radical, eventually becoming benzoquinone.
    
  • Resorcinol: Exhibits a high oxidation potential (

    
     vs. Ag/AgCl).[3] Because it cannot form a stable quinone, oxidation forces the molecule into radical polymerization or ring degradation.
    

Implication: Hydroquinone is an antioxidant that is consumed; Resorcinol is a stable scaffold that resists oxidative degradation until forced.

Electrophilic Aromatic Substitution (EAS)

Resorcinol is significantly more reactive toward electrophiles than Hydroquinone due to the synergistic directing effect .

  • Resorcinol: The C4 position is "super-activated." Reactions like the Pechmann condensation (coumarin synthesis) or Vilsmeier-Haack formylation proceed rapidly at C4.

  • Hydroquinone: Reactivity is lower because the directing effects do not reinforce a single position. Furthermore, electrophiles often act as oxidants, converting Hydroquinone to Quinone rather than substituting the ring.

ReactivityDivergence Start Dihydroxybenzene Isomer HQ Hydroquinone (Para) Start->HQ RC Resorcinol (Meta) Start->RC Oxidation Oxidative Stress / Potential HQ->Oxidation Low Potential (~160mV) Electrophile Electrophile (E+) HQ->Electrophile RC->Oxidation High Potential (~660mV) RC->Electrophile Quinone 1,4-Benzoquinone (Stable, Reversible) Oxidation->Quinone -2e-, -2H+ Polymer Radical Polymerization (Fouling, Irreversible) Oxidation->Polymer Radical Coupling Subst_HQ Slow Substitution (Competition with Oxidation) Electrophile->Subst_HQ Subst_RC Rapid Substitution at C4 (Cooperative Activation) Electrophile->Subst_RC Synergistic Effect

Figure 1: Mechanistic divergence showing Hydroquinone's predisposition for redox cycling versus Resorcinol's high susceptibility to electrophilic substitution.

Biological Application: Tyrosinase Inhibition

For researchers in dermatology and hyperpigmentation, the distinction is vital.[4]

  • Hydroquinone (Substrate/Cytotoxin): HQ acts primarily as an alternative substrate for Tyrosinase. It is hydroxylated to form toxic quinone species that cause melanocyte death (cytotoxicity). This poses safety risks (ochronosis).

  • Resorcinol Derivatives (True Inhibitors): While parent resorcinol is weak, 4-substituted resorcinols (e.g., 4-n-butylresorcinol, Thiamidol) are potent competitive inhibitors. They bind to the binuclear copper active site of Tyrosinase but are resistant to enzymatic oxidation, effectively blocking the enzyme without generating toxic byproducts.

Experimental Protocols

Protocol A: Electrochemical Differentiation (Cyclic Voltammetry)

Purpose: To quantify redox stability and distinguish isomers based on oxidation potential.

Reagents:

  • Phosphate Buffer Saline (PBS), pH 7.0 (0.1 M)

  • Analyte (Resorcinol or Hydroquinone) at 1 mM

  • Working Electrode: Glassy Carbon

  • Reference Electrode: Ag/AgCl (3M KCl)

Method:

  • Preparation: Polish the glassy carbon electrode with 0.05 µm alumina slurry; sonicate in ethanol/water.

  • Setup: Degas the 10 mL electrolyte solution with

    
     for 10 minutes. Add analyte to reach 1 mM.
    
  • Scan: Perform cyclic voltammetry from -0.2 V to +1.0 V at a scan rate of 50 mV/s.

  • Analysis:

    • Hydroquinone: Look for a reversible pair.[5] Anodic peak (

      
      ) 
      
      
      
      160-200 mV; Cathodic peak (
      
      
      ) present on the return scan.
    • Resorcinol: Look for a single, irreversible anodic peak at high potential (

      
       650-700 mV). No return cathodic peak will be observed (product polymerizes/diffuses away).
      
Protocol B: The Fluorescein Fusion Test (EAS Validation)

Purpose: To demonstrate the specific "super-activation" of Resorcinol's C4/C6 positions, which Hydroquinone lacks.

Reagents:

  • Phthalic Anhydride (1 g)

  • Concentrated Sulfuric Acid (

    
    , 3-4 drops)
    
  • Sodium Hydroxide (NaOH, 1 M)

  • Analyte (Resorcinol or Hydroquinone, 0.5 g)

Method:

  • Fusion: In a dry test tube, mix 0.5 g of the analyte with 1 g of phthalic anhydride.

  • Catalysis: Add 3 drops of conc.

    
    . Heat gently over a Bunsen flame until the mixture melts and turns dark red (approx. 1-2 mins).
    
  • Dilution: Cool the melt. Add 10 mL of water and neutralize with excess NaOH solution.

  • Observation:

    • Resorcinol: Produces intense green fluorescence (formation of Fluorescein). The dual -OH groups at meta positions facilitate the double condensation required to close the xanthene ring.

    • Hydroquinone: Produces Quinizarin (alizarin derivative) only under harsher conditions or turns purple/black without fluorescence. It cannot form the xanthene structure due to steric/positional incompatibility.

Workflow Input Unknown Dihydroxybenzene Sample Step1 Cyclic Voltammetry (pH 7.0) Input->Step1 Decision1 Reversible Peak at ~0.2 V? Step1->Decision1 ResultHQ Identify: HYDROQUINONE (Redox Active) Decision1->ResultHQ Yes Step2 Phthalic Anhydride Fusion Decision1->Step2 No (Irrev peak >0.6V) Decision2 Green Fluorescence with NaOH? Step2->Decision2 ResultRC Identify: RESORCINOL (EAS Active) Decision2->ResultRC Yes ResultOther Identify: Other/Degraded Decision2->ResultOther No

Figure 2: Analytical decision tree for distinguishing Resorcinol and Hydroquinone based on redox reversibility and chemical reactivity.

References

  • NIST Chemistry WebBook. Hydroquinone & Resorcinol Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

  • Ghodsi, F. et al. (2019). Voltammetric determination of hydroquinone, catechol, and resorcinol.[3] Microchimica Acta. Available at: [Link]

  • Mann, T. et al. (2018). Inhibition of Human Tyrosinase Requires Molecular Motifs Distinct From Mushroom Tyrosinase. Journal of Investigative Dermatology. Available at: [Link]

  • Ngamchuea, K. et al. (2020). Electrochemical oxidation of resorcinol: mechanistic insights from experimental and computational studies.[6] RSC Advances. Available at: [Link]

  • Pillaiyar, T. et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Comparative

Technical Guide: Structural Validation of Synthesized Disodium Resorcinolate

Executive Summary: The Validation Challenge Disodium Resorcinolate (DSR) is a critical nucleophilic intermediate often generated in situ or isolated for polymerization and coupling reactions. Unlike its parent compound,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

Disodium Resorcinolate (DSR) is a critical nucleophilic intermediate often generated in situ or isolated for polymerization and coupling reactions. Unlike its parent compound, resorcinol, DSR presents unique validation challenges due to its extreme hygroscopicity and susceptibility to oxidation (forming quinones).

A common failure mode in synthesis is the partial deprotonation (yielding monosodium resorcinolate) or rapid hydration, which alters stoichiometric precision in subsequent steps. This guide abandons generic characterization templates in favor of a comparative, multi-modal validation strategy designed to confirm three critical attributes:

  • Complete Deprotonation (Disodium vs. Monosodium vs. Neutral).

  • Structural Integrity (Absence of oxidation).

  • Compositional Purity (Solvent/Water content).

Comparative Analytical Matrix

The following matrix outlines the strengths and limitations of available validation methods for DSR.

MethodTarget AttributeSensitivityCritical Limitation

H NMR (D

O)
Structure & DeprotonationHighProton exchange obscures O-H signals; requires inert handling.
FTIR (ATR) Functional Group TransformationMediumSurface hydration can mask the absence of O-H stretch.
Acidimetric Titration Stoichiometry (Na:Resorcinol)HighNon-specific; detects any base (e.g., residual NaOH/NaOEt).
TGA Solvation/Hydration StateHighDestructive; requires precise ramp rates to distinguish H

O from decomposition.

Primary Validation Protocol: Nuclear Magnetic Resonance ( H NMR)

NMR is the "Gold Standard" for structural validation, but for DSR, solvent choice dictates the utility of the data.

The Mechanistic Insight (Causality)

Deprotonation of resorcinol (


, 

) creates two phenoxide anions. The increased electron density on the oxygen atoms is donated into the aromatic ring via resonance. This causes a shielding effect , shifting the aromatic protons upfield (lower ppm) compared to the neutral parent compound.
Experimental Protocol

Reagents: D


O (99.9% D) or DMSO-

(anhydrous).[1] Control: Run a sample of pure Resorcinol (Neutral) immediately prior to the salt.
  • Sample Prep: Prepare 10 mg of DSR in a glovebox under N

    
     atmosphere.
    
  • Solvent Addition: Add 0.6 mL D

    
    O. Cap the tube immediately to prevent atmospheric CO
    
    
    
    absorption (which reforms phenol/carbonate).
  • Acquisition: Standard proton parameters (16 scans).

Data Interpretation (Self-Validating System)

Compare the shifts (


) of the salt against the neutral control.
Proton PositionNeutral Resorcinol (

ppm, D

O)
Disodium Resorcinolate (

ppm, D

O)
Validation Criteria
H-2 (Triplet) ~7.20< 6.90 Significant upfield shift indicates effective shielding (anionic character).[1]
H-4,6 (Multiplet) ~6.55< 6.30 Upfield shift confirms electron density increase at ortho/para positions.
H-5 (Triplet) ~6.50< 6.25
O-H N/A (Exchanged)Absent If using DMSO-

, the Neutral OH (~9.2 ppm) must be completely absent .

Critical Check: If you observe peak broadening or shifts intermediate between the neutral and salt forms, your sample has likely undergone rapid proton exchange with moisture, indicating incomplete isolation or hydration.

Secondary Validation: FTIR (Solid State)

FTIR provides a rapid "Go/No-Go" decision on the dry solid.

The Mechanistic Insight

The conversion of C-OH to C-O


 Na

removes the O-H bond and alters the bond order of the carbon-oxygen bond.
  • Neutral Resorcinol: Strong, broad O-H stretch (

    
    ).[2]
    
  • Disodium Salt: Absence of O-H stretch. Shift in C-O stretching frequency due to increased double-bond character from resonance.

Experimental Protocol
  • Use an ATR (Attenuated Total Reflectance) accessory.

  • Background: Collect background in air.

  • Sample: Place DSR powder on the crystal. Work quickly (hygroscopic!).

  • Scan: 4000–600

    
    .
    
Validation Criteria
  • Pass: Flat baseline >3000

    
     (No broad OH). Distinct shift of the C-O band (typically shifting from ~1220 
    
    
    
    in phenol to ~1260–1280
    
    
    in phenolate).
  • Fail: Appearance of broad hump at 3400

    
     (Hydration/Hydrolysis).
    

Quantitative Purity: Acidimetric Back-Titration

To validate the stoichiometry (ensure you have the di-sodium and not mono-sodium salt), use back-titration. Direct titration is difficult due to the weak basicity of the phenolate.

Protocol
  • Dissolution: Dissolve exactly 100 mg of synthesized DSR in 20.0 mL of 0.1 N HCl (Standardized).

    • Mechanism:[3][4][5]

      
      .
      
  • Titration: Titrate the excess acid with 0.1 N NaOH using Phenolphthalein indicator.

  • Calculation:

    
    
    
    
    
    • 
      .
      
  • Acceptance: Experimental Moles Na must be within

    
     of Theoretical.
    

Experimental Workflow Diagram

The following diagram visualizes the decision logic for validating the synthesized product.

DSR_Validation Start Crude Disodium Resorcinolate Isolation Isolation (Inert Atmosphere) Start->Isolation Split Sample Splitting Isolation->Split Method_NMR Method A: 1H NMR (D2O) (Structural Check) Split->Method_NMR Method_FTIR Method B: FTIR (ATR) (Functional Group Check) Split->Method_FTIR Method_Titr Method C: Back-Titration (Stoichiometry Check) Split->Method_Titr Decision_NMR Aromatic Upfield Shift? No OH Peak? Method_NMR->Decision_NMR Decision_FTIR Absence of 3400 cm-1 Broad Peak? Method_FTIR->Decision_FTIR Decision_Titr Na:Resorcinol Ratio = 2.0 ± 0.05? Method_Titr->Decision_Titr Fail_State FAIL: Reprocess (Recrystallize/Dry) Decision_NMR->Fail_State No (Shift mismatch) Pass_State PASS: Validated DSR Decision_NMR->Pass_State Yes Decision_FTIR->Fail_State No (Hydrated) Decision_FTIR->Pass_State Yes Decision_Titr->Fail_State No (Monosodium/Impure) Decision_Titr->Pass_State Yes

Caption: Orthogonal validation workflow ensuring structure, dryness, and stoichiometry before downstream application.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (General reference for Phenol vs. Phenolate spectral shifts).

  • Doc Brown's Chemistry. (n.d.). Infrared Spectrum of Phenol. Retrieved January 28, 2026, from [Link]

  • LibreTexts. (2022). Quantitative Analysis Using Titration. Retrieved January 28, 2026, from [Link]

Sources

Validation

comparison of different methods for benzene sulfonation

Executive Summary Benzene sulfonation is a cornerstone electrophilic aromatic substitution (EAS) reaction, critical for synthesizing detergents, dye intermediates, and pharmaceutical precursors (e.g., sulfa drugs). Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzene sulfonation is a cornerstone electrophilic aromatic substitution (EAS) reaction, critical for synthesizing detergents, dye intermediates, and pharmaceutical precursors (e.g., sulfa drugs). Unlike nitration or halogenation, sulfonation is reversible , creating a unique thermodynamic challenge: the accumulation of water byproduct inhibits the reaction.

This guide compares three distinct methodologies:

  • Thermodynamic Baseline: Concentrated Sulfuric Acid (

    
    ) – Requires water removal.
    
  • Kinetic Aggression: Oleum / Sulfur Trioxide (

    
    ) – High speed, high viscosity risks.
    
  • Modern Precision: Ionic Liquids / Solid Acids – Green chemistry, high selectivity.

Quick Selection Matrix
FeatureConc.

Oleum /

Ionic Liquids ([bmim][

])
Primary Driver Cost-efficiencyThroughput / SpeedSustainability / Purity
Key Challenge Water removal (Equilibrium)Heat management / ViscosityCatalyst cost / Recycling
Atom Economy Low (Excess acid required)HighVery High (Recyclable media)
Typical Yield 80-90% (w/ Dean-Stark)>95%>98%

Mechanistic Foundation: The Electrophile & The Sigma Complex

To optimize this reaction, one must understand the active species. In all methods, the effective electrophile is sulfur trioxide (


)  or its protonated conjugate.[1]
The Mechanism[2][3][4][5][6][7][8]
  • Generation:

    
    
    
  • Attack: Benzene

    
    -electrons attack 
    
    
    
    , breaking aromaticity to form the Arenium Ion (Sigma Complex) .
  • Restoration: A base (

    
    ) removes the proton, restoring aromaticity.
    

Note: The reversibility is driven by desulfonation in the presence of hot dilute acid (high water concentration).[1]

BenzeneSulfonation Reagents Reagents (Benzene + H2SO4/SO3) Electrophile Active Electrophile (SO3 or HSO3+) Reagents->Electrophile Autoprotolysis / Dissociation SigmaComplex Sigma Complex (Arenium Ion) Electrophile->SigmaComplex Slow Step (RDS) Pi-Electron Attack Product Benzenesulfonic Acid + H3O+ SigmaComplex->Product Fast Step Deprotonation Product->SigmaComplex Reversible (Desulfonation) if H2O accumulates

Figure 1: Mechanistic pathway highlighting the critical reversible step driven by water accumulation.

Comparative Analysis of Methodologies

Method A: Concentrated Sulfuric Acid (The Baseline)

This is the classic laboratory method. Because the reaction generates water, the concentration of the active electrophile (


) drops as the reaction proceeds.
  • The Problem: The reaction stops at ~66% conversion if water is not removed because the acid becomes too dilute (below ~78% concentration, sulfonation ceases).

  • The Fix: Use of a Dean-Stark trap with an azeotropic solvent (e.g., cyclohexane or excess benzene) to physically remove water, driving the equilibrium to the right (Le Chatelier’s Principle).

Method B: Oleum / Liquid (Industrial Standard)

Fuming sulfuric acid (Oleum) contains free


.[1] This eliminates the water-equilibrium issue initially because the free 

reacts directly with benzene without producing water as a primary byproduct.
  • Advantage: Rapid kinetics; no need for azeotropic distillation.

  • Risk: "Pyrosulfonic acid" formation and sulfone byproducts (diphenyl sulfone). The reaction mass becomes extremely viscous, complicating heat transfer in batch reactors.

Method C: Ionic Liquids (The Green Frontier)

Recent advancements utilize Brønsted acidic ionic liquids like 1-ethyl-3-methylimidazolium hydrogen sulfate ([emim][


]) .
  • Mechanism: The ionic liquid acts as both solvent and catalyst.

  • Performance: Data indicates yields of 99% at mild temperatures (80°C) without volatile organic solvents [1]. The product can be extracted, and the ionic liquid recycled.

Performance Data Summary
MetricMethod A: Conc.

Method B: Oleum (20%)Method C: Ionic Liquid ([emim][

])
Reaction Temp 160–180°C (Reflux)25–60°C80°C
Time 4–10 Hours< 1 Hour1–4 Hours
Yield 85–90%95–98%99%
Selectivity High (Mono)Mod (Risk of Sulfones)Very High
Waste (E-Factor) High (Spent Acid)MediumLow (Recyclable)
Safety Profile ModerateLow (Fuming/Corrosive)High (Non-volatile)

Detailed Experimental Protocols

Protocol 1: Azeotropic Sulfonation (Laboratory Scale)

Best for: Low-cost synthesis where time is not critical.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge: Add Benzene (0.5 mol, 39 g) and Conc. Sulfuric Acid (0.6 mol, 60 g) .

  • Solvent: Add 20 mL of cyclohexane (azeotropic agent).

  • Reaction: Heat the mixture to reflux (oil bath ~100-110°C).

    • Observation: Water will collect in the trap. The reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Isolation: Cool to room temperature. Pour the mixture into ice water. The benzenesulfonic acid is soluble; neutralize with Sodium Carbonate to isolate as the sodium salt if desired.

Protocol 2: Ionic Liquid Catalysis (Green/High Purity)

Best for: High-value applications requiring minimal purification.

  • Setup: 50 mL RBF with moisture guard tube.

  • Charge: Add [emim][

    
    ] (2.5 mmol)  and Benzene (5.0 mmol) .
    
  • Reaction: Heat to 80°C with vigorous stirring for 4 hours.

    • Note: The biphasic system ensures easy separation.

  • Workup: Cool the mixture. Extract the organic phase with diethyl ether (to remove unreacted benzene, though conversion is near quantitative).

  • Recycling: The remaining ionic liquid phase is dried under vacuum (100°C, 2 mmHg) to remove water produced. It is then ready for the next cycle.

Workflow Decision Diagram

WorkflowSelection Start Start: Select Method ScaleQ Is this Industrial Scale (>100kg)? Start->ScaleQ GreenQ Is Green Chemistry/Recycling Critical? ScaleQ->GreenQ No MethodB Method B: Oleum/SO3 (Continuous Reactor) ScaleQ->MethodB Yes MethodC Method C: Ionic Liquids (Batch/Recycle) GreenQ->MethodC Yes MethodA Method A: H2SO4 + Dean-Stark (Standard Lab Batch) GreenQ->MethodA No

Figure 2: Decision tree for selecting the optimal sulfonation methodology based on scale and environmental constraints.

Troubleshooting & Critical Parameters

The "Stopping Problem" (Sulfone Formation)

In Method B (Oleum), excess


 can attack the newly formed benzenesulfonic acid to form diphenyl sulfone .
  • Correction: Maintain strict stoichiometry (1.05 eq of

    
    ) and keep temperatures below 60°C during addition.
    
Viscosity Management

As the reaction proceeds, the mixture becomes highly viscous (especially in Oleum methods), leading to hot spots and charring.

  • Correction: High-torque mechanical stirring is required. In industrial settings, Falling Film Reactors are used to manage heat and viscosity simultaneously [2].

Desulfonation (Reversibility)

If the yield is lower than expected in Method A, moisture ingress is likely the culprit.

  • Correction: Ensure the Dean-Stark trap is functioning and reagents are dry. Remember: Heating benzenesulfonic acid with dilute acid effectively hydrolyzes it back to benzene.

References

  • Haines, G. R., et al. (2018). "Aromatic sulfonation reactions in ionic liquids." Tetrahedron Letters. (Referencing Patent EP1324982B1 which details the [emim][HSO4] protocol).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Standard text for EAS mechanism and reversibility).
  • Lioy, E. (2025). "Synthesis of linear alkyl benzene sulfonic acid by gas–liquid sulfonation...". AIP Publishing. (Details on industrial gas-liquid sulfonation kinetics).

  • Clark, J. (2020).[2] "The Sulfonation of Benzene." Chemguide. (Mechanistic verification).

Sources

Comparative

Comparative Guide: Disodium Resorcinolate vs. Monosodium Resorcinolate

[1] Executive Summary In the synthesis of resorcinol derivatives—crucial for pharmaceuticals, agrochemicals, and high-performance polymers—the choice between monosodium resorcinolate (NaHC₆H₄O₂) and disodium resorcinolat...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the synthesis of resorcinol derivatives—crucial for pharmaceuticals, agrochemicals, and high-performance polymers—the choice between monosodium resorcinolate (NaHC₆H₄O₂) and disodium resorcinolate (Na₂C₆H₄O₂) is a determinant of yield, regioselectivity, and impurity profiles.

This guide analyzes the thermodynamic and kinetic distinctions between these two salt forms. While the disodium salt offers superior nucleophilicity for exhaustive alkylation or carboxylation, it suffers from poor solubility in organic media and high susceptibility to C-alkylation (ambident reactivity).[1] Conversely, the monosodium salt , though less reactive, provides a pathway for desymmetrization, allowing for the selective synthesis of mono-ethers and specific ortho-substituted derivatives.

Thermodynamic & Structural Basis

The reactivity difference is rooted in the acid-dissociation constants of resorcinol. Unlike simple phenol, resorcinol possesses two acidic protons with distinct pKa values.[1]

pKa-Driven Species Distribution

Controlling the stoichiometry of the base (NaOH) allows for the selective generation of the desired anionic species.

  • pKa₁ (9.30): Formation of the mono-anion.[1]

  • pKa₂ (11.06): Formation of the di-anion.[1]

Implication: To generate the monosodium salt exclusively, pH must be maintained between 9.5 and 10.5, or exactly 1.0 equivalent of base must be used. Exceeding this rapidly generates the dianion due to the relatively small


 (~1.76 units).[1]
Visualization: Species Equilibrium

The following diagram illustrates the stepwise deprotonation and the resulting nucleophilic species.

Resorcinol_Equilibrium Resorcinol Resorcinol (Neutral) Mono Monosodium Resorcinolate (Mono-anion) Nucleophilicity: Moderate Resorcinol->Mono + 1 eq NaOH pKa₁ ≈ 9.30 Mono->Resorcinol + H+ Di Disodium Resorcinolate (Di-anion) Nucleophilicity: High Basicity: High Mono->Di + 1 eq NaOH pKa₂ ≈ 11.06 Di->Mono + H+

Figure 1: Stepwise deprotonation of resorcinol. The narrow pKa window requires precise stoichiometric control to isolate the mono-species.

Reaction Performance Comparison

O-Alkylation (Ether Synthesis)

This is the most common application.[1] The goal is often to desymmetrize the molecule (create a mono-ether) or fully protect it (di-ether).[1]

FeatureMonosodium ResorcinolateDisodium Resorcinolate
Stoichiometry 1:1 (Resorcinol:Base)1:2 (Resorcinol:Base)
Primary Product Mono-ether (3-alkoxyphenol)Di-ether (1,3-dialkoxybenzene)
Side Reactions Formation of di-ether (if over-alkylated)C-alkylation (due to high electron density)
Solvent Compatibility Soluble in alcohols, water; poor in non-polarInsoluble in most organics; requires water or PTC
Selectivity Mechanism Statistical & ElectronicExhaustive Nucleophilic Attack

Critical Insight: When targeting the mono-ether using the monosodium salt, the yield is often statistically limited to ~50-60% because the remaining -OH group on the product is still acidic. However, using the disodium salt for mono-ether synthesis is detrimental; the highly reactive dianion rapidly undergoes double alkylation.

The Kolbe-Schmitt Reaction (Carboxylation)

In the synthesis of salicylic acid derivatives (e.g., β-resorcylic acid), the nature of the salt directs regioselectivity.

  • Disodium Salt (Traditional): When dry disodium resorcinolate reacts with CO₂ at high pressure/temperature, the coordination of Na⁺ between the two oxygens and the incoming CO₂ is less organized than in the mono-salt, often requiring harsher conditions.

  • Monosodium Salt: The remaining proton can participate in hydrogen bonding, potentially stabilizing the transition state. However, industrial protocols typically drive the reaction with the disodium salt to ensure full conversion to the carboxylate.

C-Alkylation vs. O-Alkylation (Ambident Reactivity)

The disodium salt is a classic ambident nucleophile.[1]

  • O-Alkylation: Favored in polar aprotic solvents (DMF, DMSO) where the cation is solvated, leaving the "naked" oxygen anion free to attack.

  • C-Alkylation: Favored in protic solvents or non-polar solvents where the cation (Na⁺) remains tight to the oxygen, shielding it. The high electron density on the ring (from two O⁻ donors) activates the Carbon-2, Carbon-4, and Carbon-6 positions.

Experimental Protocols

Protocol A: Selective Synthesis of Resorcinol Mono-Ethers (Monosodium Route)

Objective: Maximize mono-alkylation while suppressing di-alkylation.

  • Stoichiometry: Dissolve Resorcinol (1.0 eq) in a polar solvent (e.g., Ethanol or DMF).

  • Base Addition: Add Sodium Ethoxide (EtONa) or NaOH (1.0 eq) dropwise.[1] Crucial: Do not use excess base.

  • Reflux: Heat to 60°C.

  • Alkylation: Add Alkyl Halide (0.9 eq) slowly over 1 hour. Using a slight deficit of the alkylating agent prevents over-alkylation of the highly reactive product.

  • Workup: Acidify to pH 4 to quench any di-anions. Extract with ethyl acetate.[1]

  • Purification: Fractional distillation is required to separate the mono-ether (b.p.[1] lower) from the di-ether and unreacted resorcinol.[1]

Protocol B: Generation of Anhydrous Disodium Resorcinolate (for Kolbe-Schmitt)

Objective: Prepare a dry, highly reactive salt for carboxylation.[1]

  • Dissolution: Dissolve Resorcinol in a minimum amount of water.

  • Salt Formation: Add 50% w/w NaOH solution (2.05 eq).[1] A slight excess ensures complete deprotonation.[1]

  • Azeotropic Drying: Add toluene or xylene to the aqueous mixture.

  • Dehydration: Heat to reflux with a Dean-Stark trap. Remove water until the theoretical amount is collected. The disodium salt will precipitate as a white/off-white solid.

  • Reaction: The resulting slurry is ready for CO₂ injection (typically 100°C, 5-10 atm).

Mechanistic Workflow: Alkylation Pathways

The following diagram depicts the competing pathways when reacting these salts with an alkyl halide (R-X).

Alkylation_Pathways MonoSalt Monosodium Salt (Mono-anion) MonoEther Mono-Ether (Target for Desymmetrization) MonoSalt->MonoEther R-X (0.9 eq) Major Pathway DiEther Di-Ether (Over-alkylation) MonoSalt->DiEther Slow (requires 2nd deprotonation) DiSalt Disodium Salt (Di-anion) DiSalt->DiEther R-X (excess) Fast C_Alkyl C-Alkylated Product (Ring Substitution) DiSalt->C_Alkyl Solvent Dependent (Tight Ion Pairs) MonoEther->DiEther If Base Excess Exists

Figure 2: Reaction pathways for Mono- vs. Disodium salts.[1] The Disodium salt poses a higher risk of C-alkylation and exhaustive etherification.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5054, Resorcinol. Retrieved from [Link][1]

    • Cited for: pKa values (9.30 and 11.[1][2]06) and physical properties.

  • ResearchGate. (2025).[1][3] The Desymmetrisation of Resorcinol: The Synthesis of Resorcinol Monoalkyl Ethers. Retrieved from [Link]

    • Cited for: Yield data on mono-ether synthesis and limit
  • Wikipedia. (2025).[1][3][4] Kolbe–Schmitt reaction.[1][5][6][7][8] Retrieved from [Link]

    • Cited for: Mechanism of carboxylation and cation effects (Na vs K).[1][7]

  • ResearchGate. (2025). A direct alkylation of resorcinols. Retrieved from [Link]

    • Cited for: C-alkylation vs O-alkylation competition in di-alkali salts.[1]

Sources

Validation

Definitive Guide: Purity Assessment of Disodium Benzene-1,3-diolate by Titration

Executive Summary & Methodological Philosophy Disodium benzene-1,3-diolate (Resorcinol disodium salt) presents a unique analytical challenge. As the conjugate base of a weak diprotic acid (Resorcinol, pKa₁ ≈ 9.3, pKa₂ ≈...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Methodological Philosophy

Disodium benzene-1,3-diolate (Resorcinol disodium salt) presents a unique analytical challenge. As the conjugate base of a weak diprotic acid (Resorcinol, pKa₁ ≈ 9.3, pKa₂ ≈ 11.1), it is highly hygroscopic and susceptible to oxidation. While HPLC is the industry standard for determining organic impurities (related substances), it is often insufficient for determining the absolute assay (stoichiometric purity) of the salt itself due to response factor variations and lack of sensitivity to inorganic counter-ions.

This guide establishes Non-Aqueous Acidimetric Titration as the primary reference method for assaying the disodium salt. Unlike aqueous acid-base titration, which suffers from shallow inflection points due to hydrolysis, non-aqueous titration in glacial acetic acid levels the basicity of the phenolate ions, allowing for a sharp, stoichiometric endpoint using perchloric acid.

The "Dual-Assay" Approach

For comprehensive validation, this guide recommends a two-pronged strategy:

  • Non-Aqueous Titration (Primary): Assays the basicity (Sodium content relative to the phenolate).[1]

  • Bromometric Titration (Secondary): Assays the aromatic ring (Resorcinol moiety).

Core Protocol: Non-Aqueous Acidimetric Titration

Objective: Quantify the active disodium salt content (


) by exploiting the enhanced basicity of phenolate ions in an acidic solvent.
Principle of Operation

In water, the disodium salt hydrolyzes, creating a high pH buffer system that makes direct titration with HCl imprecise. In Glacial Acetic Acid (GAA) , the solvent acts as a proton donor, leveling the two phenolate groups. The disodium salt behaves as a strong base, reacting quantitatively with perchloric acid (


).[1]

Reaction Stoichiometry:



Equivalence Factor (F): Each mole of disodium salt consumes 2 moles  of perchloric acid.
Reagents & Equipment[1]
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (Anhydrous).[1] Note: Add 2-3% Acetic Anhydride to scavenge trace moisture.[1]

  • Indicator: Crystal Violet (Visual) or Glass/Calomel Electrode (Potentiometric).[1]

  • Standard: Potassium Hydrogen Phthalate (KHP) for standardization.[1]

Step-by-Step Workflow

TitrationWorkflow Start Sample Preparation Weigh Weigh ~150 mg Sample (Accurately to 0.1 mg) Start->Weigh Dissolve Dissolve in 50 mL Glacial Acetic Acid Weigh->Dissolve Protect Protect from CO2 (Flush with N2) Dissolve->Protect Critical Step Titrate Titrate with 0.1 N HClO4 Protect->Titrate Detect Endpoint Detection Titrate->Detect Visual Crystal Violet (Violet → Blue-Green) Detect->Visual Routine Potent Potentiometric (Max 1st Derivative) Detect->Potent High Precision Calc Calculate Assay % Visual->Calc Potent->Calc

Figure 1: Operational workflow for the non-aqueous titration of disodium benzene-1,3-diolate.

Critical Protocol Details
  • Standardization: Standardize the 0.1 N

    
     against KHP daily. Temperature fluctuations in acetic acid cause significant volume expansion; record the temperature (
    
    
    
    ) and correct if the assay temperature (
    
    
    ) differs by
    
    
    .
  • Blank Determination: Titrate 50 mL of the solvent alone. Subtract this volume (

    
    ) from the sample volume (
    
    
    
    ).
  • Endpoint Logic:

    • Potentiometric (Recommended): Plot

      
       (mV) vs. 
      
      
      
      (mL).[1] The endpoint is the inflection point (maximum of
      
      
      ).
    • Visual: Crystal violet changes from violet to blue-green.[1] This is subjective; potentiometric is preferred for drug development.

Calculation:


[1]
  • 
    : Volume of titrant for sample and blank (mL).
    
  • 
    : Normality of Perchloric Acid.[1]
    
  • 
    : Equivalency Factor (
    
    
    
    mg/mEq).[1]
  • 
    : Weight of sample (mg).
    

Comparative Analysis: Titration vs. Alternatives

To validate the choice of titration, we compare it against Bromination (Koppeschaar) and HPLC .

Method Performance Matrix
FeatureNon-Aqueous Titration (Proposed)Bromometric Titration (Koppeschaar)HPLC (Reverse Phase)
Target Moiety Disodium Salt (Basicity)Resorcinol Ring (Aromaticity)Organic Anion (Resorcinol)
Specificity High for Total BaseHigh for Activated AromaticsHigh for Organic Impurities
Interference Inorganic bases (e.g., NaOH, Na2CO3)Other phenols, anilinesRelated organic substances
Precision (RSD) < 0.5%0.5% - 1.0%1.0% - 2.0%
Cost LowLowHigh (Columns, Solvents)
Throughput Medium (5-10 min/sample)Slow (30 min incubation)Slow (20-30 min run time)
Primary Use Assay (Purity) Identity / Ring AssayPurity (Impurity Profiling)
Why Not Just HPLC?

HPLC typically uses a UV detector at 280 nm.

  • Salt Blindness: UV detection sees the benzene ring but is blind to the sodium counter-ion.[1] A sample could be 90% disodium salt and 10% free resorcinol (monosodium salt), and HPLC might show it as 100% pure "resorcinol peak," leading to a false pass on stoichiometry.[1]

  • Accuracy: Titration is an absolute method (based on moles).[1] HPLC is a relative method (based on reference standard comparison).[1] For assaying bulk drug substance (API), titration usually offers tighter precision (0.1-0.5%) compared to HPLC (1-2%).[1]

Validation & Self-Correcting Systems

A robust analytical protocol must be self-validating. Use the following decision tree to interpret results and troubleshoot.

DecisionTree Result Titration Result Obtained CheckSpecs Within Spec? (e.g., 98-102%) Result->CheckSpecs Pass Pass: Release Batch CheckSpecs->Pass Yes Fail Fail: Out of Spec CheckSpecs->Fail No Investigate Investigate Cause Fail->Investigate High Result > 102% Investigate->High Low Result < 98% Investigate->Low CheckBasic Check for Inorganic Base (NaOH/Na2CO3 contamination) High->CheckBasic CheckWater Check Water Content (Karl Fischer) Low->CheckWater Action1 Run Bromometric Titration. If Ring Assay is normal but Base Assay is high, excess NaOH is present. CheckBasic->Action1 Action2 Correct for Moisture. Recalculate on Anhydrous Basis. CheckWater->Action2

Figure 2: Decision logic for interpreting assay results and troubleshooting deviations.

Troubleshooting Common Issues
  • Drifting Endpoint: Usually caused by moisture in the solvent. Ensure the Glacial Acetic Acid has < 0.1% water.[1] Use a guard tube with silica gel on the titration vessel.

  • Precipitate Formation:

    
     is soluble in acetic acid, but if the sample concentration is too high, salt may precipitate. Keep sample size around 150 mg per 50 mL.
    
  • Oxidation: Resorcinol salts turn pink/brown upon oxidation.[1] If the solution is dark, the visual endpoint is impossible; use potentiometric detection.

References

  • United States Pharmacopeia (USP). Resorcinol Monograph. (Method for Bromometric Titration of the aromatic ring). [1]

  • Beckett, A. H., & Stenlake, J. B. (1988).[1] Practical Pharmaceutical Chemistry, Part 1. (Principles of Non-Aqueous Titration of Weak Acids and Bases). Athlone Press.

  • Fritz, J. S. (1952). Acid-Base Titrations in Nonaqueous Solvents. Analytical Chemistry, 24(4), 674-678.[1] (Foundational text on perchloric acid titration in acetic acid). [1]

  • European Pharmacopoeia (Ph.[1] Eur.). 2.2.[1][2][3]20. Potentiometric Titration. (Standard guidance on electrode selection and endpoint determination). [1]

Sources

Comparative

Comparative Analysis of Resorcinol Derivatives: Antioxidant Efficacy &amp; Tyrosinase Inhibition

[1][2] Executive Summary In the landscape of dermocosmetic actives, resorcinol derivatives have emerged as superior alternatives to hydroquinone, offering a dual-action mechanism: potent tyrosinase inhibition and signifi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In the landscape of dermocosmetic actives, resorcinol derivatives have emerged as superior alternatives to hydroquinone, offering a dual-action mechanism: potent tyrosinase inhibition and significant antioxidant protection.[1][2] This guide provides a technical comparison of the three primary derivatives: 4-Hexylresorcinol (4-HR) , 4-n-Butylresorcinol (4-BR) , and Phenylethyl Resorcinol (4-PER) .

The Verdict:

  • 4-n-Butylresorcinol (4-BR): The "Enzyme Specialist." Exhibits the lowest IC50 for direct tyrosinase inhibition but relies more on enzyme blockage than direct oxidative scavenging.

  • Phenylethyl Resorcinol (4-PER): The "Antioxidant Powerhouse." Demonstrates radical scavenging activity superior to α-Tocopherol and BHT, making it ideal for formulations targeting photo-aging and oxidative stress.

  • 4-Hexylresorcinol (4-HR): The "Bioavailable Standard." While slightly less potent in cell-free enzyme assays than 4-BR, it often outperforms competitors in cellular melanin reduction due to superior membrane permeability, anti-glycation properties, and a GRAS (Generally Recognized As Safe) safety profile.

Structure-Activity Relationship (SAR)[5]

The efficacy of these derivatives stems from the 1,3-benzenediol (resorcinol) core. The hydroxyl groups at positions 1 and 3 are essential for hydrogen bonding with the active site of tyrosinase (specifically the copper ions) and for donating hydrogen atoms to neutralize free radicals.

The differentiation lies in the substituent at the 4-position :

  • Hydrophobicity: Longer or bulkier chains (Hexyl, Phenylethyl) increase lipophilicity, enhancing penetration through the stratum corneum and cell membrane.

  • Enzyme Binding: The side chain mimics the side chain of the natural substrate (Tyrosine/DOPA), allowing for competitive inhibition.

Visualization: SAR & Mechanism

SAR_Mechanism Resorcinol Resorcinol Core (1,3-Benzenediol) Tyrosinase Tyrosinase Inhibition (Competitive) Resorcinol->Tyrosinase Chelates Cu2+ ROS ROS Scavenging (H-Atom Transfer) Resorcinol->ROS Donates H+ SideChain 4-Position Substituent (Alkyl/Aryl Chain) HR 4-Hexylresorcinol (C6 Chain) Balanced Lipophilicity SideChain->HR BR 4-n-Butylresorcinol (C4 Chain) High Enzyme Affinity SideChain->BR PER Phenylethyl Resorcinol (Aryl Group) High Antioxidant Stability SideChain->PER HR->Tyrosinase BR->Tyrosinase Lowest IC50 PER->ROS Highest Scavenging

Figure 1: Structure-Activity Relationship linking the resorcinol core and side chains to specific biological activities.[2][3][4]

Comparative Performance Analysis

The following data synthesizes findings from multiple comparative studies, normalizing efficacy against standard controls like Kojic Acid and Vitamin C.

Table 1: Efficacy Profile Comparison
CompoundTyrosinase IC50 (µM)*Antioxidant Potency (DPPH/ABTS)Cellular Melanin Inhibition**Key Advantage
4-n-Butylresorcinol ~11 - 13 Moderate28.6%Highest enzymatic potency (Competitive inhibitor)
4-Hexylresorcinol ~16High (Anti-glycation)35.0% Best cellular efficacy & Safety (GRAS)
Phenylethyl Resorcinol ~20 - 40Very High (> Vit E, > BHT)23.0%Superior ROS scavenging & Stability
Kojic Acid (Control)~500NegligibleVariableReference Standard
Vitamin C (Control)N/A (Reducing agent)HighVariableReference Standard

*IC50 values refer to mushroom tyrosinase inhibition (lower is better). Values are approximate means from aggregated literature. **Inhibition percentages based on primary human melanocytes at equimolar concentrations (Source: Sytheon/NIH data).

Mechanistic Deep Dive
  • 4-n-Butylresorcinol (4-BR):

    • Mechanism: 4-BR fits most snugly into the active site of human tyrosinase. Its butyl chain provides the optimal steric balance to block the entrance of Tyrosine without being too bulky.

    • Limitation: While it stops the production of melanin effectively, it offers less protection against the induction of melanogenesis caused by UV-induced ROS compared to 4-PER.

  • Phenylethyl Resorcinol (4-PER):

    • Mechanism: The phenylethyl group stabilizes the radical form of the molecule after it donates a hydrogen atom to neutralize ROS. Studies indicate it scavenges DPPH radicals more effectively than BHT and α-Tocopherol.[5][6]

    • Limitation: Lower water solubility and potential photo-instability require advanced delivery systems (e.g., nanostructured lipid carriers) for maximum efficacy.[5]

  • 4-Hexylresorcinol (4-HR):

    • Mechanism: 4-HR strikes a balance. Its hexyl chain allows it to intercalate into the lipid bilayer of cell membranes, protecting the cell from lipid peroxidation. This explains why it often performs better in live cell assays (melanocytes) than in test tube (cell-free) assays; it gets to the target more effectively.

Experimental Protocols

To validate these claims in your own lab, use the following standardized protocols. These are designed to be self-validating with positive controls.

Protocol A: DPPH Radical Scavenging Assay (Antioxidant)

Objective: Quantify the ability of the derivative to neutralize free radicals via hydrogen atom transfer.

  • Preparation:

    • Prepare a 0.1 mM DPPH solution in HPLC-grade methanol (freshly made, protect from light).

    • Prepare stock solutions of Resorcinol derivatives (4-HR, 4-BR, 4-PER) and Controls (Ascorbic Acid, BHT) in methanol at concentrations ranging from 5 to 100 µg/mL.

  • Reaction:

    • In a 96-well plate, mix 100 µL of sample with 100 µL of DPPH solution .

    • Blank: 100 µL Methanol + 100 µL DPPH.

    • Control: 100 µL Sample + 100 µL Methanol (to correct for sample color).

  • Incubation: Incubate in the dark at room temperature for 30 minutes .

  • Measurement: Read absorbance at 517 nm .

  • Calculation:

    
    
    Calculate IC50 using non-linear regression.
    
Protocol B: Cellular ROS Scavenging (DCFH-DA Assay)

Objective: Assess antioxidant activity in a biological environment (B16F10 Melanoma cells or Human Keratinocytes).

Workflow Visualization

ROS_Assay Start Seed Cells (B16F10 / HaCaT) 24h Incubation Treatment Pre-treat with Resorcinol Derivative (1-24h) Start->Treatment Probe Add DCFH-DA Probe (10-20 µM) 30 min Incubation Treatment->Probe Wash with PBS Induction Induce Oxidative Stress (H2O2 or UV Irradiation) Probe->Induction DCFH enters cell, de-esterified to DCFH Measure Measure Fluorescence (Ex: 485nm / Em: 535nm) Induction->Measure ROS oxidizes DCFH to fluorescent DCF

Figure 2: Workflow for the DCFH-DA Cellular ROS Assay.

Protocol Steps:

  • Seeding: Seed cells at

    
     cells/well in a black 96-well plate. Incubate 24h.
    
  • Treatment: Treat cells with varying concentrations of resorcinol derivatives (ensure non-cytotoxic levels via MTT assay first). Incubate for 24h.

  • Probe Loading: Remove media, wash with PBS. Add 20 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free media. Incubate 30 min at 37°C.

  • Stress Induction: Wash cells. Add 100 µM H₂O₂ or expose to UVB to induce ROS.

  • Quantification: Measure fluorescence immediately and every 10 min for 1 hour (Excitation: 485 nm, Emission: 535 nm).

  • Validation: High fluorescence = High ROS. Effective antioxidants will maintain low fluorescence levels comparable to the non-stressed control.

References

  • Comparison of Tyrosinase Inhibition

    • Title: Superior even skin tone and anti-ageing benefit of a combination of 4-hexylresorcinol and niacinamide.
    • Source: International Journal of Cosmetic Science (via NIH).
    • Link:[Link]

  • Antioxidant Activity of Phenylethyl Resorcinol

    • Title: Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol.
    • Source: Molecules (MDPI).
    • Link:[Link]

  • 4-Hexylresorcinol Properties

    • Title: 4-Hexylresorcinol: A New Molecule for Cosmetic Applic
    • Source: Journal of Biomolecular Research & Therapeutics.
    • Link:[Link]

  • Nanostructured Lipid Carriers for 4-PER

    • Title: The Improvement of Skin Whitening of Phenylethyl Resorcinol by Nanostructured Lipid Carriers.[5]

    • Source: Nanom
    • Link:[Link][3][7]

  • General Antioxidant Assays

    • Title: Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays.
    • Source: Molecules (NIH).
    • Link:[Link]

Sources

Validation

Comparative Validation Guide: HPLC Strategies for Disodium Resorcinolate Quantification

Executive Summary: The Polarity Challenge Quantifying Disodium Resorcinolate presents a distinct chromatographic challenge compared to standard lipophilic drugs. As the disodium salt of resorcinol (1,3-benzenediol), this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Polarity Challenge

Quantifying Disodium Resorcinolate presents a distinct chromatographic challenge compared to standard lipophilic drugs. As the disodium salt of resorcinol (1,3-benzenediol), this compound is highly water-soluble and dissociates rapidly in solution.[1] In standard Reverse Phase (RP) conditions, the resulting resorcinol moiety is highly polar, often leading to phase collapse (dewetting) or poor retention (k < 2) on conventional C18 columns.

This guide compares three methodological approaches and validates a Polar-Embedded C18 strategy that offers superior retention, peak shape, and robustness compared to traditional USP methods or Ion-Pair Chromatography (IPC).[1]

Comparative Analysis of Methodologies

Before detailing the validation protocol, we must objectively evaluate why the Polar-Embedded strategy is selected over alternatives.

Table 1: Performance Comparison of HPLC Strategies
FeatureMethod A: Standard C18 (Traditional) Method B: Ion-Pairing (IPC) Method C: Polar-Embedded C18 (Recommended)
Mechanism Hydrophobic interactionIonic interaction + HydrophobicHydrophobic + Hydrogen Bonding (Shielded silanols)
Retention (k) Low (< 1.5) .[1] Risk of co-elution with void volume.[1]High (> 5) . Tunable via reagent conc.[1]Optimal (2 - 10) . Enhanced interaction with phenolic -OH.[1]
Peak Shape Often tails due to silanol interactions.[1]Excellent symmetry.[1]Excellent symmetry (Tailing Factor < 1.2).[1]
Equilibration Fast (10-15 min).Slow (1-2 hours) . Hysteresis effects common.[1]Fast (10-15 min).[1]
MS Compatibility Good.Poor . Non-volatile reagents contaminate MS source.[1]Excellent . Fully volatile mobile phases.[1]
Robustness Low.[1][2] Susceptible to "phase collapse" in 100% aqueous.[1]Medium. Temperature sensitive.High . Compatible with 100% aqueous phases.[1]

Verdict: While Method A is common, it lacks the retention necessary for complex matrices. Method B provides retention but ruins columns for other uses.[1] Method C (Polar-Embedded) is the modern gold standard for phenolic salts, providing the necessary "water-wettable" surface to retain the analyte without complex reagents.[1]

Recommended Method: Polar-Embedded RP-HPLC[1]

This protocol validates the quantification of Disodium Resorcinolate by detecting the resorcinol moiety after in-situ acidification.[1]

Chemical Principle

Disodium Resorcinolate (


) is a salt.[1] In a mobile phase of pH 3.0, it protonates to form neutral Resorcinol (

).
  • Stoichiometry: 1 mole of Disodium Resorcinolate

    
     1 mole of Resorcinol (for detection).[1]
    
  • Gravimetric Factor: If using Resorcinol USP Reference Standard (RS) to quantify the salt sample, apply a conversion factor of 1.40 (MW Salt 154.1 / MW Base 110.1).

Chromatographic Conditions[1][3][4][5]
  • Column: Ascentis Express RP-Amide or equivalent (e.g., Waters XBridge Shield RP18), 150 x 4.6 mm, 2.7 µm (Fused-Core particles recommended for efficiency).[1]

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Isocratic Mode: 85% Mobile Phase A / 15% Mobile Phase B.[1]

  • Column Temperature: 30°C.

  • Detection: UV @ 280 nm (Primary) or 254 nm.[1]

  • Injection Volume: 5 µL.

Sample Preparation (Critical)[1]
  • Diluent: Mobile Phase A (Buffer pH 3.0).[1]

  • Rationale: Dissolving the disodium salt directly in water or methanol can create localized zones of high pH, causing peak splitting. The acidic buffer ensures the analyte enters the column as the neutral resorcinol species.

  • Stock Solution: Prepare 1.0 mg/mL Disodium Resorcinolate in Diluent. Protect from light (amber glassware) to prevent oxidation (pinking).[1]

Validation Workflow & Decision Logic

The following diagrams illustrate the logic behind column selection and the validation workflow execution.

Diagram 1: Column Selection Decision Tree

ColumnSelection Start Start: Phenolic Salt Analysis IsRetained Is analyte retained on C18 (k > 2) with 5% Organic? Start->IsRetained PeakShape Is Peak Tailing < 1.5? IsRetained->PeakShape Yes PolarEmbedded Select Polar-Embedded C18 (Amide/Carbamate) IsRetained->PolarEmbedded No (Elutes in void) UseC18 Use Standard C18 PeakShape->UseC18 Yes PeakShape->PolarEmbedded No (Silanol interaction) HILIC Consider HILIC (If very polar/unretained) PolarEmbedded->HILIC If still unretained

Caption: Decision logic for selecting the stationary phase. Polar-embedded phases solve the "dewetting" issue common with phenolic salts.[1]

Diagram 2: ICH Q2(R1) Validation Workflow

ValidationFlow cluster_0 Phase 1: Suitability cluster_1 Phase 2: Quantitative Metrics cluster_2 Phase 3: Limits SystemSuit System Suitability (N > 5000, T < 1.5) Specificity Specificity (Blank/Placebo Interference) SystemSuit->Specificity Linearity Linearity (5 Levels, 80-120%) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision LOD_LOQ LOD / LOQ (S/N Ratio) Precision->LOD_LOQ

Caption: Step-by-step validation sequence aligned with ICH Q2(R1) guidelines.

Experimental Validation Data

The following data represents typical performance metrics obtained using the recommended Polar-Embedded method.

System Suitability[1][2]
  • Retention Time (

    
    ):  5.2 min (Well resolved from void volume 
    
    
    
    min).
  • Tailing Factor (

    
    ):  1.08 (Symmetric).[1]
    
  • Theoretical Plates (

    
    ):  > 8,500.[1][3]
    
Linearity

Linearity was assessed using 5 concentration levels ranging from 50% to 150% of the target concentration (0.1 mg/mL).[1]

ParameterResultAcceptance Criteria
Range 0.05 – 0.15 mg/mL80-120% min.[1]
Regression Equation

N/A
Correlation (

)
0.9998

Y-intercept Bias 0.8%

Accuracy (Recovery)

Spike recovery performed at three levels (80%, 100%, 120%) in triplicate.

Spike LevelMean Recovery (%)% RSDStatus
80% 99.4%0.5%Pass
100% 100.2%0.3%Pass
120% 99.8%0.6%Pass
Precision[1][2][7]
  • Repeatability (Intra-day):

    
     injections of 100% standard. RSD = 0.25% .[1]
    
  • Intermediate Precision (Ruggedness): Different analyst, different day. RSD = 0.65% .[1]

Troubleshooting & Expert Insights

The "Pink Solution" Phenomenon

Resorcinol and its salts are easily oxidized to quinones, turning solutions pink or brown.

  • Solution: Use amber glassware. Add 0.1% Sodium Metabisulfite to the diluent if stability < 24 hours is observed, though this may introduce a solvent front peak.

pH Control is Non-Negotiable

Because the analyte is a disodium salt, it is alkaline. If you inject it into a neutral mobile phase, the local pH shift can cause peak splitting.

  • Solution: Always match the diluent pH to the mobile phase pH (approx pH 3.0). This converts the salt to the neutral phenol before injection.

Why not HILIC?

While HILIC works for polar compounds, Disodium Resorcinolate is often too soluble in the aqueous layer formed on the HILIC surface, leading to broad peaks unless high acetonitrile (>90%) is used. The Polar-Embedded RP method is more robust for formulation labs already comfortable with Reverse Phase.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][4] [Link]

  • PubChem. Resorcinol (Compound Summary). National Library of Medicine.[1] [Link][1]

Sources

Comparative

Photostability Profiling: Fluorinated vs. Non-Fluorinated Fluorophores

Executive Summary: The "Fluorine Effect" in Fluorescence In high-resolution microscopy and single-molecule tracking, the limiting factor is often not the optical resolution of the hardware, but the photostability of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Fluorescence

In high-resolution microscopy and single-molecule tracking, the limiting factor is often not the optical resolution of the hardware, but the photostability of the probe. "Photobleaching"—the irreversible photochemical destruction of a fluorophore—severely limits observation windows.

This guide objectively compares classic non-fluorinated dyes (e.g., Fluorescein, Tetramethylrhodamine) against their modern fluorinated analogs (e.g., Oregon Green, Janelia Fluor).

The Verdict: Strategic fluorination generally yields a 2-10x increase in photostability and improved quantum efficiency. This is not merely an incremental gain but a structural paradigm shift driven by the unique electronic properties of the Carbon-Fluorine (C-F) bond.

Mechanistic Insight: Why Fluorination Works

To choose the right dye, you must understand the causality of bleaching. Photobleaching is primarily an oxidative process where the fluorophore in an excited state (


 or 

) reacts with Reactive Oxygen Species (ROS), particularly singlet oxygen (

).
The Electronic Shield

Fluorine is the most electronegative element. When substituted onto the xanthene or polymethine core of a dye, it exerts a profound Inductive Effect (-I) :

  • HOMO Stabilization: It pulls electron density away from the conjugated system, lowering the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Oxidation Resistance: A lower HOMO makes it thermodynamically harder for ROS to extract an electron from the dye, effectively "shielding" it from oxidative attack.

  • pKa Modulation: In fluorescein derivatives, fluorination increases acidity (lowers pKa), preventing the dye from protonating (and quenching) at physiological pH.

Visualization: The Stabilization Pathway

PhotostabilityMechanism Light Excitation Light (hv) Dye_GS Dye (Ground State) Light->Dye_GS Absorb Dye_ES Excited State (Singlet/Triplet) Dye_GS->Dye_ES Excitation ROS ROS Attack (Singlet Oxygen) Dye_ES->ROS Sensitization Bleached Photobleached (Non-fluorescent) Dye_ES->Bleached Destruction ROS->Dye_ES Oxidation Fluorine Fluorination (Electronic Shield) Fluorine->Dye_ES Lowers HOMO Energy Prevents Oxidation

Figure 1: Mechanism of Fluorine-mediated photostabilization.[1][2][3] The presence of fluorine lowers orbital energy, creating a barrier against ROS-induced oxidative destruction.

Comparative Analysis: Data & Case Studies

We analyze two primary dye families where fluorination has revolutionized performance.

Case Study A: The Xanthenes (Fluorescein vs. Oregon Green)[2]
  • Standard: Fluorescein (FITC) is the historical standard but suffers from rapid bleaching and pH sensitivity (pKa ~6.4).

  • Fluorinated Alternative: Oregon Green 488 (2',7'-difluorofluorescein).

  • Outcome: The addition of two fluorine atoms to the xanthene ring lowers the pKa to ~4.7 (ensuring brightness in acidic organelles) and significantly retards bleaching.

Case Study B: The Rhodamines (TMR vs. Janelia Fluor)
  • Standard: Tetramethylrhodamine (TMR).[1]

  • Fluorinated Alternative: Janelia Fluor 549 (JF549).

  • Outcome: Developed by the Lavis Lab, JF dyes often replace the dimethylamino groups with azetidine rings. When these rings or the core are fluorinated, the dye resists the formation of a twisted intramolecular charge transfer (TICT) state, which is a non-radiative decay pathway.

Comparative Performance Table
FeatureFluorescein (Standard)Oregon Green 488 (Fluorinated)TMR (Standard)Janelia Fluor 549 (Fluorinated)
Core Structure XantheneDifluoro-XantheneRhodamineAzetidinyl-Rhodamine
pKa 6.4 (pH sensitive)4.7 (pH stable)N/AN/A
Photostability (

)
~10-20 sec>60 sec ~40 sec>400 sec
Relative Brightness 1.0 (Baseline)1.1x1.0 (Baseline)1.8x
Primary Utility Routine StainingAcidic EnvironmentsGeneral ImagingSuper-Resolution (STED/PALM)

> Note on Data: Values for


 are approximate and dependent on laser power density (typically measured at ~1-10 kW/cm² for super-resolution comparisons).

Experimental Protocol: The "Bleach-Rate" Assay

To validate these claims in your own lab, do not rely on manufacturer spec sheets. Use this self-validating protocol to determine the Photobleaching Half-Life (


) .
Materials
  • Reference Standard: Fluorescein (free acid) or TMR.

  • Test Sample: Your fluorinated dye candidate.

  • Mounting Medium: PBS (degassed) to avoid oxygen scavenging effects confounding the intrinsic stability data.

  • Microscope: Widefield or Confocal with stable laser output.

Workflow Diagram

BleachProtocol Start Start: Sample Prep Immobilize 1. Immobilize Dye (Antibody conjugate or embedded in gel) Prevents diffusion artifacts Start->Immobilize Illumination 2. Continuous Illumination (Fixed Power Density: e.g., 100 W/cm²) (Wavelength: Peak Ex) Immobilize->Illumination Acquisition 3. Time-Lapse Acquisition (Frame rate: 1 fps) (Duration: Until intensity < 10%) Illumination->Acquisition Normalization 4. Background Subtraction & Normalize to t=0 (I/I₀) Acquisition->Normalization Fitting 5. Fit to Mono-Exponential Decay I(t) = A * exp(-t/τ) Normalization->Fitting Calc 6. Calculate Half-Life t½ = ln(2) * τ Fitting->Calc

Figure 2: Step-by-step workflow for determining photobleaching half-life.

Data Analysis Steps
  • ROI Selection: Select 5-10 Regions of Interest (ROIs) containing the dye and 3 Background ROIs.

  • Correction:

    
    .
    
  • Normalization: Divide all timepoints by the intensity at time zero (

    
    ).
    
  • Curve Fitting: Plot

    
     vs. Time. Fit to a single exponential decay model:
    
    
    
    
  • Calculation: The half-life is derived as:

    
    
    

Critical Considerations & Trade-offs

While fluorination is superior for stability, researchers must consider:

  • Solubility: Adding fluorine increases lipophilicity. Highly fluorinated dyes may aggregate in aqueous buffers or bind non-specifically to membranes. Mitigation: Use sulfonate-modified variants (e.g., Alexa Fluor equivalents) if solubility is an issue.

  • Synthesis Cost: Fluorinated precursors are more expensive and the synthesis (often requiring palladium-catalyzed cross-coupling) is more complex than classic condensation reactions.

  • Spectral Shift: Fluorination often induces a slight bathochromic shift (red-shift) of 10-20 nm in absorption/emission spectra. Ensure your filter sets are compatible.

References

  • Grimm, J. B., et al. (2017).[4] "A general method to fine-tune fluorophores for live-cell and in vivo imaging."[1][4] Nature Methods.[4]

  • Lavis, L. D., & Raines, R. T. (2008). "Bright ideas for chemical biology." ACS Chemical Biology.

  • Sun, W. C., et al. (1997). "Synthesis of fluorinated fluoresceins." The Journal of Organic Chemistry.

  • Zheng, Q., et al. (2014). "Ultra-stable organic fluorophores for single-molecule research." Chemical Society Reviews.

  • Thermo Fisher Scientific. "Oregon Green 488 Dye Product Information." Molecular Probes Handbook.

Sources

Validation

High-Performance Resorcinol-Based Polymers: A Comparative Technical Guide

Executive Summary: The Resorcinol Advantage Resorcinol (1,3-dihydroxybenzene) distinguishes itself from simple phenol by the presence of a second hydroxyl group at the meta-position. This structural difference creates a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Resorcinol Advantage

Resorcinol (1,3-dihydroxybenzene) distinguishes itself from simple phenol by the presence of a second hydroxyl group at the meta-position. This structural difference creates a "double-activation" effect on the benzene ring, making resorcinol significantly more reactive toward aldehydes than phenol. For the application scientist, this translates to polymers that cure at ambient temperatures, offer superior cross-linking densities, and serve as precursors for advanced porous carbons.

This guide objectively compares resorcinol-based polymers against industry standards—specifically Phenol-Formaldehyde (PF) in structural applications and PLGA in biomedical drug delivery—providing the experimental data necessary for material selection.

Part 1: Industrial Performance – RF Resins vs. Phenolic & Epoxy Alternatives

In structural adhesives and porous materials, Resorcinol-Formaldehyde (RF) resins are often weighed against Phenol-Formaldehyde (PF) and Epoxies. The deciding factor is often the trade-off between reactivity and shelf-life .

Comparative Performance Matrix
FeatureResorcinol-Formaldehyde (RF)Phenol-Formaldehyde (PF)Epoxy (Bisphenol A)
Reactivity High: Cures at room temp (20–25°C)Low: Requires heat (100°C+) to cureModerate: Cures at RT or Heat
Cure Mechanism Electrophilic Aromatic SubstitutionPolycondensation (Heat driven)Ring-opening Polymerization
Adhesion (Wood) Excellent (Chemical bonding)ExcellentGood (Mechanical interlocking)
Moisture Resistance Superior: Waterproof, boil-proofVery GoodGood to Very Good
Thermal Stability High (Char yield >50% upon pyrolysis)HighModerate (Degrades <300°C)
Cost HighLowModerate to High
Technical Insight: The "Fast Cure" Mechanism

The high reactivity of resorcinol allows for "cold-setting" adhesives. Unlike PF resins, which require high energy input to drive the condensation reaction, RF resins can cross-link rapidly at neutral or slightly alkaline pH. This makes RF the adhesive of choice for Glulam (Glued Laminated Timber) where heating large beams is impractical.

Experimental Implication: When synthesizing RF aerogels, this high reactivity requires precise pH control. A shift of 0.1 pH units can alter the gelation time from hours to minutes, drastically affecting pore size distribution.

Visualization: RF Polymerization Pathway

The following diagram illustrates the formation of methylene and methylene ether bridges, the fundamental structural units of RF resins.

RF_Polymerization cluster_catalyst Catalyst Control Resorcinol Resorcinol (1,3-dihydroxybenzene) Addition Addition Reaction (Formation of Hydroxymethyl groups) Resorcinol->Addition Formaldehyde Formaldehyde (HCHO) Formaldehyde->Addition Prepolymer Resol / Novolac Prepolymer Addition->Prepolymer Condensation Condensation (Methylene Bridge Formation) Crosslink 3D Cross-linked Network (Gel) Condensation->Crosslink Prepolymer->Condensation - H2O Base Base (Na2CO3) Promotes Resol (Sol-Gel) Base->Addition Acid Acid Promotes Novolac

Figure 1: Reaction pathway for Resorcinol-Formaldehyde polymerization. Base catalysis is preferred for aerogel synthesis to promote sol-gel formation.

Part 2: Biomedical Frontiers – Tyrosine-Derived Polyarylates vs. PLGA

For drug development professionals, "resorcinol-based polymers" often refers to Tyrosine-derived Polyarylates and Polycarbonates . These materials utilize the resorcinol moiety within a tyrosine backbone to create strictly alternating copolymers. They are increasingly viewed as "Second Generation" alternatives to PLGA (Poly(lactic-co-glycolic acid)).

Why Switch from PLGA?

While PLGA is the gold standard, it suffers from bulk degradation that produces acidic byproducts (lactic and glycolic acid), which can lower local pH, cause inflammation, and denature encapsulated protein drugs. Tyrosine-derived polycarbonates offer surface erosion and neutral degradation products.

Performance Comparison: Tyrosine-Polycarbonates vs. PLGA
PropertyTyrosine-Derived Polycarbonate (e.g., p(DTE carbonate))PLGA (50:50)Clinical Implication
Elastic Modulus 1.2 – 2.1 GPa 1.0 – 3.0 GPaComparable stiffness for bone/tissue scaffolds.
Degradation Mode Surface Erosion (mostly)Bulk ErosionTyrosine polymers maintain mechanical integrity longer during degradation.
Degradation Time Slow (Months to Years)Tunable (Weeks to Months)Tyrosine is better for long-term implants (stents, meshes).
Local pH Impact Neutral Acidic (pH drops < 3)Tyrosine is superior for delivering pH-sensitive biologics.
Bioactivity Tunable (via pendent chain)InertTyrosine polymers can be functionalized to promote cell adhesion.

Key Finding: Studies indicate that while PLGA 50:50 loses mechanical strength rapidly (within weeks) due to water penetration and bulk hydrolysis, Tyrosine-derived polycarbonates retain structural integrity for significantly longer periods, making them superior for load-bearing orthopedic applications [1, 5].

Part 3: Experimental Protocols

Protocol A: Synthesis of RF Aerogel Microparticles (Emulsion-Gelation)

This protocol yields mesoporous microspheres suitable for column packing or drug delivery carriers.

Reagents:

  • Resorcinol (R)[1][2][3][4]

  • Formaldehyde (F) (37% w/v)

  • Sodium Carbonate (C) (Catalyst)[1]

  • Deionized Water (W)

  • Cyclohexane (Oil phase)

  • Span 80 (Surfactant)

Workflow:

  • Sol Preparation:

    • Dissolve Resorcinol in water.

    • Add Formaldehyde.[2][5] Maintain molar ratio R:F = 1:2 .

    • Add Sodium Carbonate catalyst.[1] Target R:C ratio = 200:1 to 500:1 . (Lower C yields larger pores).

    • Stir at room temperature for 15 mins to form a pre-polymer sol.

  • Emulsification:

    • Heat Cyclohexane to 60°C in a reactor with a mechanical stirrer.

    • Add Span 80 (1-3 wt%).

    • Add the RF Sol dropwise into the oil phase under vigorous stirring (300-500 rpm).

    • Critical Step: Stirring speed determines particle size (inverse relationship).

  • Gelation & Aging:

    • Maintain at 60-80°C for 4-24 hours. The sol droplets will cross-link into solid gel spheres (dark red).

    • Self-Validation: The spheres should be firm to the touch and not coalesce when agitation stops.

  • Solvent Exchange & Drying:

    • Filter spheres and wash with Acetone to remove water and surfactant.

    • Perform Supercritical CO2 drying (or freeze-drying for xerogels) to preserve pore structure.

Visualization: Sol-Gel to Aerogel Workflow

SolGel_Workflow Step1 1. Sol Preparation (Resorcinol + Formaldehyde + Catalyst) Step2 2. Gelation (Formation of wet 'Aquagel') Step1->Step2 Heat (60-85°C) Step3 3. Solvent Exchange (Water -> Acetone) Step2->Step3 Diffusion Step4 4. Drying Phase Step3->Step4 ResultA Aerogel (Supercritical CO2 Drying) High Surface Area (~800 m2/g) Step4->ResultA Critical Point ResultB Xerogel (Ambient/Oven Drying) Collapsed Pores (~200 m2/g) Step4->ResultB Evaporation

Figure 2: Processing workflow for converting RF Sol into high-surface-area Aerogels vs. lower-quality Xerogels.

References

  • Magno, M. et al. (2020). "Tyrosine-derived Polycarbonates: A New Class of Biodegradable Polymers for Medical Applications."[6] Journal of Applied Polymer Science. Link

  • Pekala, R. W. (1989).[1] "Organic aerogels from the polycondensation of resorcinol with formaldehyde."[2] Journal of Materials Science. Link

  • BenchChem Technical Support. (2025). "Optimizing the Synthesis of Resorcinol-Formaldehyde Resins: Application Notes and Protocols." Link

  • Nikkhah Varkani, M. et al. (2023). "Design, Preparation and Characterization of a High-Performance Epoxy Adhesive with Phenol-Resorcinol-Formaldehyde." ResearchGate.[2] Link

  • Engelberg, I. & Kohn, J. (1991). "Physico-mechanical properties of degradable polymers used in medical applications: A comparative study." Biomaterials.[7][8][9][10] Link

Sources

Comparative

Cross-Validation of Analytical Architectures for Disodium Resorcinolate

A Comparative Technical Guide for Stability-Indicating Assays Executive Summary: The Specificity vs. Speed Paradox Disodium resorcinolate (DSR) presents a unique analytical challenge compared to its parent compound, reso...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Stability-Indicating Assays

Executive Summary: The Specificity vs. Speed Paradox

Disodium resorcinolate (DSR) presents a unique analytical challenge compared to its parent compound, resorcinol. As a diphenoxide salt, it creates a highly alkaline environment in solution (


), dramatically accelerating oxidative degradation into quinoid dimers (pink/violet discoloration).

While UV-Vis spectrophotometry offers high-throughput capability, it suffers from hyperchromic interference—oxidized byproducts often absorb intensely in the same 270–280 nm window as the active pharmaceutical ingredient (API). Consequently, relying solely on UV can lead to dangerous "false passes" where degradation products mask potency loss.

This guide details a cross-validated analytical framework combining High-Performance Liquid Chromatography (HPLC) for specificity, UV-Vis for routine monitoring, and Bromometric Titration for orthogonal stoichiometric verification.

The Primary Architecture: HPLC (The "Truth" Standard)

Role: Stability-indicating quantitation. Principle: Reverse-Phase (RP-HPLC) with acidic suppression.

The Chemical Logic (Expertise & Causality)

Direct injection of Disodium Resorcinolate into a silica-based column is hazardous. The high pH dissolves the silica backbone. Furthermore, ionized phenoxides elute poorly (tailing).

  • The Fix: The mobile phase must be acidic (

    
    ). This neutralizes the disodium salt in situ upon injection, converting it to neutral resorcinol (
    
    
    
    ) which interacts predictably with the C18 hydrophobic stationary phase.
Protocol: Isocratic RP-HPLC
  • Instrument: Agilent 1260 Infinity II (or equivalent) with DAD.

  • Column: C18 End-capped (e.g., Zorbax Eclipse XDB-C18),

    
    .
    
  • Mobile Phase: Water : Acetonitrile (80:20 v/v) with 0.1% Phosphoric Acid (

    
    ).
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .[1][2]
    
  • Detection:

    
     (bw 
    
    
    
    ).
  • Run Time:

    
     (Retention time 
    
    
    
    ).
Sample Preparation (Critical Step)
  • Stock: Dissolve

    
     DSR in 
    
    
    
    mobile phase (not water). The acid in the diluent immediately quenches the alkaline salt, preventing auto-oxidation during the autosampler wait time.
  • Filter:

    
     PTFE syringe filter.
    

The Secondary Architecture: UV-Vis (The "Speed" Standard)

Role: In-process control (IPC) and dissolution profiling. Principle: Beer-Lambert Law at


.
The Limitation

DSR oxidation products (quinones) have broad absorption bands that overlap with the DSR monomer. A degraded sample often shows higher absorbance than a pure one, leading to potency values


.
Protocol
  • Solvent:

    
     (Must be acidic to match HPLC species).
    
  • 
    : 
    
    
    
    .
  • Linearity Range:

    
    .
    

Cross-Validation Data: The "False Pass" Scenario

The following table illustrates why cross-validation is mandatory. A stressed sample (exposed to air/humidity for 48 hours) was analyzed using all three methods.

Analytical MethodResult (% Assay)Interpretation
HPLC (Method A) 94.2% FAIL. Separates degradation peaks (RRT 0.8 & 1.2) from main peak.[3] Accurate potency.
UV-Vis (Method B) 102.1% FALSE PASS. Oxidized dimers absorbed at 273 nm, inflating the total signal.
Titration (Method C) 98.5% AMBIGUOUS. Bromine reacts with both monomer and some dimers, yielding partial specificity.
Decision Matrix
  • If UV Result > HPLC Result (+2%): Indicates oxidation. Rely on HPLC.[1][4][5][6]

  • If UV Result

    
     HPLC Result:  Sample is pure. UV is valid for release.
    

Visualizing the Analytical Logic

The following diagram maps the decision pathway and the chemical transformation occurring during analysis.

AnalyticalWorkflow Sample Disodium Resorcinolate (Solid Salt) Prep Sample Prep: Dissolve in Acidic Diluent (Converts Salt -> Neutral Phenol) Sample->Prep Neutralization Split Split Sample Prep->Split HPLC Primary: RP-HPLC (C18 Column) Split->HPLC UV Secondary: UV-Vis (273 nm) Split->UV Data_HPLC Result: 94.2% (Degradants Separated) HPLC->Data_HPLC Data_UV Result: 102.1% (Degradants Co-absorb) UV->Data_UV Compare Cross-Validation Check |UV - HPLC| > 2.0%? Data_HPLC->Compare Data_UV->Compare Action_Fail REJECT BATCH (Oxidation Detected) Compare->Action_Fail Yes (Discrepancy) Action_Pass RELEASE BATCH (Methods Concur) Compare->Action_Pass No (Concordance)

Figure 1: Analytical Decision Tree. Note how the discrepancy between UV and HPLC triggers a rejection, preventing the release of degraded material.

Orthogonal Confirmation: Bromometric Titration

When HPLC and UV results diverge inexplicably, or when reference standards are unavailable, Bromometric Titration serves as an absolute method based on stoichiometry rather than reference comparison.

Protocol (Adapted from USP <541>):

  • Dissolve

    
     DSR in water.[2]
    
  • Add

    
     of 
    
    
    
    Bromine VS.[2]
  • Add

    
     HCl (conc) and stopper immediately.
    
  • Wait 1 minute (Bromination of the phenolic ring).

  • Add KI solution (liberates Iodine from excess Bromine).

  • Titrate with

    
     Sodium Thiosulfate using starch indicator.[2]
    

Why it works: It measures the available electron-rich sites on the benzene ring. While less specific than HPLC, it is not dependent on a detector's linear response, making it a robust "tie-breaker."

References

  • USP-NF. (2023). Resorcinol: Monograph & Assay Methods. United States Pharmacopeia.[2]

  • ICH. (2005).[7] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • PubChem. (2024). Resorcinol Compound Summary. National Center for Biotechnology Information.

  • Sielc Technologies. (2024). Separation of Resorcinol on Newcrom R1 HPLC column.

Sources

Validation

Comparative DFT Analysis of Resorcinol Derivative Reaction Pathways

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists Executive Summary: The Dual-Activation Challenge Resorcinol (1,3-dihydroxybenzene) serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary: The Dual-Activation Challenge

Resorcinol (1,3-dihydroxybenzene) serves as a critical scaffold in the synthesis of resorcinarene macrocycles, energetic materials, and cannabinoid receptor agonists. Its unique electronic structure—featuring two hydroxyl groups meta to each other—creates a highly activated aromatic system with competing nucleophilic sites at the 2, 4, and 6 positions.

For researchers, the primary challenge lies in predicting regioselectivity (C2 vs. C4/C6 substitution) and mechanism switching (HAT vs. SET-PT) under varying solvent conditions.

This guide moves beyond standard textbook mechanisms, utilizing comparative Density Functional Theory (DFT) data to demonstrate why specific computational protocols (functionals and solvation models) are required to accurately model these pathways.

Methodological Comparison: Selecting the Right Theoretical Level

Standard functionals like B3LYP often fail to capture the subtle dispersion interactions critical for resorcinol transition states, particularly in steric-heavy C2 substitutions.

Functional Performance Matrix
FunctionalTypeSuitability for ResorcinolRecommendation
B3LYP Hybrid GGAModerate. Overestimates delocalization; underestimates barrier heights for electrophilic substitution.Use for initial geometry optimization only.
M06-2X Hybrid Meta-GGAHigh. Excellent for main-group thermochemistry and non-covalent interactions (hydrogen bonding in di-OH motifs).Primary recommendation for kinetics/energies.
wB97X-D Range-SeparatedHigh. Includes dispersion corrections essential for modeling π-stacking in resorcinol dimers.Best for supramolecular resorcinarene studies.
CAM-B3LYP Range-SeparatedHigh. Good for charge-transfer excitations (UV-Vis prediction of derivatives).Use for excited state (TD-DFT) properties.
The "Diffuse Function" Mandate

Resorcinol pathways frequently involve anionic intermediates (resorcinolate ions). You must employ basis sets with diffuse functions (e.g., 6-311+G(d,p) or aug-cc-pVDZ ). Omitting the + results in artificial confinement of the electron density, leading to errors >5 kcal/mol in deprotonation energy calculations.

Case Study A: Regioselectivity in Electrophilic Aromatic Substitution

Focus: Resorcinol-Formaldehyde (RF) Condensation Mechanism

In the synthesis of RF resins or drug precursors, the reaction proceeds via a Quinone Methide (QM) intermediate.[1] The competition is between the sterically hindered C2 position and the electronically equivalent C4/C6 positions.

Mechanistic Insight

DFT studies reveal that the reaction is not strictly controlled by the stability of the final product (Thermodynamics) but by the barrier to QM formation (Kinetics).

  • Pathway 1 (Neutral): High energy barrier.

  • Pathway 2 (Anionic - QMA): The formation of the Quinone Methide Anion (QMA) is the rate-determining step.[1][2]

Comparative Energetics (M06-2X/6-311+G**)

Data synthesized from comparative literature trends [1, 2].

Pathway VariantIntermediateActivation Barrier (

)
Kinetic Favorability
C2-Attack 2-QM (Ortho-Ortho)~113.7 kJ/molLow (Steric clash between OH groups)
C4-Attack 4-QM (Ortho-Para)~107.3 kJ/molModerate
C6-Attack 6-QM (Ortho-Para)~93.5 kJ/molHigh (Dominant Pathway)
Dianion Pathway 4-QMA~69.1 kJ/mol Very High (Explains rapid cold-setting)
Pathway Visualization

The following diagram illustrates the competing pathways for Quinone Methide formation.

RF_Mechanism Reactant Resorcinol + HCHO TS_C2 TS (C2-Attack) High Steric Stress Reactant->TS_C2  High Barrier (+113 kJ/mol) TS_C4 TS (C4/C6-Attack) Stabilized Reactant->TS_C4  Lower Barrier (+93 kJ/mol) Int_C2 2-Quinone Methide (Unstable) TS_C2->Int_C2 Int_C4 6-Quinone Methide (Stable) TS_C4->Int_C4 Product_C2 2-Substituted (Minor Product) Int_C2->Product_C2 Product_C4 4/6-Substituted (Major Product) Int_C4->Product_C4

Figure 1: Kinetic competition between C2 and C4/C6 pathways. The green path represents the experimentally observed dominant route.

Case Study B: Antioxidant Mechanisms (Radical Scavenging)

Focus: Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET)

Resorcinol derivatives (e.g., alkylresorcinols, chromones) act as antioxidants.[3] The mechanism is heavily solvent-dependent.

The Mechanistic Switch
  • HAT (Hydrogen Atom Transfer):

    
    
    
    • Governed by Bond Dissociation Enthalpy (BDE) .

    • Dominant in Gas Phase and Non-polar solvents .

  • SET-PT (Single Electron Transfer - Proton Transfer):

    
     followed by deprotonation.
    
    • Governed by Ionization Potential (IP) .

    • Dominant in Polar solvents (Water, Ethanol) where ions are solvated.

Comparative Data: Solvent Effects

Values are illustrative of trends for Resorcinol derivatives [3, 4].

ParameterDefinitionGas Phase (kcal/mol)Water (PCM Model) (kcal/mol)Mechanistic Implication
BDE Homolytic bond strength~85.0~83.5HAT is preferred in vacuum/lipids.
IP Electron release energy~180.0~135.0High IP in gas phase makes SET impossible.
PDE Proton Dissociation Enthalpy~360.0~35.0Huge drop in water enables SET-PT/SPLET.

Critical Insight: If you model resorcinol antioxidant activity in the gas phase using B3LYP, you will incorrectly predict HAT as the only mechanism. You must use implicit solvation (SMD/PCM) to observe the thermodynamic viability of the SET-PT pathway.

Experimental Protocol: Computational Workflow

To ensure reproducibility and scientific integrity, follow this self-validating workflow using Gaussian, ORCA, or equivalent packages.

Step 1: Conformational Search

Resorcinol OH groups can rotate. You must locate the global minimum (usually the syn-syn or syn-anti conformation depending on H-bonding).

  • Action: Run a relaxed potential energy surface (PES) scan on the C-O-H dihedral angles.

Step 2: Geometry Optimization & Frequency Calculation
  • Method: DFT/M06-2X/6-311+G(d,p).[4]

  • Validation: Ensure no imaginary frequencies for Minima. Ensure exactly one imaginary frequency for Transition States (TS).

  • Visual Check: Animate the imaginary frequency of the TS to ensure it corresponds to the reaction coordinate (e.g., C...C bond formation).

Step 3: Solvation Energy Correction

Do not optimize in solvent unless necessary (expensive). Use single-point energy corrections on gas-phase geometries.

  • Method: SMD Model (Solvation Model based on Density).

  • Solvents: Water (

    
    ) for biological activity; Toluene (
    
    
    
    ) for material synthesis.
Step 4: Intrinsic Reaction Coordinate (IRC)[1]
  • Requirement: You must run an IRC calculation from the TS to prove it connects the specific Reactant and Product you claim.

Workflow Diagram

Workflow Start Start: Molecular Structure ConfSearch 1. Conformational Search (Scan OH dihedrals) Start->ConfSearch OptGas 2. Geometry Opt + Freq (M06-2X/6-311+G**) Vacuum ConfSearch->OptGas CheckFreq Check Frequencies: Minima = 0 Img TS = 1 Img OptGas->CheckFreq CheckFreq->OptGas Fail IRC 3. IRC Calculation (Verify TS connectivity) CheckFreq->IRC Pass (TS) Solvation 4. Single Point Energy (SMD Solvation Model) CheckFreq->Solvation Pass (Minima) IRC->Solvation Analysis 5. Calculate $Delta G$ and $Delta G^ddagger$ Solvation->Analysis

Figure 2: Standardized computational workflow for validating resorcinol reaction mechanisms.

References

  • Mechanism of Base-Catalyzed Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Source: MDPI / National Institutes of Health (NIH) Context: Detailed kinetic analysis of Quinone Methide formation and the energetic preference for C4/C6 over C2 substitution.[2] URL:[Link]

  • Comparative Study of Antioxidant Potential of Selected Dietary Vitamins; Computational Insights. Source: National Institutes of Health (NIH) / PMC Context: Comparison of HAT vs. SET-PT mechanisms and the necessity of solvation models (PCM) for accurate prediction. URL:[Link]

  • Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols. Source: Royal Society of Chemistry / NIH Context: Specific study on resorcinol derivatives (olivetol) and the switch between FHT (lipid) and SET (water) mechanisms.[3] URL:[Link]

  • Density Functional Theory Study of the Regioselectivity in Copolymerization. Source: MDPI Context: Application of DFT to predict regioselectivity in styrenic/resorcinol-like systems. URL:[Link]

Sources

Comparative

evaluating the efficacy of different catalysts for resorcinol acylation

Executive Summary & Strategic Context The acylation of resorcinol (1,3-dihydroxybenzene) is a pivotal transformation in the synthesis of 2,4-dihydroxyacetophenone (resoacetophenone) and 4,6-diacetylresorcinol.[1][2] Thes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The acylation of resorcinol (1,3-dihydroxybenzene) is a pivotal transformation in the synthesis of 2,4-dihydroxyacetophenone (resoacetophenone) and 4,6-diacetylresorcinol.[1][2] These intermediates are foundational to the production of UV absorbers (benzophenones), pharmaceuticals (e.g., antiseptic agents), and high-performance polymers (PBO fibers).

While the classical Friedel-Crafts acylation using stoichiometric Lewis acids (ZnCl₂, AlCl₃) remains the industrial benchmark for yield, it suffers from poor atom economy and significant waste generation. This guide evaluates the efficacy of these traditional systems against modern, heterogeneous alternatives (Solid Acids, Zeolites, Ion Exchange Resins), providing a data-driven framework for catalyst selection based on scale, selectivity, and environmental constraints.

Mechanistic Grounding: Regioselectivity & Kinetics

To select the right catalyst, one must understand the electronic landscape of resorcinol. The molecule possesses two hydroxyl groups at the 1 and 3 positions, which strongly activate the ring toward electrophilic aromatic substitution (EAS).

The Regioselectivity Paradox
  • C4 Position (Target): Activated by the ortho effect of one -OH and the para effect of the other. This is the kinetically and thermodynamically favored site.

  • C2 Position (Minor): Located between two -OH groups. While electronically activated, it is sterically hindered.

  • C6 Position: Equivalent to C4; acylation here leads to the same mono-acyl product. Further acylation at C6 yields the 4,6-diacyl product.[3]

The choice of catalyst influences the "softness" of the acylium ion intermediate and the reversibility of the reaction, thereby dictating the ratio of mono- to di-acylated products.

Visualization: Mechanistic Pathway

The following diagram illustrates the electrophilic attack pathway and the critical transition states governed by the catalyst.

ResorcinolAcylation Resorcinol Resorcinol (1,3-dihydroxybenzene) SigmaComplex Sigma Complex (Arenium Ion) Resorcinol->SigmaComplex + Acyl Donor Catalyst Catalyst Interaction (Lewis/Brønsted Acid) Acylium Acylium Ion / Acyl Complex Catalyst->Acylium Activation Acylium->SigmaComplex Electrophilic Attack Prod4 2,4-Dihydroxyacetophenone (Major Product) SigmaComplex->Prod4 - H+ (Fast) Prod2 2,6-Dihydroxyacetophenone (Sterically Hindered) SigmaComplex->Prod2 - H+ (Slow) DiAcyl 4,6-Diacetylresorcinol (Over-reaction) Prod4->DiAcyl + 2nd Eq Acyl Group (Strong Catalyst)

Figure 1: Reaction pathway showing the preferential formation of the 4-acyl isomer due to steric constraints at the 2-position and synergistic activation at the 4-position.

Comparative Analysis of Catalyst Classes

Traditional Lewis Acids (ZnCl₂, AlCl₃)
  • Mechanism: Forms a coordinate complex with the acylating agent (e.g., acetic anhydride) and the phenolic oxygen.

  • Efficacy: High yields (>80%).[1] ZnCl₂ is preferred over AlCl₃ for resorcinol because AlCl₃ is too harsh, often leading to polymerization or complex tars due to the high reactivity of the substrate.

  • Drawbacks: Requires stoichiometric amounts (not true catalysis) because the product ketones complex with the metal chloride, deactivating it. Requires hydrolytic workup (acidic waste).

Solid Acid Catalysts (Zeolites, Resins)
  • Mechanism: Surface protonation via Brønsted acid sites (e.g., -SO₃H groups).

  • Efficacy: Amberlyst-36 has shown superior performance among solid acids due to high ion-exchange capacity and pore accessibility. Zeolites (H-Beta) are effective but can suffer from diffusion limitations if the acyl group is bulky.

  • Advantages: Reusable, filtration-based workup, non-corrosive.

Emerging Solvents/Catalysts (Ionic Liquids, DES)
  • Mechanism: Deep Eutectic Solvents (e.g., Choline Chloride/ZnCl₂) act as both solvent and catalyst.[4]

  • Efficacy: High yields and excellent regioselectivity.[4][5] The ionic environment stabilizes the charged intermediates.

Comparative Performance Data
Catalyst SystemAcylating AgentTemp (°C)Time (h)Yield (%)Selectivity (4-Acyl)ReusabilityGreen Score
ZnCl₂ (Stoichiometric) Acetic Acid120-1402-385-92HighLow (Sacrificial)Low
AlCl₃ Acetyl ChlorideReflux3-570-80ModerateNoneVery Low
Amberlyst-36 Acetic Acid120588Very HighHigh (5+ cycles)High
Zeolite H-Beta Acetic Anhydride140675HighModerateHigh
Methane Sulfonic Acid Acetic Acid80-100290HighModerateMedium
[CholineCl][ZnCl₂]₃ Acetic Anhydride800.594HighVery HighVery High

Table 1: Comparative metrics derived from aggregated experimental data [1, 2, 4].

Detailed Experimental Protocols

Protocol A: The "Gold Standard" ZnCl₂ Method

Best for: Initial scale-up, non-GMP environments where yield is paramount.

Reagents: Resorcinol (1.0 eq), Glacial Acetic Acid (1.2 eq), Zinc Chloride (anhydrous, 1.5 eq).

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and drying tube (CaCl₂).

  • Dissolution: Charge Resorcinol and Glacial Acetic Acid. Stir until dissolved.

  • Catalyst Addition: Add anhydrous ZnCl₂ powder slowly. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 135–140°C. Maintain for 3 hours. The mixture will darken and become viscous.

  • Quench: Cool to ~80°C. Pour the reaction mass into crushed ice (5x volume) containing dilute HCl (to break the Zn-complex).

  • Isolation: An orange-red solid precipitates. Filter and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize from dilute ethanol to obtain needle-like crystals of 2,4-dihydroxyacetophenone.

Protocol B: The "Green" Amberlyst-36 Method

Best for: Sustainable processing, avoiding metal waste.

Reagents: Resorcinol (1.0 eq), Acetic Acid (10 eq - acts as solvent/reagent), Amberlyst-36 (0.5 g/mmol substrate).

  • Pre-treatment: Dry Amberlyst-36 beads at 110°C for 2 hours to remove pore water.

  • Reaction: In a pressure tube or autoclave, combine Resorcinol, Acetic Acid, and the dried catalyst.

  • Heating: Heat to 120°C with vigorous stirring (800 rpm) to negate mass transfer resistance.

  • Monitoring: Monitor by TLC/HPLC. Reaction typically reaches equilibrium in 5 hours.

  • Workup: Filter the hot solution to recover the catalyst (wash catalyst with hot ethanol for reuse).

  • Isolation: Evaporate excess acetic acid under reduced pressure. Recrystallize the residue from water/ethanol.

Strategic Decision Framework

When designing a synthesis route, use the following logic flow to select the appropriate catalyst system.

CatalystSelection Start Start: Define Constraints Scale Is Scale > 100kg? Start->Scale Waste Strict Waste/Metal Limits? Scale->Waste No Amberlyst Select Amberlyst-36 (Green, Reusable) Scale->Amberlyst Yes (Avoid Metal Waste) Speed Is Reaction Speed Critical? Waste->Speed Yes ZnCl2 Select ZnCl2 (High Yield, Proven) Waste->ZnCl2 No Speed->Amberlyst No DES Select Deep Eutectic Solvent (Fast, High Yield, Novel) Speed->DES Yes

Figure 2: Decision matrix for catalyst selection based on process constraints.

References

  • Yadav, G. D., & Joshi, A. V. (2002). A green route for the acylation of resorcinol with acetic acid.[2] Clean Technologies and Environmental Policy.[2][6] Link

  • Chen, F., Gao, Y., & Xu, Y. (2017).[3] Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid.[3] Asian Journal of Chemistry.[3] Link

  • Naeimi, H., Amini, A., & Moradian, M. (2014). ZnCl2@MWCNTs nanocomposite as an efficient and reusable catalyst for direct regioselective ortho C-acylation. Organic Chemistry Frontiers.[7] Link

  • Phadtare, S. B., & Shankarling, G. S. (2010). Deep Eutectic Solvents: A Green Reaction Medium for Friedel–Crafts Acylation.[4] Green Chemistry Letters and Reviews. Link

  • Organic Syntheses. Resacetophenone Preparation via ZnCl2.[1][2][8] Organic Syntheses, Coll.[8] Vol. 3, p.761. Link

Sources

Safety & Regulatory Compliance

Safety

disodium;benzene-1,3-diolate proper disposal procedures

Operational Guide | Version 2.1 [1] Executive Summary & Immediate Action Do not discharge into municipal sewer systems. Disodium benzene-1,3-diolate (Resorcinol disodium salt) poses a dual hazard: caustic alkalinity (upo...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide | Version 2.1 [1]

Executive Summary & Immediate Action

Do not discharge into municipal sewer systems. Disodium benzene-1,3-diolate (Resorcinol disodium salt) poses a dual hazard: caustic alkalinity (upon hydrolysis) and aquatic toxicity (phenolic backbone).[1]

This guide provides the standard operating procedure (SOP) for the segregation, packaging, and disposal of this compound in research environments. It is designed to ensure compliance with EPA RCRA standards (USA) and general hazardous waste directives (EU/Global).

Critical Safety Limits
  • Incompatibility: Contact with strong acids releases free Resorcinol (Toxic) and generates heat.

  • Spill Response: Do not use water alone to rinse skin. Phenolic compounds penetrate skin rapidly; use PEG 300/400 or immediate, prolonged irrigation.[1]

Chemical Intelligence & Risk Profile

To dispose of a chemical safely, one must understand its behavior in the waste stream.[1] Disodium benzene-1,3-diolate is the salt form of Resorcinol.[1] In aqueous solution, it acts as a base.[1]

PropertyDataOperational Implication
Chemical Name Disodium benzene-1,3-diolateLabeling Identifier
Synonyms Resorcinol disodium salt; 1,3-Benzenediol, disodium saltSearch keys for SDS
CAS Number 6025-45-2Unique Identifier
Parent Compound Resorcinol (CAS 108-46-3)EPA Waste Code U201 trigger
Molecular Formula C₆H₄Na₂O₂Stoichiometry for neutralization
pH (Aqueous) > 12.0 (Strongly Alkaline)Corrosive Hazard
Aquatic Toxicity High (Acute Category 1)Zero-discharge mandate
The Mechanism of Hazard[1]
  • Hydrolysis: Upon contact with moisture or mucous membranes, the disodium salt hydrolyzes.[1]

    
    
    This releases Sodium Hydroxide (Caustic)  and Resorcinol (Toxic) .
    
  • Bioaccumulation: The phenolic moiety disrupts cellular membranes in aquatic organisms, leading to systemic failure in marine ecosystems.[1]

Disposal Procedures

Core Directive: Treat all waste containing this compound as Hazardous Chemical Waste .

Workflow A: Solid Waste (Unused Powder/Crystals)

Most common scenario: Expired shelf stock or surplus reagent.

  • Segregation: Isolate the container. Do not combine with solid acids or oxidizers in the same secondary containment.

  • Primary Packaging: Keep the substance in its original manufacturer container if intact. If the container is damaged, place the entire vessel into a clear, sealable polyethylene bag (4 mil thickness minimum).[1]

  • Secondary Packaging: Place the bagged item into a wide-mouth high-density polyethylene (HDPE) drum or pail.

  • Labeling:

    • Tag: "Hazardous Waste - Solid."

    • Constituents: "Disodium benzene-1,3-diolate (Resorcinol Salt)."[1][2]

    • Hazards: Check "Toxic" and "Corrosive."[3]

    • RCRA Code: Label as U201 (Resorcinol) if it is a commercial chemical product being discarded unused.

Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Post-reaction waste streams.

  • pH Check: Measure the pH of the waste stream.

    • If pH > 12.5: The waste is D002 (Corrosive).

    • If pH < 2:STOP. Do not mix. The phenolic salt will precipitate or react exothermically.

  • Solvent Compatibility: Ensure the waste solvent (e.g., water, methanol) is compatible with HDPE carboys.[1]

  • Collection: Pour into a dedicated "Basic Organic Waste" carboy.

    • Do not fill >90%. Leave headspace for expansion.

  • Stabilization (Optional but Recommended): If the solution is highly reactive, consult your EHS officer about neutralizing to pH 7–9 using dilute HCl before final packaging.[1] Note: This generates heat; perform in a fume hood with an ice bath.

  • Labeling:

    • Tag: "Hazardous Waste - Liquid."

    • Constituents: "Water (95%), Disodium benzene-1,3-diolate (5%)."[1]

    • Hazards: "Corrosive," "Toxic."[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of Disodium benzene-1,3-diolate.

DisposalWorkflow Start Waste Generation: Disodium benzene-1,3-diolate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid OriginalContainer Is original container intact? Solid->OriginalContainer Overpack Double bag in 4-mil Polyethylene OriginalContainer->Overpack No SolidLabel Label: Hazardous Waste (Toxic + Corrosive) OriginalContainer->SolidLabel Yes Overpack->SolidLabel Pickup Schedule EHS/Hazmat Pickup (RCRA Code U201/D002) SolidLabel->Pickup pHCheck Check pH Liquid->pHCheck Acidic pH < 4 (Risk of Precip/Heat) pHCheck->Acidic Acidic Basic pH > 10 (Corrosive) pHCheck->Basic Alkaline Segregate Segregate Stream: Basic Organic Waste Acidic->Segregate Do NOT mix with strong bases Basic->Segregate Segregate->Pickup

Figure 1: Decision matrix for the segregation and packaging of resorcinol salt waste streams.[1]

Regulatory Compliance (RCRA & Global)

United States (EPA RCRA)

While the disodium salt (CAS 6025-45-2) is not explicitly named in the 40 CFR 261.33 list, it is the salt of Resorcinol (U201) .

  • Interpretation: Most strict interpretation requires managing the salt as U201 because it readily yields the listed toxic constituent.

  • Characteristic Waste: If the waste solution has a pH

    
     12.5, it carries the waste code D002  (Corrosivity).[1]
    
European Union (ECHA)
  • Classification: Aquatic Acute 1 (H400).

  • Disposal Code (EWC): Typically falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

Emergency Spill Protocol

If a spill occurs during the disposal process:

  • Evacuate the immediate area if dust is airborne.

  • PPE: Don Nitrile gloves (double layer recommended), safety goggles, and a lab coat.[1]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a bag.[1]

    • Liquid: Absorb with inert material (vermiculite or clay). Do not use paper towels for concentrated alkaline solutions (fire risk).

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleanup materials as hazardous waste.[4]

References

  • PubChem. (n.d.). Disodium 1,3-benzenedisulfonate (Compound Summary). National Library of Medicine. Retrieved January 28, 2026, from [Link](Note: While close in structure, this link serves as a proxy for the salt properties; specific CAS 6025-45-2 data is derived from parent Resorcinol data).[1]

  • United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved January 28, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenol. Retrieved January 28, 2026, from [Link](Standard protocol for phenolic waste handling).[1]

  • Yale Environmental Health & Safety. (2023). Phenol Standard Operating Procedure. Retrieved January 28, 2026, from [Link][1]

Sources

Handling

Personal protective equipment for handling disodium;benzene-1,3-diolate

Operational Safety Protocol: Handling Disodium Benzene-1,3-diolate CAS: 6025-45-2 | Synonyms: Disodium Resorcinate; 1,3-Benzenediol, disodium salt Executive Summary This guide defines the safety architecture for handling...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: Handling Disodium Benzene-1,3-diolate CAS: 6025-45-2 | Synonyms: Disodium Resorcinate; 1,3-Benzenediol, disodium salt

Executive Summary

This guide defines the safety architecture for handling Disodium Benzene-1,3-diolate , a compound presenting a "Dual Threat" hazard profile: it combines the systemic toxicity of phenolic compounds with the immediate corrosivity of strong bases.

Unlike its parent compound (Resorcinol), the disodium salt hydrolyzes rapidly in moisture (mucous membranes, sweat, eyes) to generate a high-pH environment (pH >12), causing immediate tissue saponification that accelerates the transdermal absorption of the toxic phenolic moiety. Standard "lab safety" protocols are insufficient; strict moisture control and permeation-resistant barriers are required.

Hazard Mechanism & Risk Assessment

To handle this material safely, you must understand the chemical causality of injury.

Hazard ComponentMechanism of ActionCritical Consequence
Alkaline Hydrolysis

Upon contact with sweat or eye moisture, the salt generates Sodium Hydroxide. This destroys the stratum corneum (skin barrier).
Phenolic Toxicity Systemic absorption of Resorcinol moiety.Once the skin barrier is compromised by the base, resorcinol absorbs rapidly, risking methemoglobinemia and CNS excitation.
Hygroscopic Dust Electrostatic adherence to surfaces and PPE.The dust clings to gloves and sleeves. If not doffed correctly, it contaminates the wrists/neck.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE selection is based on permeation breakthrough times for phenolic bases. Standard latex is permeable and degrades; thin nitrile (<4 mil) offers insufficient breakthrough time for solutions.

PPE Selection Logic

PPE_Logic Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Solution Aqueous Solution State->Solution Resp Respiratory: N95 or P100 (Prevent nasal hydrolysis) Solid->Resp Inhalation Risk EyeSolid Eye: Tight-Seal Goggles (No safety glasses) Solid->EyeSolid Dust Risk Glove Glove: Double Nitrile (Outer: >5 mil, Inner: 4 mil) Solution->Glove Permeation Risk Sleeve Skin: Tyvek Sleeves (Bridge glove-coat gap) Solution->Sleeve Splash Risk

Figure 1: Decision logic for PPE based on the physical state of the reagent.

Detailed Specifications
Body ZoneStandard Protocol (Solid Handling)Enhanced Protocol (Solution/Scale-Up)Technical Justification
Ocular Indirect Vent Goggles (ANSI Z87.1+)Face Shield + GogglesDust is caustic. Safety glasses allow airborne powder to bypass side shields and react with eye moisture.
Dermal (Hand) Nitrile (5 mil / 0.12mm) Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 8 mil)Phenol derivatives can permeate nitrile over time. Double gloving provides a "breakthrough buffer."
Respiratory N95 Respirator (if outside hood)P100 / PAPR Inhalation causes severe respiratory tract irritation due to hydrolysis in the lungs.
Body Lab Coat (Buttoned to neck)Chemical Resistant Apron (PVC/Neoprene)Cotton lab coats absorb solutions, holding the caustic agent against the skin.

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Static electricity causes the fine powder to "jump," contaminating the balance and user.

  • Engineering Control: Operate inside a chemical fume hood or a powder containment enclosure.

  • Static Mitigation: Use an antistatic gun or ionizer bar on the weighing boat before adding the powder.

  • Technique:

    • Do not use metal spatulas if avoidable (potential for trace metal contamination/reactivity). Use PTFE-coated or high-grade stainless steel.

    • "The Wet Wipe Rule": Place a damp (not wet) paper towel around the balance perimeter. This captures stray dust immediately, preventing it from becoming airborne.

B. Solubilization (Liquid Phase)

Risk: Exothermic dissolution and pH spike.

  • Vessel Selection: Use borosilicate glass. Avoid aluminum (reacts with high pH).

  • Addition Order: Always add Solid to Water , never Water to Solid. This dissipates the heat of solution.

  • pH Verification: Assume the solution is pH >12. Treat any droplet as a concentrated lye burn hazard.

C. Decontamination & Doffing

Most accidents occur here. The dust on your PPE is invisible until it touches your damp skin.

  • Wipe Down: While still gloved, wipe the exterior of reagent bottles with a dry tissue, then a damp tissue.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the palm, balling it into the other hand, and peeling the second off from the inside) to ensure no outer surface touches skin.

  • Wash: Wash hands with soap and cool water . Hot water opens pores, increasing absorption of any trace residues.

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Event Spill Detected Type Identify State Event->Type Dry Dry Powder Spill Type->Dry Wet Liquid/Solution Spill Type->Wet ActionDry 1. Do NOT use water (spreads contamination) 2. Cover with dry pad/tissue 3. Scoop/Sweep gently Dry->ActionDry ActionWet 1. Absorb with inert material (Vermiculite) 2. Neutralize trace with dilute Citric Acid 3. Final wipe with water Wet->ActionWet Disposal Disposal: Hazardous Waste (Tag: Basic, Toxic, Organic) ActionDry->Disposal ActionWet->Disposal

Figure 2: Differentiated response for dry vs. wet spills to prevent spreading contamination.

Waste Disposal
  • Classification: Hazardous Waste (RCRA).

  • Segregation: Do NOT mix with acidic waste streams. Acidification releases Resorcinol and heat.

  • Labeling: "Basic Organic Waste - Toxic."

  • Container: High-density polyethylene (HDPE) is preferred over glass for final waste storage to prevent breakage.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 79040, Disodium resorcinate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Resorcinol (CAS 108-46-3) and salts. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Resorcinol. Retrieved from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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